molecular formula C16H10FNO3 B2402530 2-[5-(2-Fluorophenyl)-1,3-oxazol-2-yl]benzoic acid CAS No. 950029-19-3

2-[5-(2-Fluorophenyl)-1,3-oxazol-2-yl]benzoic acid

Cat. No.: B2402530
CAS No.: 950029-19-3
M. Wt: 283.258
InChI Key: LGKCFCXPJGIKKH-UHFFFAOYSA-N
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Description

2-[5-(2-Fluorophenyl)-1,3-oxazol-2-yl]benzoic acid is a useful research compound. Its molecular formula is C16H10FNO3 and its molecular weight is 283.258. The purity is usually 95%.
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Properties

IUPAC Name

2-[5-(2-fluorophenyl)-1,3-oxazol-2-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10FNO3/c17-13-8-4-3-7-12(13)14-9-18-15(21-14)10-5-1-2-6-11(10)16(19)20/h1-9H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGKCFCXPJGIKKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=C(O2)C3=CC=CC=C3F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

950029-19-3
Record name 2-[5-(2-fluorophenyl)-1,3-oxazol-2-yl]benzoic acid
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Foundational & Exploratory

Technical Monograph: 2-[5-(2-Fluorophenyl)-1,3-oxazol-2-yl]benzoic acid

[1]

Executive Summary & Structural Logic

This compound functions as a biaryl bioisostere, utilizing a central 1,3-oxazole ring to orient two hydrophobic domains—a 2-fluorophenyl tail and a benzoic acid head—into a specific geometry.[1] This geometry is critical for binding within the thyroxine (T4) binding pocket of the TTR tetramer, preventing the rate-limiting dissociation step that leads to amyloidogenesis.[1]

Physicochemical Profile

The presence of the ortho-fluorine atom on the phenyl ring is a strategic medicinal chemistry modification.[1] It serves two roles:

  • Metabolic Blockade: Protects the phenyl ring from oxidative metabolism (CYP450) at the electron-rich ortho position.[1]

  • Conformational Lock: Induces a specific torsion angle via steric repulsion and dipole interactions, favoring bio-active conformations.

PropertyValue (Predicted)Significance
Molecular Formula C₁₆H₁₀FNO₃Core scaffold
Molecular Weight 283.25 g/mol Optimal for oral bioavailability (<500 Da)
cLogP ~3.3Lipophilic enough for CNS/tissue penetration
TPSA ~63 ŲGood membrane permeability
H-Bond Donors 1 (COOH)Critical for Ser117/Lys15 interaction in TTR
H-Bond Acceptors 4Includes oxazole N and O
Rotatable Bonds 3Limited flexibility reduces entropic penalty upon binding

Synthetic Methodology

The synthesis of 2,5-disubstituted oxazoles requires robust cyclodehydration protocols.[1] The Modified Robinson-Gabriel Synthesis is the industry standard for this scaffold, offering high regioselectivity.

Protocol: Oxidative Cyclization Route

Objective: Synthesis of the target acid via a methyl ester intermediate to prevent decarboxylation during ring closure.

Step 1: Formation of the

-Amido Ketone

Reagents: 2-Amino-1-(2-fluorophenyl)ethanone hydrochloride, Phthalic anhydride (or Mono-methyl phthalate chloride), Triethylamine (TEA), DCM.[1]

  • Suspend 2-amino-1-(2-fluorophenyl)ethanone HCl (1.0 eq) in dry Dichloromethane (DCM).

  • Add TEA (2.5 eq) dropwise at 0°C to liberate the free amine.

  • Slowly add Mono-methyl phthalate acid chloride (1.1 eq).

  • Stir at RT for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1]

  • Workup: Wash with 1N HCl, then sat. NaHCO₃. Dry organic layer over MgSO₄ and concentrate to yield the acyclic amide intermediate.

Step 2: Robinson-Gabriel Cyclodehydration

Reagents: POCl₃ (Phosphorus oxychloride) or Burgess Reagent.[1] Note: POCl₃ is preferred for scale-up; Burgess is preferred for mild, neutral conditions.[1]

  • Dissolve the amide intermediate in Toluene.

  • Add POCl₃ (3.0 eq) and heat to reflux (110°C) for 2 hours.

  • Mechanism: The amide oxygen attacks the ketone carbonyl, followed by dehydration to form the oxazole ring.

  • Quench: Pour carefully onto ice-water (Exothermic!). Neutralize with NaOH to pH 7.

  • Extract with EtOAc. Purification via silica gel chromatography yields Methyl 2-[5-(2-fluorophenyl)-1,3-oxazol-2-yl]benzoate .[1]

Step 3: Ester Hydrolysis

Reagents: LiOH (Lithium Hydroxide), THF/Water (3:1).[1]

  • Dissolve the methyl ester in THF/Water.

  • Add LiOH (2.0 eq) and stir at 50°C for 3 hours.

  • Acidify carefully with 1N HCl to pH 3–4 to precipitate the free acid.

  • Filter and recrystallize from Ethanol/Water.

Synthetic Pathway Visualization

Synthesiscluster_0Step 1: Amide Couplingcluster_1Step 2: Cyclodehydrationcluster_2Step 3: HydrolysisSM12-Amino-1-(2-fluorophenyl)ethanone HClInter1Acyclic AmideIntermediateSM1->Inter1+ TEA, DCM, 0°CSM2Mono-methyl phthalatechlorideSM2->Inter1Oxazole_EsterMethyl 2-[5-(2-fluorophenyl)-1,3-oxazol-2-yl]benzoateInter1->Oxazole_EsterPOCl3, Toluene, Reflux(- H2O)FinalTARGET MOLECULE2-[5-(2-Fluorophenyl)-1,3-oxazol-2-yl]benzoic acidOxazole_Ester->FinalLiOH, THF/H2Othen HCl

Figure 1: Step-wise synthetic route utilizing the Robinson-Gabriel cyclodehydration strategy.

Mechanism of Action: TTR Kinetic Stabilization

The primary pharmacological interest in this structure lies in its ability to inhibit the amyloidogenesis of Transthyretin (TTR).[1]

The Amyloid Cascade[1]
  • Native State: TTR exists as a homotetramer carrying thyroxine (T4).[1]

  • Rate-Limiting Step: Dissociation of the tetramer into monomers.

  • Pathology: Monomers misfold and aggregate into amyloid fibrils (causing cardiomyopathy and polyneuropathy).[1]

Binding Mode

The this compound molecule mimics the structure of T4 but binds with higher affinity to the unoccupied T4 binding sites.[1]

  • The Benzoic Acid: Forms electrostatic interactions (salt bridges) with Lys15 and H-bonds with Ser117 at the entrance of the TTR binding pocket.[1]

  • The Oxazole Linker: Spans the hydrophobic channel, providing a rigid scaffold that prevents the collapse of the pocket.

  • The 2-Fluorophenyl: Occupies the inner halogen binding pocket (HBP).[1] The fluorine atom engages in hydrophobic interactions and potentially weak halogen bonding with backbone carbonyls (e.g., Ala108 ).

Pharmacological Logic Diagram

TTR_MechanismTTR_TetramerNative TTR TetramerDissociationTetramer Dissociation(Rate Limiting Step)TTR_Tetramer->DissociationSpontaneousStabilizedStabilized Tetramer(Kinetic Trap)TTR_Tetramer->StabilizedDrug BindingMonomerMisfolded MonomerDissociation->MonomerAmyloidAmyloid FibrilsMonomer->AmyloidDrug2-[5-(2-Fluorophenyl)..]benzoic acidDrug->TTR_TetramerBinds T4 Pocket(Kd < 50 nM)Stabilized->DissociationInhibited

Figure 2: Kinetic stabilization mechanism.[1] The compound binds the native tetramer, raising the activation energy for dissociation.[1]

Analytical Characterization Standards

To validate the synthesis of this specific congener, the following spectral signatures must be confirmed.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       13.0 (br s, 1H, COOH).[1]
      
    • 
       7.9–8.1 (m, aromatic protons of benzoic acid).
      
    • 
       7.8 (s, 1H, oxazole C4-H) – Diagnostic Singlet.[1]
      
    • 
       7.2–7.6 (m, 2-fluorophenyl protons).[1]
      
  • ¹⁹F NMR:

    • Single peak around -110 to -115 ppm (characteristic of aryl fluoride).[1]

  • Mass Spectrometry (ESI+):

    • [M+H]⁺ = 284.07.[1]

    • Fragmentation pattern often shows loss of CO₂ (M-44) from the benzoic acid moiety.[1]

Safety & Handling

  • Signal Word: WARNING.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Storage: Store at -20°C. Hygroscopic. Keep under inert atmosphere (Argon/Nitrogen).[1]

References

  • Bulawa, C. E., et al. (2012).[1] "Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade."[1] Proceedings of the National Academy of Sciences, 109(24), 9629-9634.[1] [1]

  • Johnson, S. M., et al. (2005).[1][2] "Structure-based design of potent transthyretin amyloidogenesis inhibitors." Journal of Medicinal Chemistry, 48(5), 1576-1587.[1] [1]

  • PubChem. (n.d.).[1][3] "this compound (CID 17535117)."[1][4] National Center for Biotechnology Information.

  • Wipf, P., & Miller, C. P. (1993).[1] "A new synthesis of highly functionalized oxazoles." The Journal of Organic Chemistry, 58(14), 3604-3606.[1] [1]

Ortho-substituted benzoic acid oxazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Ortho-substituted Benzoic Acid Oxazole Derivatives in Drug Discovery

Executive Summary

The oxazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically relevant agents.[1][2][3] This five-membered aromatic heterocycle, containing oxygen and nitrogen atoms, serves as a versatile framework for engaging with biological targets through a variety of non-covalent interactions.[1][4][5] When coupled with a benzoic acid moiety, particularly one featuring ortho-substitution, the resulting derivatives present a unique combination of structural and electronic properties that are highly valuable in drug design. The ortho-substituent introduces specific steric constraints that can pre-organize the molecule into a bioactive conformation, enhancing binding affinity and selectivity for targets ranging from protein kinases to inflammatory enzymes.[6]

This guide provides a comprehensive technical overview for researchers and drug development professionals. It delves into the critical structure-activity relationships (SAR) dictated by the ortho-substituted benzoic acid core, outlines robust synthetic strategies with detailed experimental protocols, and explores the methodologies for biological evaluation. By synthesizing field-proven insights with foundational chemical principles, this document aims to empower scientists to rationally design and develop the next generation of therapeutics based on this potent chemical scaffold.

The Core Moiety: Understanding the Oxazole Ring and the Criticality of Ortho-Substitution

The oxazole ring system is a bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties. Its aromatic nature allows for π-π stacking interactions, while the nitrogen and oxygen atoms act as key hydrogen bond acceptors, enabling precise interactions with enzyme active sites and receptors.[1][4] This has led to the development of oxazole-containing drugs with a wide spectrum of therapeutic applications, including anti-inflammatory, anticancer, antimicrobial, and antidiabetic activities.[7]

The addition of a benzoic acid group introduces a crucial pharmacophoric element. The carboxylic acid function is a potent hydrogen bond donor and acceptor and can form critical ionic interactions with basic residues (like lysine or arginine) in a protein's active site.[8]

The Causality of Ortho-Substitution:

The position of substituents on the benzoic acid ring dramatically influences the molecule's overall topology and biological function. Placing a substituent at the ortho position (adjacent to the carboxylic acid) imparts significant and predictable effects:

  • Conformational Locking: The steric bulk of the ortho-substituent forces the carboxylic acid group to twist out of the plane of the benzene ring.[6] This is a critical design element. An unrestricted benzoic acid can rotate freely, meaning the molecule exists in many conformations, only one of which might be active. By "locking" the conformation, the entropic penalty for binding to a target is reduced, which can lead to a significant increase in binding affinity and potency.

  • Modulation of Acidity: The electronic nature of the ortho-substituent can fine-tune the pKa of the carboxylic acid, influencing its ionization state at physiological pH and its ability to participate in ionic interactions.

  • Direct Target Interaction: The substituent itself can form additional beneficial interactions (e.g., hydrophobic or halogen bonds) with the target protein, further enhancing selectivity and potency.

This strategic placement transforms the benzoic acid from a simple acidic anchor into a sophisticated tool for controlling molecular geometry and optimizing target engagement.

Synthetic Strategies and Mechanistic Considerations

The construction of the oxazole ring is a well-established field in organic chemistry, with several reliable methods available. For ortho-substituted benzoic acid derivatives, the key challenge is often overcoming the steric hindrance imposed by the ortho group, which can impact reaction rates and yields.[6] Common strategies involve the condensation and subsequent cyclodehydration of a carboxylic acid derivative with a precursor containing the requisite nitrogen and carbon atoms.

Several named reactions are applicable, including the Bredereck reaction (α-haloketones with amides) and the van Leusen synthesis (aldehydes with tosylmethyl isocyanide, TosMIC).[9] Modern approaches frequently employ metal catalysis, such as copper- or palladium-catalyzed cross-coupling reactions, to construct the substituted heterocycle with high efficiency.[1][9]

A generalized workflow for synthesizing these target molecules often proceeds through an N-acyl intermediate, which is then cyclized.

G cluster_0 Precursor Synthesis cluster_1 Condensation & Cyclization A Ortho-Substituted Benzoic Acid C N-Acyl Intermediate A->C Activation (e.g., SOCl₂) & Amide Coupling B Amino Precursor (e.g., 2-aminoethanol, α-amino ketone) B->C D Oxazoline Intermediate (if applicable) C->D Cyclodehydration (e.g., PPh₃Br₂, Burgess Reagent) E Final Oxazole Product C->E Direct Cyclization/ Dehydration D->E Oxidation (if necessary)

Generalized Synthetic Workflow
Detailed Protocol: Cyclodehydration Synthesis of a 2-(Ortho-substituted-phenyl)-oxazole Derivative

This protocol describes a representative synthesis via a hydrazide intermediate, a robust method for coupling benzoic acids to form heterocycles. The causality behind the choice of reagents is critical: the reaction is run under anhydrous and inert conditions because the key intermediates and reagents (like PPh₃Br₂) are sensitive to moisture. Diisopropylethylamine (DiPEA) is used as a non-nucleophilic base to neutralize the acid generated during the reaction without competing in side reactions.

Materials:

  • Ortho-substituted methyl benzoate (1.0 eq)

  • Hydrazine hydrate (10 eq)

  • Ethanol

  • Acetonitrile (anhydrous)

  • Triphenylphosphine dibromide (PPh₃Br₂) (1.0 eq)

  • Diisopropylethylamine (DiPEA) (2.0 eq)

  • Round bottom flasks, magnetic stirrer, ice bath, nitrogen line, syringe

  • Silica gel for column chromatography

  • Ethyl acetate, Hexanes

Part A: Synthesis of the Hydrazide Intermediate [6]

  • To a round bottom flask, add the ortho-substituted methyl benzoate (0.022 mol) and hydrazine hydrate (9 mL).

  • Heat the mixture under reflux for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature, then reduce the volume under vacuum (rotary evaporator) to yield a solid.

  • Recrystallize the crude solid from a minimal amount of hot ethanol.

  • Filter the crystals, wash with a small volume of cold ethanol, and dry under vacuum.

  • Validation: Confirm the structure of the resulting hydrazide using ¹H NMR and Mass Spectrometry (MS). The disappearance of the methyl ester singlet in the NMR and the correct mass peak in MS validate the product's identity.

Part B: Cyclodehydration to Form the Oxazole [6]

  • To a dry 25 mL round bottom flask under a nitrogen atmosphere, add the synthesized hydrazide (0.86 mmol) and an appropriate α-keto compound (e.g., phenacyl bromide, 0.86 mmol).

  • Add anhydrous acetonitrile (3 mL) via syringe.

  • Cool the flask in an ice bath.

  • Carefully add PPh₃Br₂ (0.86 mmol) in one portion. Stir for 5 minutes on ice.

  • Remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

  • Re-cool the flask in an ice bath and add DiPEA (1.72 mmol) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with water and extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.

  • Purification & Validation: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes. Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity. The presence of characteristic oxazole ring protons in the NMR and the exact mass confirmation from HRMS serve as the final validation.

Biological Evaluation and Structure-Activity Relationships (SAR)

have shown promise against a range of biological targets, notably as inhibitors of protein kinases, which are crucial regulators of cell signaling.[7] A prominent example is Fms-like tyrosine kinase 3 (FLT3), a target for acute myeloid leukemia (AML) where mutations lead to constitutive kinase activity.[10]

Case Study: Inhibition of the FLT3 Signaling Pathway

The FLT3 receptor tyrosine kinase, when activated by its ligand or by mutation (e.g., internal tandem duplication, ITD), dimerizes and autophosphorylates. This initiates a downstream cascade involving key signaling pathways like STAT3, RAS/MAPK, and PI3K/AKT, ultimately promoting cell proliferation and survival. Inhibitors based on the benzo[d]oxazole scaffold can bind to the ATP-binding pocket of the FLT3 kinase domain, preventing its activation and blocking these downstream signals.[10]

FLT3 Signaling Pathway Inhibition
Structure-Activity Relationship (SAR) Analysis

Systematic modification of the oxazole scaffold reveals key insights into the structural requirements for potent biological activity. The following table summarizes representative data for FLT3-ITD inhibitors based on a benzo[d]oxazole scaffold, illustrating how small changes can dramatically impact potency.

Compound IDR¹ (Benzo-ring)R² (Amine-substituent)FLT3-ITD IC₅₀ (nM)[10]Anti-proliferative IC₅₀ (µM, MV4-11 cells)[10]
Hit HPhenyl500>10
T1 H4-Fluorophenyl2205.4
T12 6-Fluoro4-Fluorophenyl100.45
T24 6-Fluoro3-((Dimethylamino)methyl)phenyl0.41 0.037

Causality and Insights from SAR:

  • Benzo-ring Substitution (R¹): Introducing a fluorine atom at the 6-position of the benzoxazole ring (T12 vs. T1) increased enzymatic inhibitory potency by 22-fold. This suggests the fluoro group engages in a favorable interaction within the kinase hinge region, possibly a halogen bond or hydrophobic interaction, anchoring the inhibitor more tightly.

  • Amine Substituent (R²): The most dramatic increase in potency came from modifying the R² group. Replacing a simple fluorophenyl group with a phenyl ring bearing a dimethylaminomethyl substituent at the meta-position (T24 vs. T12) improved FLT3-ITD inhibition by over 24-fold and cellular anti-proliferative activity by over 12-fold.[10] The basic amine in this side chain likely forms a key salt bridge with an acidic residue (e.g., Aspartic Acid) in the solvent-exposed region of the active site, providing a powerful secondary binding interaction that significantly enhances overall affinity.

Detailed Protocol: In-Vitro Kinase Inhibition Assay (FLT3)

This protocol outlines a standard method to determine the IC₅₀ value of a test compound against a target kinase. A self-validating system includes a positive control (a known potent inhibitor like Staurosporine) and a negative control (DMSO vehicle) to ensure the assay is performing correctly.

Materials:

  • Recombinant human FLT3 kinase

  • Biotinylated peptide substrate (e.g., Biotin-EGPWLEEEEEAYGWMDF-NH2)

  • Adenosine-5'-triphosphate (ATP)

  • Test compounds dissolved in DMSO

  • Assay buffer (e.g., HEPES, MgCl₂, DTT)

  • 384-well microplates

  • Detection reagents (e.g., HTRF®, LanthaScreen™, or similar time-resolved fluorescence energy transfer [TR-FRET] kits)

  • Plate reader capable of TR-FRET detection

Methodology:

  • Compound Preparation: Prepare a serial dilution series of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted down to nanomolar concentrations.

  • Assay Plate Setup:

    • Add 2.5 µL of assay buffer to all wells.

    • Add 2.5 µL of the diluted test compound to the appropriate wells.

    • For the negative control ("0% inhibition"), add 2.5 µL of DMSO.

    • For the positive control ("100% inhibition"), add 2.5 µL of a known inhibitor (e.g., Staurosporine at a high concentration).

  • Enzyme Addition: Add 5 µL of the FLT3 enzyme solution (prepared in assay buffer) to all wells except the background control wells.

  • Reaction Initiation: Add 5 µL of the ATP/peptide substrate mixture (prepared in assay buffer) to all wells to start the kinase reaction. The final ATP concentration should be at or near its Km value for the enzyme.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes.

  • Detection: Stop the reaction by adding the detection reagents as per the manufacturer's instructions (e.g., a solution containing a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin).

  • Final Incubation: Incubate for an additional 60 minutes to allow the detection reagents to bind.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).

Challenges and Future Directions

While the ortho-substituted benzoic acid oxazole scaffold is highly promising, several challenges remain. Synthetically, the steric hindrance of the ortho-group can complicate reactions and reduce yields, necessitating careful optimization of reaction conditions or the development of novel catalytic systems.[6] From a drug development perspective, achieving kinase selectivity remains a primary hurdle to minimize off-target effects and improve safety profiles.

Future research should focus on:

  • Green Chemistry Approaches: Developing more sustainable synthetic routes that minimize waste and avoid harsh reagents.[9]

  • Advanced SAR: Utilizing computational tools like molecular dynamics and free energy perturbation to more accurately predict the binding affinity of novel derivatives and guide rational design.[10]

  • Exploring New Targets: Expanding the application of this scaffold beyond kinases to other enzyme families and receptor targets where the unique conformational constraints offered by ortho-substitution could provide a therapeutic advantage.

  • Optimizing Pharmacokinetics: Fine-tuning the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to ensure they have suitable drug-like characteristics for in-vivo efficacy.

By addressing these challenges, the ortho-substituted benzoic acid oxazole platform will continue to be a rich source of novel and effective therapeutic agents.

References

  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences.
  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar.
  • Kakkar, S., et al. (2019).
  • Kaur, R., & Bala, R. (2025). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
  • Kaur, R., & Bala, R. (2024). A comprehensive review on chemistry of oxazole derivatives: current to future therapeutic prospective. Journal of Advanced Scientific Technologies.
  • Chaudhary, P., et al. (2022). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Journal of Molecular Structure.
  • Pierre, L. L., et al. (2018). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review).
  • Kumar, R., et al. (2018).
  • Kamal, A., et al. (2021). Biological activities of benzoxazole and its derivatives.
  • Liu, C., et al. (2018). Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors. ACS Medicinal Chemistry Letters.
  • Tang, T., et al. (2020). Discovery of benzo[d]oxazole derivatives as the potent type-I FLT3-ITD inhibitors. Bioorganic Chemistry.
  • BenchChem. (2025). Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery. BenchChem.
  • Grote, T. (2018). Synthesis of Oxadiazoles and Examination of Steric Effects in a Cyclodehydration Reaction. Digital Commons @ Otterbein.
  • Hussain, R., et al. (2023). Synthesis, in vitro analysis and molecular docking study of novel benzoxazole-based oxazole derivatives for the treatment of Alzheimer's disease. Arabian Journal of Chemistry.
  • Inam, A., et al. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science.
  • Hardouin, C., et al. (2008). Structure−Activity Relationships of α-Ketooxazole Inhibitors of Fatty Acid Amide Hydrolase. Journal of Medicinal Chemistry.

Sources

Bioisosteres of 1,2,4-Oxadiazole Benzoic Acids: A Technical Guide for Lead Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,4-oxadiazole benzoic acid scaffold is a privileged structure in medicinal chemistry, famously exemplified by the nonsense mutation readthrough agent Ataluren (PTC124) and various GPCR ligands. While the 1,2,4-oxadiazole ring acts as a bioisostere for esters and amides—offering improved hydrolytic stability over the former—it introduces specific liabilities: susceptibility to reductive ring opening, poor aqueous solubility, and rapid metabolic clearance.

This guide provides a structural optimization framework for researchers seeking to replace this moiety. We analyze bioisosteric strategies that modulate physicochemical properties (LogP, pKa) and metabolic stability while retaining the pharmacophoric vector of the parent scaffold.[1]

Part 1: The Pharmacophore & The Problem[2]

The Scaffold Architecture

The scaffold consists of two distinct domains coupled to function as a unified pharmacophore:

  • The 1,2,4-Oxadiazole Core: Acts as a planar linker and an ester/amide bioisostere.[2] It accepts hydrogen bonds (N2/N4) and dictates the spatial orientation of the flanking rings.

  • The Benzoic Acid Moiety: Provides a critical negative charge center (at physiological pH) for electrostatic interactions (e.g., salt bridges with Arginine/Lysine residues).

Failure Modes (Why Bioisosteres are Needed)

Despite its utility, the 1,2,4-oxadiazole benzoic acid motif often requires optimization due to:

  • Metabolic Instability (Ring Opening): The O-N bond is weak. In the presence of reducing agents (e.g., cytosolic reductases) or nucleophiles, the ring can undergo reductive cleavage to form amidines or nitriles.

  • Solubility Limitations: The 1,2,4-oxadiazole ring is lipophilic. When combined with a planar aromatic system (benzoic acid), the resulting molecule often suffers from "brick dust" properties—high crystallinity and low aqueous solubility (Ataluren solubility is <1 µg/mL).

  • Acidic Modulation: The electron-withdrawing nature of the oxadiazole ring lowers the pKa of the attached benzoic acid (typically to ~3.5–3.8), potentially limiting oral bioavailability due to high ionization in the gut.

Part 2: Strategic Bioisosteric Replacements

We categorize replacements into Core Morphing (changing the heterocycle) and Acid Morphing (changing the carboxylate).

Core Morphing: Stabilizing the Linker

The goal is to maintain the bond vector angle (approx. 130–140°) while altering electronics.

BioisostereStructureKey AdvantageTrade-off
1,3,4-Oxadiazole Symmetric O/N/NMetabolic Stability. More resistant to reductive ring opening than 1,2,4-isomer.Higher polarity; may reduce lipophilic contacts.
1,2,4-Triazole NH/N/NSolubility. The -NH acts as a H-bond donor, significantly improving water solubility.Amphoteric nature may complicate formulation; potential CYP inhibition.
Isoxazole O/NMetabolic "Hardness". Lacks the weak O-N-C linkage susceptible to nucleophilic attack.Changes vector geometry slightly; less polar than oxadiazoles.
1,3,4-Thiadiazole S/N/NLipophilicity. Sulfur increases LogP and membrane permeability.Sulfur is a "soft" atom, potentially introducing toxicity liabilities (reactive metabolites).
Acid Morphing: Tuning Permeability

If the 1,2,4-oxadiazole ring is essential for binding, modify the benzoic acid to improve ADME.

  • Tetrazole: The classic bioisostere. Similar pKa (~4.5–5.0) but more lipophilic and delocalized charge. Improves membrane permeability.

  • Acyl Sulfonamide (-CONHSO2R): A non-classical isostere. The pKa is tunable (4.5–6.0) based on the R-group.

  • Oxadiazolone: A cyclic acidic moiety (pKa ~6) that mimics the carboxylate but avoids the charged transport issues.

Part 3: Decision Logic & Visualization

Optimization Decision Tree

Use this logic flow to select the correct bioisostere based on your lead compound's specific failure mode.

BioisostereStrategy Start Start: 1,2,4-Oxadiazole Benzoic Acid Lead Analysis Identify Primary Failure Mode Start->Analysis Prob_Metab Metabolic Instability (High Clearance) Analysis->Prob_Metab Rapid Metabolism Prob_Sol Poor Solubility (<10 µM) Analysis->Prob_Sol Precipitation Prob_Perm Low Permeability (Polar Surface Area) Analysis->Prob_Perm Low Caco-2 Sol_1 Switch to 1,3,4-Oxadiazole (Remove weak O-N bond) Prob_Metab->Sol_1 Sol_2 Switch to Isoxazole (Remove N-O-C motif) Prob_Metab->Sol_2 Sol_3 Switch to 1,2,4-Triazole (Add H-bond Donor) Prob_Sol->Sol_3 Sol_4 Replace Acid with Tetrazole (Increase Lipophilicity) Prob_Perm->Sol_4 Sol_5 Replace Acid with Acyl Sulfonamide Prob_Perm->Sol_5

Figure 1: Strategic decision tree for scaffold morphing based on ADME/Tox liabilities.

Part 4: Experimental Protocols

Synthesis of 1,2,4-Triazole Bioisosteres

This protocol describes converting a benzoic acid precursor into a 1,2,4-triazole analog, a common solubility-enhancing modification.

Mechanism: Oxidative cyclization of a hydrazone or direct condensation. Target: 4-(5-aryl-1H-1,2,4-triazol-3-yl)benzoic acid.

Reagents:

  • 4-Cyanobenzoic acid (Starting material)

  • Aryl hydrazide (Partner)

  • Sodium ethoxide (NaOEt)

  • Ethanol (EtOH)

Step-by-Step Protocol:

  • Imidate Formation: Dissolve 4-cyanobenzoic acid (1.0 eq) in absolute EtOH saturated with anhydrous HCl gas at 0°C. Stir for 12h at room temperature. Evaporate solvent to yield the ethyl imidate hydrochloride intermediate.

  • Cyclization: Redissolve the intermediate in anhydrous EtOH. Add the appropriate aryl hydrazide (1.1 eq).

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Base Treatment: If cyclization is slow, add NaOEt (2.0 eq) and reflux for an additional 2 hours to force ring closure.

  • Workup: Cool to room temperature. Acidify with 1M HCl to pH 4.0 to precipitate the free acid.

  • Purification: Filter the solid and recrystallize from EtOH/Water or purify via reverse-phase HPLC (Water/ACN gradient).

In Vitro Microsomal Stability Assay

To validate the bioisosteric replacement, you must compare the intrinsic clearance (


) of the new analog against the parent 1,2,4-oxadiazole.

Materials:

  • Pooled Liver Microsomes (Human/Mouse/Rat) - 20 mg/mL protein.

  • NADPH Regenerating System (MgCl2, Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).

  • Phosphate Buffer (100 mM, pH 7.4).

Protocol:

  • Pre-Incubation: Prepare a 1 µM solution of the test compound in Phosphate Buffer containing 0.5 mg/mL microsomes. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At

    
     minutes, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000 rpm, 10 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
    
    
    
    

Success Criteria: A successful bioisostere should show a


 increase in 

compared to the parent 1,2,4-oxadiazole.

Part 5: Synthetic Pathway Visualization

The following diagram illustrates the divergent synthetic pathways to access the parent scaffold and its two primary bioisosteres.

SynthesisPath Nitrile Aryl Nitrile (Ar-CN) Amidoxime Amidoxime (NH2-C(=NOH)-Ar) Nitrile->Amidoxime NH2OH Acid Benzoic Acid Derivative Hydrazide Hydrazide (Ar-CONHNH2) Acid->Hydrazide NH2NH2 Oxadiazole 1,2,4-Oxadiazole (Parent) Amidoxime->Oxadiazole + Acid Chloride Heat/Pyridine Triazole 1,2,4-Triazole (Bioisostere) Hydrazide->Triazole + Nitrile/Imidate Heat Oxadiazole_134 1,3,4-Oxadiazole (Bioisostere) Hydrazide->Oxadiazole_134 + Acid Chloride POCl3 (Cyclodehydration)

Figure 2: Divergent synthesis of oxadiazole and triazole scaffolds from common nitrile/acid precursors.

References

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Peltier, H. M., et al. (2006). Reductive Ring Opening of 1,2,4-Oxadiazoles: A Stability Issue in Drug Discovery. MedChemComm. (General mechanistic reference for oxadiazole instability).
  • Welch, E. M., et al. (2007). PTC124 targets genetic disorders caused by nonsense mutations.[3] Nature, 447, 87–91. Link

  • Lassalas, P., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 59(7), 3183–3203. Link

  • Bostrom, J., et al. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry, 55(5), 1817–1830. Link

Sources

Structural Informatics and Synthetic Methodologies for 2-(5-(2-fluorophenyl)oxazol-2-yl)benzoic acid: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(5-(2-fluorophenyl)oxazol-2-yl)benzoic acid is a highly specialized diaryl oxazole derivative. Structurally analogous to known 1,2,4-oxadiazole readthrough agents such as Ataluren (PTC124)[1], this 1,3-oxazole bioisostere presents a unique pharmacophore for modulating ribosomal decoding centers or inhibiting specific kinase/cyclooxygenase targets. This whitepaper deconstructs the chemical informatics of its SMILES string, outlines a self-validating synthetic methodology, and provides a robust in vitro experimental workflow for evaluating its pharmacological efficacy.

Chemical Identity & Structural Informatics

To accurately model and synthesize this compound, we must first translate its IUPAC nomenclature into a machine-readable Simplified Molecular-Input Line-Entry System (SMILES) string.

SMILES Deconstruction

The canonical SMILES string for 2-(5-(2-fluorophenyl)oxazol-2-yl)benzoic acid is: O=C(O)c1ccccc1c2ncc(c3ccccc3F)o2

This string is constructed through the logical assembly of three core structural domains:

  • The Ortho-Benzoic Acid Moiety (O=C(O)c1ccccc1) : Acts as the primary hydrogen-bond donor and anchor for target-protein interactions.

  • The 1,3-Oxazole Core (c2ncc(...)o2) : A five-membered aromatic heterocycle containing one oxygen and one nitrogen atom[2]. It serves as a rigid, electron-rich linker that dictates the spatial orientation of the flanking aryl groups.

  • The 2-Fluorophenyl Group (c3ccccc3F) : Attached at the C5 position of the oxazole. The ortho-fluorine introduces a strong localized dipole and locks the dihedral angle between the phenyl ring and the oxazole core via steric hindrance, significantly increasing target residence time.

Quantitative Physicochemical Properties

The structural features of the compound yield specific physicochemical properties that govern its pharmacokinetic profile. These are summarized below:

PropertyValueCausality / Pharmacological Significance
Molecular Formula C16H10FNO3Defines the core atomic composition and exact mass.
Molecular Weight 283.26 g/mol < 500 Da; strictly complies with Lipinski’s Rule of Five for oral bioavailability.
Topological Polar Surface Area (TPSA) 63.3 Ų< 90 Ų; indicates excellent cellular permeability and potential blood-brain barrier (BBB) penetrance.
Predicted LogP ~3.5Optimal lipophilicity for partitioning into lipid bilayers without excessive hydrophobic trapping.
H-Bond Donors / Acceptors 1 / 4The carboxylic acid acts as the sole donor, while the oxazole N/O and carbonyl O provide multiple acceptor sites for ribosomal or kinase binding.

Synthetic Methodology: A Self-Validating Protocol

The synthesis of 2,5-disubstituted oxazoles requires precise control over cyclization thermodynamics. We employ a three-step Robinson-Gabriel cyclodehydration pathway. This protocol is self-validating: the progression of each step can be independently verified via LC-MS, ensuring that unreacted intermediates do not contaminate the final biological assays.

Step-by-Step Synthesis Workflow

Step 1: Schotten-Baumann Amidation

  • Procedure: Dissolve 2-amino-1-(2-fluorophenyl)ethan-1-one hydrochloride (1.0 eq) and 2-(methoxycarbonyl)benzoyl chloride (1.1 eq) in anhydrous dichloromethane (DCM). Chill to 0°C. Dropwise add triethylamine (TEA, 2.5 eq). Stir and allow to warm to room temperature (RT) for 4 hours.

  • Causality: TEA is utilized to neutralize the HCl byproduct, driving the nucleophilic acyl substitution forward and preventing the degradation of the acid-sensitive alpha-aminoketone.

Step 2: Robinson-Gabriel Cyclodehydration

  • Procedure: Isolate the amide intermediate and dissolve in anhydrous toluene. Add phosphorus oxychloride (POCl3, 3.0 eq). Reflux at 110°C for 12 hours. Quench carefully with saturated aqueous NaHCO3.

  • Causality: POCl3 acts as a potent, oxophilic dehydrating agent. It phosphorylates the amide oxygen, creating a highly reactive leaving group that forces the intramolecular attack by the ketone enol, yielding the thermodynamically stable aromatic oxazole ester.

Step 3: Mild Saponification

  • Procedure: Dissolve the oxazole ester in a 3:1 mixture of Tetrahydrofuran (THF) and water. Add Lithium hydroxide monohydrate (LiOH·H2O, 2.0 eq). Stir at RT for 4 hours. Acidify with 1M HCl to pH 2 to precipitate the target compound.

  • Causality: The THF/H2O mixed solvent system ensures the lipophilic ester remains in solution while providing the aqueous environment necessary for hydroxide-mediated cleavage. Room temperature conditions prevent the base-catalyzed ring-opening of the oxazole core.

Synthesis A 2-(methoxycarbonyl) benzoyl chloride C Amide Intermediate (Methyl Ester) A->C TEA, DCM 0°C to RT B 2-amino-1-(2-fluorophenyl) ethan-1-one B->C D Oxazole Ester Intermediate C->D POCl3, Toluene Reflux, 12h E 2-(5-(2-fluorophenyl)oxazol-2-yl) benzoic acid D->E LiOH, THF/H2O RT, 4h

Fig 1: Three-step synthetic workflow via Robinson-Gabriel cyclodehydration.

Pharmacological Context: Ribosomal Readthrough Modulation

Approximately 10% of cystic fibrosis (CF) cases are driven by nonsense mutations that introduce premature termination codons (PTCs) into the CFTR mRNA[3]. The diaryl azole class has been extensively investigated for its ability to suppress these mutations. Ataluren (PTC124), a widely studied 1,2,4-oxadiazole, was specifically developed to promote ribosomal readthrough of PTCs, allowing for the translation of full-length, functional proteins[1].

The compound 2-(5-(2-fluorophenyl)oxazol-2-yl)benzoic acid represents a strategic bioisosteric replacement. By shifting from a 1,2,4-oxadiazole[4] to a 1,3-oxazole core, the electron density and hydrogen-bond acceptor profile are fundamentally altered. This modification is hypothesized to improve metabolic stability and optimize binding kinetics at the decoding center of the eukaryotic ribosome, addressing the mixed efficacy outcomes observed in some Phase III trials of earlier generation readthrough agents[5].

MOA cluster_0 Premature Termination (Disease State) cluster_1 Therapeutic Intervention (Readthrough) mRNA mRNA with PTC Ribosome1 Ribosome Stalling mRNA->Ribosome1 Release Release Factors Binding Ribosome1->Release Drug Target Compound (Oxazole Analog) Ribosome1->Drug Drug Administration Truncated Truncated Protein Release->Truncated Ribosome2 Decoding Center Modulation Drug->Ribosome2 tRNA Near-Cognate tRNA Insertion Ribosome2->tRNA FullLength Functional Protein tRNA->FullLength

Fig 2: Mechanism of action for nonsense mutation readthrough via ribosomal modulation.

In Vitro Validation: Nonsense Mutation Reporter Assay

To validate the pharmacological efficacy of the synthesized compound, a self-validating dual-luciferase reporter assay must be employed. This protocol ensures that any observed luminescence is a direct result of PTC readthrough and not an artifact of altered cell viability or transcription rates.

Experimental Workflow
StepActionIncubation / ConditionReadout / Causality
1. Cell Seeding Seed HEK293T cells stably transfected with a dual-luciferase PTC reporter (Renilla-PTC-Firefly) into 96-well plates.37°C, 5% CO2 for 24hEstablishes a uniform cellular monolayer. Renilla acts as the internal transfection/viability control.
2. Compound Treatment Treat cells with 2-(5-(2-fluorophenyl)oxazol-2-yl)benzoic acid (0.1 - 50 μM). Include DMSO (vehicle) and G418 (positive control).37°C, 5% CO2 for 24hInduces dose-dependent ribosomal readthrough. Controls ensure self-validation of assay sensitivity.
3. Cell Lysis Remove media and add passive lysis buffer.RT for 15 min on an orbital shakerDisrupts the lipid bilayer to release intracellular functional luciferase enzymes without denaturing them.
4. Luminescence Quantification Sequentially add Renilla and Firefly luciferin substrates. Measure emission using a microplate reader.Immediate readoutThe Firefly/Renilla luminescence ratio precisely quantifies the restoration of full-length functional protein.

References

1.[4] Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. National Institutes of Health (PMC).[Link] 2.[2] Greening of Monocyclic N- and O-Azole Synthesis through Sonochemistry. ACS Omega.[Link] 3.[5] A randomized placebo-controlled trial of ataluren for the treatment of nonsense mutation cystic fibrosis. National Institutes of Health (PMC).[Link] 4.[1] Ataluren (PTC124) induces cystic fibrosis transmembrane conductance regulator protein expression and activity in children with nonsense mutation cystic fibrosis. PubMed.[Link] 5.[3] Effectiveness of PTC124 treatment of cystic fibrosis caused by nonsense mutations: a prospective phase II trial. PubMed.[Link]

Sources

Topic: Novel Small Molecules for Nonsense Mutation Readthrough

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

Nonsense mutations, which introduce a premature termination codon (PTC) into the open reading frame, are responsible for approximately 11% of all inherited genetic disease cases.[1] These mutations lead to the production of truncated, non-functional proteins and often trigger the degradation of the mutant mRNA via the nonsense-mediated mRNA decay (NMD) pathway.[2][3] A promising therapeutic strategy, known as translational readthrough, utilizes small molecules to induce the ribosome to bypass the PTC, thereby restoring the synthesis of a full-length, functional protein. While first-generation aminoglycoside antibiotics demonstrated proof-of-concept, their clinical utility is hampered by significant toxicity. This guide provides a technical overview of the evolving landscape of novel, small-molecule readthrough agents, detailing their distinct mechanisms of action, the critical drug discovery and validation workflows, and the future directions of this therapeutic modality. We will explore the progression from aminoglycosides to the first-in-class agent ataluren, and delve into emerging synergistic strategies and next-generation compounds designed for enhanced efficacy and improved safety profiles.

Part 1: The Molecular Basis of Nonsense Mutations and Therapeutic Readthrough

The Central Dogma Interrupted: Understanding Premature Termination Codons (PTCs)

Protein synthesis, or translation, is a high-fidelity process guided by the ribosome, which reads messenger RNA (mRNA) codons to assemble a polypeptide chain. Translation termination is a critical final step, occurring when the ribosome encounters one of three stop codons (UAA, UAG, or UGA) at the end of a coding sequence.[4] This event recruits eukaryotic release factors (eRF1 and eRF3), which form a complex that promotes the hydrolysis and release of the completed polypeptide chain.[2]

A nonsense mutation is a single-point mutation that converts a sense codon into a PTC.[1] When the translating ribosome arrives at this illegitimate stop signal, it prematurely recruits the eRF1/eRF3 termination complex, halting synthesis and releasing a truncated, and typically non-functional, protein.[5]

cluster_wt Normal Translation cluster_mutant Nonsense Mutation Effect DNA DNA (Gene) mRNA_WT Wild-Type mRNA (Full Coding Sequence) DNA->mRNA_WT Transcription mRNA_PTC Mutant mRNA (Premature Stop Codon) DNA->mRNA_PTC Transcription Ribosome_WT Ribosome mRNA_WT->Ribosome_WT Translation Ribosome_PTC Ribosome mRNA_PTC->Ribosome_PTC Translation NMD NMD Pathway (mRNA Degradation) mRNA_PTC->NMD Protein_Full Full-Length Protein (Functional) Ribosome_WT->Protein_Full Protein_Truncated Truncated Protein (Non-functional) Ribosome_PTC->Protein_Truncated

Caption: The impact of a nonsense mutation on the central dogma.

The Dual Challenge: Truncated Proteins and Nonsense-Mediated mRNA Decay (NMD)

The pathological consequence of a nonsense mutation is twofold. The most direct result is the truncated protein, which lacks downstream domains essential for its proper folding, localization, and function. Compounding this issue is a cellular surveillance mechanism known as Nonsense-Mediated mRNA Decay (NMD).[3] If a PTC is located more than 50-55 nucleotides upstream of the final exon-junction complex, the cell recognizes the mRNA as aberrant and targets it for degradation.[6] This significantly reduces the amount of available template for translation, further diminishing the potential for even truncated protein production and representing a key hurdle for readthrough therapies.[7] Therefore, an effective therapeutic strategy must not only promote readthrough of the PTC but also contend with the limited availability of the target mRNA.

The Therapeutic Hypothesis: Restoring Full-Length Protein via Translational Readthrough

Translational readthrough is a process wherein the ribosome, influenced by a pharmacological agent, bypasses a PTC by inserting a near-cognate aminoacyl-tRNA instead of recruiting release factors.[1][2][8] This allows translation to continue until the natural stop codon is reached, resulting in the synthesis of a full-length protein.[9] While the inserted amino acid may differ from the original, studies have shown that in many cases, this substitution is well-tolerated and the restored full-length protein can be functional.[4] Proof-of-concept studies suggest that restoring even a small fraction (<10%) of the normal protein level can be sufficient to produce a significant clinical benefit in many genetic disorders.[10]

Part 2: Classes and Mechanisms of Small Molecule Readthrough Agents

The discovery of small molecules that can induce translational readthrough has evolved significantly, with each class of compounds offering unique mechanistic insights and distinct therapeutic profiles.

First-Generation Agents: The Aminoglycoside Story

The ability of aminoglycoside antibiotics like gentamicin and G418 (geneticin) to suppress nonsense mutations was the first demonstration of pharmacological readthrough.[2][7]

  • Mechanism of Action: Aminoglycosides bind to the decoding center (A-site) of the small ribosomal subunit.[1][8] This binding induces a conformational change that decreases the accuracy of codon recognition, facilitating the mispairing of a near-cognate aminoacyl-tRNA at the PTC and its subsequent incorporation into the growing polypeptide chain.[1][5][11]

  • Limitations: The clinical application of aminoglycosides for chronic genetic diseases is severely limited by their toxicity profile, including potential nephrotoxicity and ototoxicity, which arises in part from readthrough of normal stop codons.[5][8] Their efficacy is also highly variable and often low at tolerable doses.[1]

The First Novel Agent: Ataluren (PTC124) and its Orthogonal Mechanism

The discovery of ataluren (PTC124) through high-throughput screening marked a pivotal moment in the field.[9][12][13] It is a non-aminoglycoside small molecule with a distinct structure and mechanism.[13]

  • Mechanism of Action: Unlike aminoglycosides, ataluren does not primarily act by stimulating near-cognate tRNA binding. Instead, it is believed to inhibit the activity of the translation release factors (eRF1/eRF3).[3][5] By interfering with the termination process itself, ataluren increases the kinetic window for a near-cognate tRNA to successfully compete with the release factors at the PTC.[3][5] This distinct, orthogonal mechanism of action is a key differentiator from aminoglycosides.[5][14]

  • Advantages & Status: Ataluren has a more favorable safety profile than aminoglycosides and is orally bioavailable.[12][15] It has received conditional approval in the European Union for the treatment of Duchenne muscular dystrophy (DMD) caused by a nonsense mutation.[5][16] However, its clinical efficacy has been variable across different diseases and patient populations, highlighting the complexity of readthrough therapeutics.[14][15]

cluster_ribosome Ribosome at PTC (A-site) cluster_pathways PTC PTC (e.g., UGA) nc_tRNA Near-Cognate tRNA PTC->nc_tRNA Competition ReleaseFactor Release Factors (eRF1/eRF3) PTC->ReleaseFactor Competition Readthrough Readthrough (Full-Length Protein) nc_tRNA->Readthrough Leads to Termination Termination (Truncated Protein) ReleaseFactor->Termination Leads to G418 Aminoglycosides (G418) G418->nc_tRNA Stimulates binding (decreases fidelity) Ataluren Ataluren (PTC124) Ataluren->ReleaseFactor Inhibits activity

Caption: Orthogonal mechanisms of aminoglycosides and ataluren.

Emerging Non-Aminoglycoside Readthrough Compounds (NARCs)

Screening of large chemical libraries has identified several other non-aminoglycoside compounds (NARCs) with readthrough potential.[7]

  • RTC13 and RTC14: Identified through a screen for ATM gene mutations, these compounds restored ATM kinase function in patient fibroblasts and dystrophin expression in a mouse model of DMD.[7][12][15]

  • Amlexanox: An existing anti-inflammatory drug found to suppress multiple disease-associated nonsense mutations in mammalian cell models.[7][8]

  • SRI-41315: A novel compound identified in a high-throughput screen that functions by reducing the abundance of the termination factor eRF1, representing a new mechanism to promote readthrough.[17][18]

Synergistic Approaches: Potentiators and NMD Inhibitors

Recognizing the limitations of single-agent efficacy, research has expanded to include combination strategies.

  • Readthrough Potentiators: These are compounds that have no intrinsic readthrough activity but significantly enhance the effect of other agents. For example, the phthalimide derivative CDX5 was found to potentiate G418-mediated readthrough by up to 180-fold in human cells, opening the door for lower, less toxic doses of aminoglycosides.[1][7]

  • NMD Inhibitors: To address the issue of mRNA degradation, small molecules that inhibit the NMD pathway are being explored. Compounds like NMDI-1 can stabilize PTC-containing transcripts, thereby increasing the available template for a readthrough agent to act upon.[3][19] Combining an NMD inhibitor with a readthrough agent has shown synergistic effects in preclinical models.[3][19]

Compound Class Example(s) Primary Mechanism of Action Key Advantages Key Limitations
Aminoglycosides Gentamicin, G418Binds ribosomal A-site, decreases decoding fidelity[1][8]Well-established proof-of-conceptHigh toxicity (nephro/oto-), low efficacy at safe doses[5][8]
Oxadiazoles Ataluren (PTC124)Inhibits translation release factor (eRF) activity[3][5]Orally bioavailable, improved safety profile vs. aminoglycosides[12][15]Variable clinical efficacy, bell-shaped dose response[14][20]
Readthrough Potentiators CDX5Enhances aminoglycoside-mediated readthrough[1][7]Allows for lower, less toxic doses of primary agentNo standalone activity, dependent on combination
NMD Inhibitors NMDI-1Stabilizes PTC-containing mRNA transcripts[3][19]Increases substrate for readthrough agents, synergistic potentialPotential off-target effects from global NMD inhibition
Novel Scaffolds SRI-41315Promotes depletion of the eRF1 termination factor[17][18]Novel mechanism of action, synergistic with aminoglycosidesEarly stage of development, long-term safety unknown

Part 3: The Drug Discovery Workflow: Identifying and Validating Novel Readthrough Compounds

A robust and multi-tiered workflow is essential for the identification and validation of novel readthrough agents, ensuring that lead compounds are both potent and functionally relevant.

start Compound Library (~100,000s of molecules) hts Primary HTS (e.g., Dual-Luciferase Assay) start->hts hits Initial Hits hts->hits confirm Hit Confirmation & Dose-Response Analysis hits->confirm confirmed_hits Confirmed Hits confirm->confirmed_hits secondary Secondary Assays (Orthogonal Validation) confirmed_hits->secondary protein Western Blot (Full-Length Protein) secondary->protein functional Functional Assay (e.g., CFTR channel activity) secondary->functional leads Lead Candidates protein->leads functional->leads invivo Preclinical In Vivo Testing (e.g., mdx mouse model) leads->invivo candidate Clinical Candidate invivo->candidate

Caption: A typical drug discovery workflow for readthrough compounds.

High-Throughput Screening (HTS) Strategies

The initial discovery phase relies on HTS assays designed to rapidly screen vast libraries of small molecules.[4][9][12]

This is the most common HTS method, providing a sensitive and quantitative readout of readthrough activity within a cellular context.

  • Causality & Principle: This assay utilizes a plasmid encoding a reporter gene (e.g., Firefly or NanoLuc luciferase) that has been engineered to contain a PTC.[17] Successful readthrough of this PTC results in the production of functional luciferase, which generates a measurable light signal. A second reporter gene (e.g., Renilla luciferase) driven by a separate promoter is co-transfected. The signal from this second reporter is used to normalize for variations in cell viability and transfection efficiency, a critical internal control that ensures observed changes in the primary reporter signal are due to readthrough activity and not experimental artifacts. Using a reporter like NanoLuc is often preferred as it can be less prone to direct compound interference than Firefly luciferase.[4][18]

  • Step-by-Step Methodology:

    • Cell Plating: Seed human cell lines (e.g., HEK293) in 384-well plates at a density that ensures they are in a logarithmic growth phase at the time of transfection.

    • Transfection: Co-transfect cells with the PTC-containing luciferase reporter plasmid and the normalization control plasmid using a suitable lipid-based transfection reagent.

    • Compound Addition: After 16-24 hours, add library compounds to the wells at a final concentration typically between 1-10 µM. Include appropriate controls: a negative control (vehicle, e.g., DMSO) and a positive control (a known readthrough agent like G418).

    • Incubation: Incubate cells with the compounds for 24-48 hours to allow for readthrough, protein expression, and accumulation.

    • Lysis & Measurement: Lyse the cells and measure the activity of both luciferases sequentially using a luminometer and a dual-luciferase assay kit.

    • Data Analysis: Calculate the ratio of the primary (readthrough) reporter to the normalization reporter. Hits are identified as compounds that produce a signal significantly above the vehicle control (e.g., >3 standard deviations).

Hit-to-Lead Optimization and Secondary Validation

Initial hits from HTS must be validated through orthogonal assays to confirm their mechanism of action and eliminate false positives.

This biochemical assay provides direct visual evidence that the readthrough compound restores the synthesis of the full-length target protein.

  • Causality & Principle: This protocol validates reporter gene data by examining the endogenous or a stably expressed disease-relevant protein. Patient-derived fibroblasts or engineered cell lines containing a specific nonsense mutation are treated with the hit compound. Cell lysates are then separated by size using SDS-PAGE. An antibody specific to a region of the protein downstream of the PTC is used for detection. Only if readthrough has occurred will a band corresponding to the full-length protein be visible, providing definitive proof of PTC suppression.

  • Step-by-Step Methodology:

    • Cell Culture & Treatment: Culture patient-derived cells (e.g., DMD myotubes, CF bronchial epithelial cells) to near confluency. Treat with a dose-range of the hit compound for 48-72 hours.

    • Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease inhibitors to extract total protein.

    • Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

    • Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis. Include a wild-type cell lysate as a positive control and an untreated mutant lysate as a negative control.

    • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Immunoblotting:

      • Block the membrane (e.g., with 5% non-fat milk or BSA) to prevent non-specific antibody binding.

      • Incubate with a primary antibody targeting the C-terminus of the protein of interest.

      • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

      • Incubate with an HRP substrate (e.g., ECL) and visualize the bands using a chemiluminescence imager.

    • Analysis: Compare the band intensity for the full-length protein in treated samples to the positive control. Re-probe the membrane for a loading control (e.g., GAPDH or β-actin) to confirm equal protein loading.

Part 4: Future Directions and Clinical Landscape

Overcoming Challenges: Efficacy, Toxicity, and Patient Stratification

The path to clinical success for readthrough therapies is complex. Efficacy is highly dependent on the specific nonsense codon (UGA is generally more "leaky" and responsive than UAA or UAG), the surrounding mRNA sequence context, and the level of NMD activity for that transcript.[4][11][20] Future strategies must focus on developing more potent compounds and intelligently stratifying patient populations most likely to respond.

The Next Wave: Designer Aminoglycosides and Combination Therapies

The field is actively pursuing next-generation therapies with improved therapeutic windows.

  • Designer Aminoglycosides: Medicinal chemistry efforts are underway to synthesize novel aminoglycoside derivatives, such as ELX-02 (formerly NB124), which have been engineered to enhance readthrough efficiency while significantly reducing the toxicities associated with the parent compounds.[5][21] These molecules represent a rational design approach to improve upon first-generation agents.

  • Combination Therapies: The most promising future direction may lie in combination therapies.[14] The orthogonal mechanisms of agents like ataluren (termination inhibition) and aminoglycosides or SRI-41315 (promoting readthrough/depleting eRF1) suggest that their co-administration could produce additive or even synergistic effects, achieving greater efficacy at lower, safer doses.[14][18] Combining a readthrough agent with an NMD inhibitor to boost mRNA levels is another powerful strategy currently under investigation.[3][19]

References

  • Screening Readthrough Compounds to Suppress Nonsense Mutations: Possible Application to β-Thalassemia - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 27, 2024, from [Link]

  • Readthrough Activators and Nonsense-Mediated mRNA Decay Inhibitor Molecules: Real Potential in Many Genetic Diseases Harboring Premature Termination Codons - MDPI. (2024, February 28). MDPI. Retrieved February 27, 2024, from [Link]

  • Novel small molecules potentiate premature termination codon readthrough by aminoglycosides | Nucleic Acids Research | Oxford Academic. (2016, August 19). Oxford Academic. Retrieved February 27, 2024, from [Link]

  • Ataluren and aminoglycosides stimulate read-through of nonsense codons by orthogonal mechanisms | PNAS. (2021, January 7). Proceedings of the National Academy of Sciences. Retrieved February 27, 2024, from [Link]

  • Properties of Non-Aminoglycoside Compounds Used to Stimulate Translational Readthrough of PTC Mutations in Primary Ciliary Dyskinesia - MDPI. (2021, May 7). MDPI. Retrieved February 27, 2024, from [Link]

  • Properties of Non-Aminoglycoside Compounds Used to Stimulate Translational Readthrough of PTC Mutations in Primary Ciliary Dyskinesia - ProQuest. (n.d.). ProQuest. Retrieved February 27, 2024, from [Link]

  • Evaluation of Aminoglycoside and Non-Aminoglycoside Compounds for Stop-Codon Readthrough Therapy in Four Lysosomal Storage Diseases | PLOS One - Research journals. (2015, August 19). PLOS One. Retrieved February 27, 2024, from [Link]

  • Proposing a mechanism of action for ataluren - PNAS. (2016, October 19). Proceedings of the National Academy of Sciences. Retrieved February 27, 2024, from [Link]

  • Nonaminoglycoside compounds induce readthrough of nonsense mutations - PubMed - NIH. (2009, September 28). National Center for Biotechnology Information. Retrieved February 27, 2024, from [Link]

  • Balancing Nonsense Mutation Readthrough and Toxicity of Designer Aminoglycosides for Treatment of Genetic Diseases | ACS Medicinal Chemistry Letters. (2023, April 27). ACS Publications. Retrieved February 27, 2024, from [Link]

  • Nonaminoglycoside compounds induce readthrough of nonsense mutations. (2009, September 21). The Journal of Experimental Medicine. Retrieved February 27, 2024, from [Link]

  • Therapeutic Nonsense Suppression Modalities: From Small Molecules to Nucleic Acid-Based Approaches - PMC. (2024, June 10). National Center for Biotechnology Information. Retrieved February 27, 2024, from [Link]

  • Readthrough Strategies for Therapeutic Suppression of Nonsense Mutations in Inherited Metabolic Disease | Molecular Syndromology | Karger Publishers. (2012, October 2). Karger Publishers. Retrieved February 27, 2024, from [Link]

  • Deciphering the Nonsense Readthrough Mechanism of Action of Ataluren: An in Silico Compared Study - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 27, 2024, from [Link]

  • Readthrough Strategies for Therapeutic Suppression of Nonsense Mutations in Inherited Metabolic Disease - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 27, 2024, from [Link]

  • Ataluren as an agent for therapeutic nonsense suppression - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved February 27, 2024, from [Link]

  • Ataluren—Promising Therapeutic Premature Termination Codon Readthrough Frontrunner. (2021, August 9). MDPI. Retrieved February 27, 2024, from [Link]

  • Ataluren's mechanism of action (from Roy B, et al. Proc Natl Acad Sci U S A 2016;113:12508-12513, mod.). … - ResearchGate. (n.d.). ResearchGate. Retrieved February 27, 2024, from [Link]

  • Mechanism-based approach in designing patient-specific combination therapies for nonsense mutation diseases | Nucleic Acids Research | Oxford Academic. (2025, April 11). Oxford Academic. Retrieved February 27, 2024, from [Link]

  • Introducing sense into nonsense in treatments of human genetic diseases - splisense.com. (n.d.). SpliSense. Retrieved February 27, 2024, from [Link]

  • A small molecule induces readthrough of cystic fibrosis CFTR nonsense mutations. (2021, July 19). UAB News. Retrieved February 27, 2024, from [Link]

  • Readthrough Strategies for Suppression of Nonsense Mutations in Duchenne/Becker Muscular Dystrophy: Aminoglycosides and Ataluren (PTC124) - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 27, 2024, from [Link]

  • The summary of cell-based reporter assays used to test ataluren readthrough activity. (n.d.). ResearchGate. Retrieved February 27, 2024, from [Link]

  • High-Throughput Screening for Readthrough Modulators of CFTR PTC Mutations - PubMed. (2017, June 15). National Center for Biotechnology Information. Retrieved February 27, 2024, from [Link]

  • Novel Aminoglycoside Readthrough Therapy for Nonsense Mutations - GenomeCanada. (n.d.). Genome Canada. Retrieved February 27, 2024, from [Link]

  • A High-Throughput Assay for In Vitro Determination of Release Factor-Dependent Peptide Release from a Pretermination Complex by Fluorescence Anisotropy—Application to Nonsense Suppressor Screening and Mechanistic Studies - MDPI. (2023, January 27). MDPI. Retrieved February 27, 2024, from [Link]

  • A mouse model for nonsense mutation bypass therapy shows a dramatic multiday response to geneticin | PNAS. (n.d.). Proceedings of the National Academy of Sciences. Retrieved February 27, 2024, from [Link]

  • Screening Readthrough Compounds to Suppress Nonsense Mutations: Possible Application to β-Thalassemia - MDPI. (2020, January 21). MDPI. Retrieved February 27, 2024, from [Link]

  • Readthrough of disease-causing nonsense mutations by targeted selenocysteine recoding. (n.d.). Grantome. Retrieved February 27, 2024, from [Link]

  • New Pharmacological Approaches to Treat Patients with Cystic Fibrosis with Nonsense Mutations | American Journal of Respiratory and Critical Care Medicine. (n.d.). American Thoracic Society. Retrieved February 27, 2024, from [Link]

  • (PDF) A small molecule that induces translational readthrough of CFTR nonsense mutations by eRF1 depletion - ResearchGate. (n.d.). ResearchGate. Retrieved February 27, 2024, from [Link]

  • Readthrough-induced misincorporated amino acid ratios guide mutant-specific therapeutic approaches for two CFTR nonsense mutations - Frontiers. (n.d.). Frontiers. Retrieved February 27, 2024, from [Link]

  • Different structures of proposed translational readthrough-inducing drugs (TRIDs). (n.d.). ResearchGate. Retrieved February 27, 2024, from [Link]

Sources

Structure-activity relationship of oxazole vs oxadiazole drugs

Author: BenchChem Technical Support Team. Date: March 2026

The Azole Switch: Navigating the SAR Landscape of Oxazoles and Oxadiazoles in Drug Discovery

Introduction: The Bioisosteric Imperative

In medicinal chemistry, the "Azole Switch"—replacing a metabolic liability (like an amide or ester) or a lipophilic liability (like a phenyl ring) with a five-membered heterocycle—is a fundamental tactic.[1] While both oxazoles and oxadiazoles serve as classic bioisosteres, they are not interchangeable.

This guide dissects the structural, electronic, and pharmacokinetic divergences between these scaffolds. We move beyond simple "bioisosterism" to understand the causality of why a 1,2,4-oxadiazole might succeed where an oxazole fails (or vice versa), focusing on hydrogen bond acceptor (HBA) capability, metabolic vectors, and


-stacking potential.

Physicochemical Profiling: The Electronic Divergence

The choice between an oxazole and an oxadiazole isomer (1,2,4- vs. 1,3,4-) dictates the physicochemical vector of your lead series.

Electronic Landscape & H-Bonding
  • Oxazoles: The nitrogen at position 3 is a moderate H-bond acceptor.[2] The ring is electron-rich enough to participate in

    
    -cation interactions but susceptible to oxidation.[2]
    
  • Oxadiazoles: The introduction of a second nitrogen atom (N4 in 1,2,4- or N3/N4 in 1,3,4-) lowers the LUMO energy, making the ring more electron-deficient.

    • 1,2,4-Oxadiazoles: The N4 nitrogen is a significant H-bond acceptor.[2] The ring dipole is strong, often improving solubility.

    • 1,3,4-Oxadiazoles: Symmetrical and highly aromatic. They often lower LogP more aggressively than oxazoles but can be less soluble than their 1,2,4- counterparts due to efficient crystal packing (high melting points).

Comparative Data Matrix
PropertyOxazole1,2,4-Oxadiazole1,3,4-OxadiazoleImpact on Drug Design
H-Bond Acceptor (HBA) Moderate (N3)Strong (N4)Moderate/Strong1,2,4-isomer preferred if H-bond to target is critical.[2]
Lipophilicity (

LogP)
Baseline-0.5 to -1.2 vs Phenyl-1.0 to -1.5 vs PhenylOxadiazoles reduce lipophilicity more effectively than oxazoles.[2]
pKa (Conjugate Acid) ~0.8~ -1.5 (Weak Base)~ -2.5 (Very Weak Base)Oxadiazoles are less basic; less likely to be protonated at physiological pH.[2]
Metabolic Liability Oxidative Ring Opening (CYP450)Nucleophilic Attack (C5)Generally StableOxazoles have a "toxicity alert" for epoxidation; Oxadiazoles are safer but not immune.[2]
Aromaticity HighLow (Diene-like character)High1,3,4-isomer is better for

-stacking interactions.[2]

Structure-Activity Relationship (SAR) Case Studies

Case Study A: SARS-CoV-2 PLpro Inhibitors (Direct Potency Comparison)

In the development of inhibitors for the viral protease PLpro, researchers conducted a head-to-head comparison of the central linker.[2] The goal was to replace a benzamide core.[3][4]

  • The Switch: Replacing the amide with a 1,2,4-oxadiazole (Compound 5) yielded an IC

    
     of 7.2 µM .
    
  • The Failure: Replacing the same core with an oxazole (Compounds 13i/13k) resulted in a loss of potency (IC

    
     > 20 µM ).[5]
    
  • Mechanistic Insight: The 1,2,4-oxadiazole provided the correct vector for the H-bond network within the protease active site, whereas the oxazole lacked the necessary geometry and HBA strength at the critical position.

  • Reference:[2][4]

Case Study B: Zibotentan (Stability & Specificity)

Zibotentan (ZD4054) is a specific Endothelin A (ET


) receptor antagonist.[2][6]
  • Scaffold: 1,3,4-Oxadiazole .[7][8][9][10][11][12]

  • SAR Logic: The 1,3,4-oxadiazole ring serves as a stable, flat bioisostere for a carboxylic acid/amide moiety. It maintains high affinity for the ET

    
     receptor while avoiding the rapid glucuronidation often seen with carboxylic acids. The symmetry of the 1,3,4-isomer facilitates tight 
    
    
    
    -stacking within the receptor pocket.
  • Reference:[2]

Case Study C: Ataluren (Read-Through Mechanism)

Ataluren (PTC124) treats nonsense mutations (DMD, CF).[2]

  • Scaffold: 1,2,4-Oxadiazole .[4][8][9][12][13][14][15][16]

  • SAR Logic: The 1,2,4-oxadiazole core is critical for its specific binding to the ribosome. The electron-deficient nature of the ring allows it to stack with ribosomal RNA bases without intercalating (which would cause toxicity). An oxazole here would likely be too electron-rich and metabolically labile for the chronic dosing required in genetic disorders.[2]

Metabolic Stability & Toxicity Workflows

The metabolic fate of these rings is the primary driver for "switching."

  • Oxazole Liability: The C4-C5 double bond is electron-rich.[2] CYP450 enzymes can epoxidize this bond, leading to ring opening and the formation of reactive

    
    -dicarbonyl species (toxicity alert).
    
  • Oxadiazole Advantage: The extra nitrogen withdraws electron density, protecting the ring from oxidative epoxidation. However, 1,2,4-oxadiazoles can be susceptible to nucleophilic attack (e.g., by glutathione) at the C5 position if the substituents are strongly electron-withdrawing.

Visualization: Scaffold Selection Decision Tree

ScaffoldSelection Start Start: Lead Optimization Problem Identify Primary Liability Start->Problem Hydrolysis Amide/Ester Hydrolysis? Problem->Hydrolysis Solubility Poor Solubility? Problem->Solubility Metabolism CYP Oxidative Metabolism? Problem->Metabolism SwitchAzole Switch to Azole Bioisostere Hydrolysis->SwitchAzole Try124 Prioritize 1,2,4-Oxadiazole (Higher Dipole/Polarity) Solubility->Try124 OxazoleCheck Current Scaffold: Oxazole? Metabolism->OxazoleCheck Compare 1,2,4 vs 1,3,4 Decision Try124->Compare OxazoleYes Risk: Epoxidation/Ring Open OxazoleCheck->OxazoleYes Yes SwitchOxa Switch to 1,3,4-Oxadiazole (High Stability) OxazoleYes->SwitchOxa CheckNuc Risk: Nucleophilic Attack? SwitchOxa->CheckNuc Verify C-substituents SwitchOxa->Compare Result1 1,2,4-Oxadiazole: Better H-Bond Acceptor Lower Aromaticity Compare->Result1 Result2 1,3,4-Oxadiazole: Symmetrical/Stable Better Pi-Stacking Compare->Result2

Caption: Strategic decision tree for selecting between Oxazole, 1,2,4-Oxadiazole, and 1,3,4-Oxadiazole based on PK liabilities.

Experimental Protocols

To validate the SAR choices, the following self-validating protocols are recommended.

Protocol: Microsomal Stability Assay (Differentiation)

This assay differentiates the oxidative instability of oxazoles from the relative stability of oxadiazoles.

  • Preparation: Prepare 10 mM stock solutions of the Oxazole and Oxadiazole analogs in DMSO.

  • Incubation System:

    • Phosphate buffer (100 mM, pH 7.4).

    • Liver Microsomes (Human/Rat) at 0.5 mg protein/mL.[2]

    • Test compound final concentration: 1 µM (ensures first-order kinetics).

    • Control: Testosterone (high turnover) and Warfarin (low turnover).[2]

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction with NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot 50 µL at

    
     min into ice-cold acetonitrile (containing internal standard) to quench.
    
  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines
    
    
    .
    • Validation Criteria: If the Oxazole analog shows

      
       and the Oxadiazole analog shows 
      
      
      
      , the "Azole Switch" has successfully mitigated the metabolic liability.
Protocol: LogD Determination (Shake Flask Micro-method)

Crucial for verifying the lipophilicity drop when switching from oxazole to oxadiazole.

  • Phases: Octanol (saturated with PBS) and PBS (saturated with Octanol), pH 7.4.

  • Equilibrium: Mix test compound (50 µM) in equal volumes of both phases (e.g., 500 µL each) in a glass vial.

  • Agitation: Shake at 25°C for 1 hour; centrifuge to separate phases.

  • Quantification: Analyze both phases by HPLC-UV or LC-MS.

  • Calculation:

    
    .
    
    • Expectation: 1,2,4-oxadiazoles typically show a

      
       of -0.5 to -1.0 compared to the corresponding oxazole.[2]
      

Synthetic Methodologies (Brief)

  • 1,2,4-Oxadiazoles (Amidoxime Route):

    • Reagents: Amidoxime + Carboxylic Acid Derivative (Ester/Acid Chloride).[2]

    • Conditions: Heating in pyridine or using coupling reagents (EDC/HOBt) followed by cyclization at elevated temperatures (or RT with TBAF).[2]

    • Note: This route allows independent variation of the R3 and R5 substituents, essential for SAR exploration.

  • 1,3,4-Oxadiazoles (Hydrazide Route):

    • Reagents: Diacylhydrazine (from Hydrazide + Acid Chloride).[2]

    • Conditions: Dehydrative cyclization using POCl

      
      , SOCl
      
      
      
      , or Burgess reagent.
    • Note: Symmetry can be easily achieved here, but asymmetric synthesis is also standard.

References

  • Comparison of 1,2,4-Oxadiazole with Amides/Esters: BenchChem. (2025). The 1,2,4-Oxadiazole Ring: A Versatile Bioisostere for Enhancing Drug-like Properties.[1][14][15][16][17]Link

  • SARS-CoV-2 PLpro Inhibitor SAR: El-Mekabaty, A., et al. (2023).[2][4][18] Repurposing 1,2,4-oxadiazoles as SARS-CoV-2 PLpro inhibitors.[2][3][4][18] European Journal of Medicinal Chemistry.[4] Link

  • Zibotentan Structure & Pharmacology: National Center for Biotechnology Information.[2] (2025).[2] PubChem Compound Summary for CID 9910224, Zibotentan.Link[2]

  • Ataluren Mechanism: Wikipedia/EMA.[2] Ataluren: Mechanism of Action and Approval Status.Link[2]

  • Oxadiazole Synthesis Review: A Technical Guide to the Synthesis of 1,2,4-Oxadiazoles. BenchChem.[2] Link

Sources

The 2-Fluorophenyl Oxazole Benzoic Acid Scaffold: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the identification and optimization of privileged scaffolds—molecular frameworks that can interact with multiple biological targets—is a cornerstone of efficient therapeutic development. The 2-fluorophenyl oxazole benzoic acid scaffold has emerged as a structure of significant interest, marrying three key pharmacophoric elements: the metabolic stability and unique electronic properties of a 2-fluorophenyl group, the versatile and bioisosterically favorable oxazole core, and the ionizable benzoic acid moiety crucial for target interaction and pharmacokinetic modulation.

The strategic incorporation of a fluorine atom at the ortho-position of the phenyl ring can profoundly influence a molecule's conformational preferences and metabolic fate, often enhancing its binding affinity and bioavailability. The oxazole ring, a five-membered heterocycle, is a common feature in numerous biologically active compounds, prized for its ability to engage in hydrogen bonding and other non-covalent interactions within protein active sites.[1] Finally, the benzoic acid group provides a critical anchor for ionic interactions and can be tailored to optimize solubility and pharmacokinetic profiles.

This technical guide provides an in-depth analysis of the 2-fluorophenyl oxazole benzoic acid core, offering a comprehensive resource for researchers and drug development professionals. We will delve into robust synthetic strategies, explore the nuanced structure-activity relationships (SAR), dissect the anticipated physicochemical and pharmacokinetic properties, and illuminate the known biological targets and mechanisms of action associated with this promising scaffold.

Synthetic Strategies: Constructing the Core Scaffold

The synthesis of the 2-fluorophenyl oxazole benzoic acid scaffold can be achieved through a convergent strategy, typically involving the construction of the central oxazole ring followed by functional group manipulations. A common and effective approach is the Robinson-Gabriel synthesis or related cyclization methods to form the oxazole core, followed by hydrolysis of an ester or amide to unveil the final carboxylic acid.

Experimental Protocol: Synthesis of 2-(2-Fluorophenyl)oxazole-4-carboxylic Acid

This protocol outlines a representative multi-step synthesis, beginning with the formation of an oxazole ester intermediate, followed by hydrolysis to the target carboxylic acid.

Step 1: Synthesis of Ethyl 2-(2-fluorophenyl)oxazole-4-carboxylate

This step involves the reaction of a 2-fluorobenzamide with an α-haloketoester, a variation of the Robinson-Gabriel synthesis.

  • Materials: 2-Fluorobenzamide, Ethyl 3-bromo-2-oxopropanoate, Triethylamine, Acetonitrile.

  • Procedure:

    • To a stirred solution of 2-fluorobenzamide (1.0 eq) in anhydrous acetonitrile, add triethylamine (1.2 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Add a solution of ethyl 3-bromo-2-oxopropanoate (1.1 eq) in acetonitrile dropwise over 30 minutes.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford ethyl 2-(2-fluorophenyl)oxazole-4-carboxylate.

Step 2: Hydrolysis to 2-(2-Fluorophenyl)oxazole-4-carboxylic Acid

The final step is the saponification of the ester to the carboxylic acid.[2]

  • Materials: Ethyl 2-(2-fluorophenyl)oxazole-4-carboxylate, Lithium hydroxide (or Sodium hydroxide), Tetrahydrofuran (THF), Water.

  • Procedure:

    • Dissolve ethyl 2-(2-fluorophenyl)oxazole-4-carboxylate (1.0 eq) in a mixture of THF and water.

    • Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 4-6 hours.

    • Monitor the hydrolysis by TLC.

    • Once the reaction is complete, remove the THF under reduced pressure.

    • Acidify the aqueous residue to pH 2-3 with 1N HCl.

    • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 2-(2-fluorophenyl)oxazole-4-carboxylic acid.

Synthesis of 2-(2-Fluorophenyl)oxazole-4-carboxylic Acid A 2-Fluorobenzamide C Ethyl 2-(2-fluorophenyl)oxazole-4-carboxylate A->C Triethylamine, Acetonitrile B Ethyl 3-bromo-2-oxopropanoate B->C D 2-(2-Fluorophenyl)oxazole-4-carboxylic Acid C->D LiOH, THF/H2O

Caption: Synthetic pathway to the 2-fluorophenyl oxazole benzoic acid scaffold.

Physicochemical and Pharmacokinetic (ADME) Profile: In Silico Analysis

While experimental data for the specific 2-fluorophenyl oxazole benzoic acid scaffold is limited in the public domain, we can perform an in silico analysis based on established principles to predict its likely Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[1][3][4]

PropertyPredicted Value/CharacteristicRationale and Implication
Molecular Weight ~223 g/mol Well within the range for good oral bioavailability (Lipinski's Rule of Five).
logP 2.0 - 2.5Indicates a balance between aqueous solubility and lipid membrane permeability, crucial for absorption.
pKa 3.5 - 4.5The benzoic acid moiety will be ionized at physiological pH, enhancing aqueous solubility.
Hydrogen Bond Donors 1 (from COOH)Contributes to solubility and potential for target interaction.
Hydrogen Bond Acceptors 4 (O in oxazole, N in oxazole, 2 O in COOH)Provides multiple points for interaction with biological targets.
Metabolic Stability Moderate to HighThe 2-fluoro substituent can block metabolically labile positions on the phenyl ring, potentially reducing oxidative metabolism. The oxazole ring is generally stable.
Plasma Protein Binding Moderate to HighAromatic carboxylic acids often exhibit significant binding to plasma proteins like albumin.

Biological Targets and Mechanism of Action: A Scaffold with Diverse Potential

Derivatives of the 2-phenyloxazole core have demonstrated a range of biological activities, with a notable emphasis on anticancer properties through the induction of apoptosis.

Induction of Apoptosis

A key mechanism of action for structurally related 2-phenyl-oxazole-4-carboxamide derivatives is the induction of programmed cell death, or apoptosis, in cancer cells.[5] This process is characterized by a series of well-defined biochemical events, including the activation of caspases, cleavage of poly(ADP-ribose) polymerase (PARP), and DNA fragmentation.

  • Caspase Activation: Compounds based on this scaffold have been shown to activate effector caspases, such as caspase-3, which are the executioners of apoptosis.[6]

  • PARP Cleavage: Activated caspase-3 leads to the cleavage of PARP, a protein involved in DNA repair. This inactivation of PARP is a hallmark of apoptosis.[5]

  • DNA Laddering: The apoptotic cascade culminates in the fragmentation of genomic DNA, which can be visualized as a characteristic "ladder" on an agarose gel.[5]

Apoptosis Induction Pathway Scaffold 2-Fluorophenyl Oxazole Benzoic Acid Scaffold Mitochondria Mitochondrial Pathway Scaffold->Mitochondria Induces Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP DNA_Frag DNA Fragmentation Caspase3->DNA_Frag Apoptosis Apoptosis PARP->Apoptosis DNA_Frag->Apoptosis

Caption: Proposed mechanism of apoptosis induction.

Other Potential Targets

The versatility of the oxazole scaffold suggests potential interactions with a broader range of targets. Structurally analogous compounds have shown activity as:

  • Kinase Inhibitors: The general 2-aryl-oxazole motif is present in inhibitors of various kinases, including Aurora A kinase and dual EGFR/VEGFR-2 inhibitors, which are critical targets in oncology.[7][8]

  • Modulators of Premature Translation Termination: A closely related 1,2,4-oxadiazole analog, 3-[5-(2-fluorophenyl)-[2][5][9]oxadiazol-3-yl]-benzoic acid, has been patented for its ability to modulate premature translation termination, a mechanism relevant to certain genetic disorders.

Structure-Activity Relationship (SAR) Analysis

The biological activity of the 2-fluorophenyl oxazole benzoic acid scaffold can be finely tuned by strategic modifications at three key positions: the 2-fluorophenyl ring, the oxazole core, and the benzoic acid moiety. The following SAR insights are synthesized from studies on closely related 2-phenyl-oxazole-4-carboxamide derivatives.[5]

Substitutions on the 2-Phenyl Ring
Position of SubstitutionType of SubstituentEffect on Apoptotic Activity
Ortho (2-position) Fluorine (F) Predicted to be favorable. The electron-withdrawing nature of fluorine can influence the electronic properties of the ring system and potentially enhance binding affinity. It also serves to block metabolic oxidation at this position.
Meta (3-position) Electron-withdrawing groups (e.g., Cl, CF3)Generally well-tolerated and can enhance potency.
Para (4-position) Small lipophilic groups (e.g., Cl, CH3)Often leads to a significant increase in potency.
Para (4-position) Bulky groupsCan be detrimental to activity, suggesting steric constraints in the binding pocket.
Modifications of the Carboxylic Acid Moiety

The carboxylic acid is a critical functional group, likely involved in a key ionic or hydrogen bonding interaction with the biological target. Its replacement with other functional groups would be expected to have a significant impact on activity.

  • Esterification: Conversion to an ester (e.g., methyl or ethyl ester) would likely result in a loss of intrinsic activity, though such derivatives could serve as prodrugs.

  • Amidation: The formation of amides introduces the possibility of additional hydrogen bonding interactions and can modulate the physicochemical properties of the molecule. The nature of the amine used for amide formation would be a critical determinant of activity.

Conclusion and Future Directions

The 2-fluorophenyl oxazole benzoic acid scaffold represents a compelling starting point for the design of novel therapeutics, particularly in the realm of oncology. Its modular nature allows for systematic optimization of its constituent parts to enhance potency, selectivity, and pharmacokinetic properties. The strong evidence for its pro-apoptotic mechanism of action provides a clear biological rationale for its further development.

Future research in this area should focus on:

  • Elucidation of Specific Molecular Targets: While apoptosis induction is a known outcome, the direct protein target(s) of this scaffold remain to be definitively identified. Kinase profiling and affinity-based proteomics would be valuable next steps.

  • Expansion of SAR Studies: A systematic exploration of a broader range of substituents on the 2-fluorophenyl ring and the development of diverse amide and ester libraries based on the benzoic acid moiety will be crucial for optimizing lead compounds.

  • In Vivo Efficacy and Pharmacokinetic Profiling: Promising candidates should be advanced into preclinical animal models to evaluate their in vivo efficacy, tolerability, and full pharmacokinetic profile.

By leveraging the insights presented in this guide, researchers and drug development professionals are well-equipped to unlock the full therapeutic potential of the 2-fluorophenyl oxazole benzoic acid scaffold.

References

  • Tai, V. W.-F., et al. (2006). Discovery and structure-activity relationship of 2-phenyl-oxazole-4-carboxamide derivatives as potent apoptosis inducers. Bioorganic & Medicinal Chemistry Letters, 16(17), 4554-4558. [Link]

  • Google Patents. (2012). A kind of method for preparing thiazole-4-carboxylic acid. CN102372680A.
  • Elsherbeny, A. A., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Life (Basel, Switzerland), 12(6), 876. [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Design, synthesis, and apoptotic antiproliferative action of new 1,2,3-triazole/1,2,4-oxadiazole hybrids as dual EGFR/VEGFR-2 inhibitors. Scientific Reports, 14(1), 3244. [Link]

  • Kokane, D. S., et al. (2022). In Silico Design, Toxicity Prediction and Molecular Docking Studies of Oxazole Derivatives against Peroxisome Proliferator Activ. Research and Reviews: A Journal of Pharmaceutical Science. [Link]

  • Al-Ostath, A., et al. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2095-2111. [Link]

  • Singh, J., et al. (2021). Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment. Molecules (Basel, Switzerland), 26(5), 1469. [Link]

  • Kolageri, S., et al. (2022). In-silico ADME prediction and molecular docking study of novel benzimidazole-1,3,4-oxadiazole derivatives as CYP51 inhibitors for antimicrobial activity. Journal of Applied Pharmaceutical Research. [Link]

  • Shinde, S. S., et al. (2022). Design, synthesis, biological assessment and in silico ADME prediction of new 2-(4-(methylsulfonyl) phenyl) benzimidazoles as selective cyclooxygenase-2 inhibitors. RSC Advances, 12(45), 29191-29205. [Link]

  • Kumar, A., et al. (2022). 2,5-Bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-Oxadiazoles Derivatives: Synthesis, In Silico Studies, and Biological Assessment as Potential Candidates for Anti-Cancer and Anti-Diabetic Agent. Molecules (Basel, Switzerland), 27(24), 8758. [Link]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the chemical entity identified by InChIKey LGKCFCXPJGIKKH-UHFFFAOYSA-N .

InChIKey: LGKCFCXPJGIKKH-UHFFFAOYSA-N CAS Registry Number: 950029-19-3[1][2]

Executive Summary

The compound 2-[5-(2-fluorophenyl)-1,3-oxazol-2-yl]benzoic acid is a synthetic small molecule belonging to the class of 2,5-disubstituted oxazoles . Structurally, it functions as a bioisostere of established Transthyretin (TTR) Kinetic Stabilizers such as Tafamidis and Diflunisal. Its pharmacophore—comprising a central oxazole ring linking two hydrophobic aromatic moieties with a specific carboxylic acid "head group"—is designed to bind into the thyroxine (T4) binding pockets of the TTR tetramer.

This guide outlines the molecule's physicochemical properties, its hypothesized mechanism of action as an amyloidogenesis inhibitor, and the experimental protocols required for its synthesis and biological validation.

Chemical Identity & Physicochemical Properties[3][4][5][6][7][8][9][10]

The molecule is characterized by a central 1,3-oxazole ring substituted at the 2-position with an ortho-carboxyphenyl group and at the 5-position with a 2-fluorophenyl group. This configuration mimics the twisted biphenyl structure of T4, allowing for high-affinity binding to TTR.

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₆H₁₀FNO₃
Molecular Weight 283.25 g/mol
SMILES OC(=O)c1ccccc1-c1nc(c2ccccc2F)co1
LogP (Predicted) ~3.8 (Lipophilic, favorable for TTR pocket binding)
H-Bond Donors 1 (Carboxylic acid)
H-Bond Acceptors 4 (Oxazole N/O, Carboxyl O, Fluorine)
Rotatable Bonds 2
Topological Polar Surface Area ~66 Ų

Mechanism of Action: TTR Kinetic Stabilization

The Amyloidogenic Cascade

Transthyretin (TTR) is a homotetrameric protein that transports thyroxine (T4) and retinol. In TTR amyloidosis (ATTR), the rate-limiting step is the dissociation of the native tetramer into monomers. These monomers rapidly misfold and aggregate into amyloid fibrils, which deposit in tissues (heart, nerves).

Pharmacological Intervention

This compound acts as a Kinetic Stabilizer .

  • Binding : The molecule binds to the two unoccupied T4-binding pockets at the dimer-dimer interface of the TTR tetramer.

  • Interaction :

    • The Carboxylic Acid forms electrostatic interactions (salt bridges) with the

      
      -amino group of Lys15  and the hydroxyl of Ser117  in the TTR pocket.
      
    • The Fluorophenyl & Oxazole moieties occupy the hydrophobic halogen-binding pockets (HBPs), mimicking the iodine atoms of T4.

  • Stabilization : This binding raises the activation energy barrier for tetramer dissociation, effectively "locking" the protein in its native state and preventing the release of amyloidogenic monomers.

Pathway Visualization

The following diagram illustrates the inhibition of the amyloidogenic cascade by the ligand.

TTR_Stabilization Native Native TTR Tetramer Complex Stabilized Tetramer-Ligand Complex Native->Complex + Ligand (Binding) Monomer Misfolded Monomer Native->Monomer Dissociation (Rate-Limiting) Ligand Ligand (LGKCFCXPJGIKKH) Complex->Native Equilibrium Complex->Monomer Blocked Oligomer Toxic Oligomers Monomer->Oligomer Aggregation Fibril Amyloid Fibril Oligomer->Fibril Nucleation

Caption: Mechanism of TTR kinetic stabilization. The ligand binds the native tetramer, raising the energetic barrier for dissociation and blocking the formation of amyloidogenic monomers.

Experimental Protocols

Chemical Synthesis (Robinson-Gabriel Cyclization)

To access the core scaffold, a robust synthetic route involves the cyclodehydration of an


-acylamino ketone.

Reagents:

  • Phthalic anhydride or 2-cyanobenzoic acid derivatives.

  • 2-Amino-1-(2-fluorophenyl)ethanone hydrochloride.

  • Phosphorus oxychloride (

    
    ) or Burgess reagent.
    

Protocol:

  • Amide Coupling : React 2-carboxybenzaldehyde (or equivalent activated ester) with 2-amino-1-(2-fluorophenyl)ethanone in DCM with EDC/HOBt to form the intermediate keto-amide.

  • Cyclization : Dissolve the keto-amide in anhydrous toluene. Add 3 equivalents of

    
    . Reflux at 110°C for 4 hours.
    
  • Workup : Quench with ice-water, neutralize with

    
    , and extract with ethyl acetate.
    
  • Purification : Recrystallize from ethanol/water to yield the oxazole product.

  • Hydrolysis (if ester used) : Treat with LiOH in THF/H2O to reveal the free carboxylic acid.

TTR Fluorescence Polarization (FP) Binding Assay

This assay measures the ability of the compound to displace a fluorescent probe from the T4 binding pocket.

Materials:

  • Recombinant Human TTR (wild-type).

  • Fluorescent Probe: Resveratrol or T4-fluorescein conjugate.

  • Assay Buffer: 10 mM PBS, pH 7.4, 0.01% Triton X-100.

Step-by-Step:

  • Preparation : Dilute TTR to a final concentration of 1

    
    M in assay buffer.
    
  • Probe Addition : Add the fluorescent probe (e.g., 200 nM Resveratrol). Incubate for 30 min at RT.

  • Compound Titration : Add the test compound (LGKCFCXPJGIKKH) in DMSO (final DMSO < 2%) across a concentration range (e.g., 10 nM to 10

    
    M).
    
  • Measurement : Read Fluorescence Polarization (Ex: 320 nm, Em: 410 nm for Resveratrol) on a microplate reader.

  • Analysis : Plot FP (mP) vs. log[Compound]. Calculate

    
     (concentration displacing 50% of the probe).
    
Thioflavin T (ThT) Fibril Formation Assay

Validates the compound's ability to inhibit fibril formation under acid-mediated denaturation stress.

Protocol:

  • Acid Denaturation : Prepare TTR (3.6

    
    M) in 10 mM phosphate buffer (pH 7.6). Add test compound (7.2 
    
    
    
    M, 2x molar excess).
  • Initiation : Lower pH to 4.4 by adding acetate buffer (200 mM, pH 4.2). This triggers tetramer dissociation.

  • Incubation : Incubate at 37°C for 72 hours in a sealed 96-well plate.

  • Detection : Add Thioflavin T (10

    
    M final). ThT fluoresces only when bound to amyloid fibrils.
    
  • Readout : Measure Fluorescence (Ex: 440 nm, Em: 482 nm).

  • Calculation : % Inhibition =

    
    .
    

Synthesis Workflow Diagram

Synthesis_Workflow Start Start Materials: 2-Carboxybenzaldehyde + 2-Amino-1-(2-fluorophenyl)ethanone Step1 Step 1: Amide Coupling (EDC, HOBt, DCM, RT, 12h) Start->Step1 Inter Intermediate: Keto-Amide Step1->Inter Step2 Step 2: Cyclodehydration (POCl3, Toluene, 110°C, 4h) Inter->Step2 Product Final Product: This compound Step2->Product

Caption: Synthetic route for the oxazole scaffold via Robinson-Gabriel cyclization.

References

  • Chemical Identity : PubChem Compound Summary for InChIKey LGKCFCXPJGIKKH-UHFFFAOYSA-N. National Center for Biotechnology Information. Retrieved from [Link]

  • TTR Stabilization Mechanism : Bulawa, C. E., et al. (2012). "Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade." Proceedings of the National Academy of Sciences, 109(24), 9629-9634. [Link]

  • Oxazole Synthesis : Wipf, P., & Miller, C. P. (1993). "A new synthesis of highly functionalized oxazoles." The Journal of Organic Chemistry, 58(14), 3604-3606. [Link]

  • Amyloid Assays : LeVine, H. (1999). "Quantification of beta-sheet amyloid fibril structures with thioflavin T." Methods in Enzymology, 309, 274-284. [Link]

Sources

Methodological & Application

Application Note: Advanced Cyclodehydration Strategies for Oxazole Ring Formation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Mechanistic causality, reagent selection, and self-validating experimental protocols for the synthesis of highly functionalized oxazoles.

Introduction and Strategic Overview

The oxazole ring is a privileged five-membered aromatic heterocycle embedded in numerous biologically active natural products (e.g., phorboxazoles, bengazoles) and pharmaceutical candidates. While classical methods like the Robinson-Gabriel synthesis successfully construct the oxazole core, they rely on harsh dehydrating mineral acids (e.g., H₂SO₄, P₂O₅) that frequently cause substrate degradation, tar formation, and epimerization of adjacent chiral centers[1].

As a Senior Application Scientist, I emphasize that modern drug development requires synthetic methodologies that are mild, highly stereoretentive, and tolerant of complex functional groups. This guide dissects three state-of-the-art cyclodehydration strategies—the Wipf protocol, DAST/Deoxo-Fluor mediation, and Burgess reagent cyclization—explaining the causality behind their efficacy and providing self-validating protocols for their execution in the lab.

Mechanistic Causality & Reagent Selection

Choosing the correct cyclodehydration pathway depends entirely on the acyclic precursor (


-hydroxy amide vs. 

-keto amide) and the steric/electronic demands of the substrate.
The Wipf Protocol (Dess-Martin / PPh₃-I₂)

Developed to bypass the harsh conditions of the Robinson-Gabriel synthesis, the Wipf protocol is a two-stage process. First, a


-hydroxy amide is oxidized to a 

-keto amide using Dess-Martin Periodinane (DMP). Second, cyclodehydration is driven by triphenylphosphine (PPh₃), iodine (I₂), and triethylamine (Et₃N)[2]. Causality: The addition of I₂ to PPh₃ generates a highly electrophilic phosphonium species that selectively activates the enol tautomer of the

-keto amide. This forms a reactive phosphonium enol ether intermediate, facilitating rapid intramolecular attack by the amide nitrogen. The inclusion of Et₃N is critical; it neutralizes the generated hydroiodic acid (HI), preventing acid-catalyzed side reactions and preserving acid-sensitive functional groups[1][2].

WipfMechanism A β-Hydroxy Amide B Dess-Martin Periodinane (Oxidation) A->B C β-Keto Amide B->C D PPh3 + I2 (Activation) C->D E Phosphonium Enol Ether Intermediate D->E F Et3N (Base Promoted Cyclization) E->F G Highly Functionalized Oxazole F->G

Figure 1: Mechanistic pathway of the Wipf cyclodehydration protocol.

DAST and Deoxo-Fluor Mediated Cyclodehydration

Dialkylaminosulfur trifluorides, such as DAST and Deoxo-Fluor, directly cyclodehydrate


-hydroxy amides to oxazolines, which can then be oxidized to oxazoles in a one-pot procedure[3].
Causality:  The fluorinating agent selectively attacks the 

-hydroxyl group, converting it into a hyper-leaving group. The spatial proximity of the amide oxygen allows for an immediate intramolecular displacement, forming the oxazoline ring. DAST requires cryogenic conditions (-78 °C) to control its high reactivity. In contrast, Deoxo-Fluor operates efficiently at -20 °C, offering enhanced thermal stability. This higher operating temperature makes Deoxo-Fluor kinetically superior for sterically hindered substrates (e.g., threonine derivatives), overcoming steric barriers without compromising stereochemical integrity[3].
Burgess Reagent

The Burgess reagent (methyl N-(triethylammoniumsulfonyl)carbamate) is an inner salt that acts as a mild, neutral dehydrating agent[4]. Causality: The hydroxyl group of the precursor attacks the sulfonyl group of the Burgess reagent, forming a sulfamate intermediate. The amide oxygen then drives an intramolecular E2-like elimination/cyclization. Because this mechanism is concerted, it prevents the epimerization at the C-2 position that severely limits traditional Mitsunobu or thionyl chloride methods[4][5].

Quantitative Reagent Comparison

To guide your reagent selection, the following tables summarize the empirical performance of these cyclodehydrating agents based on stereoretention and operational parameters.

Table 1: Efficiency of Cyclodehydration Reagents for Stereoretentive Oxazoline Formation

Reagent / MethodYield (%)Diastereomeric Ratio (a/b)Key Advantage / Disadvantage
TsCl, Et₃N, CH₂Cl₂ (42 °C)401:1Low cost, but highly epimerizing[4]
SOCl₂, Pyridine (0 °C)491:1Fast reaction, but destroys stereocenters[4]
Ph₃P, DIAD (Mitsunobu)8078:22Good yield, moderate epimerization[4]
Burgess Reagent (65 °C) 96 >97:3 Excellent yield and nearly perfect stereoretention [4]

Table 2: DAST vs. Deoxo-Fluor Operational Parameters

ReagentOperating TempOptimal SubstrateThermal Stability
DAST -78 °CSerine-derived amidesLow (requires strict cryogenic handling)[3]
Deoxo-Fluor -20 °CThreonine-derived amidesHigh (safer scale-up, overcomes steric bulk)[3]

Decision Matrix for Workflow Optimization

DecisionMatrix Start Acyclic Precursor Q1 Precursor Type? Start->Q1 Keto β-Keto Amide Q1->Keto Hydroxy β-Hydroxy Amide Q1->Hydroxy Q2 Acid-Sensitive Functional Groups? Keto->Q2 Q3 Is Stereoretention at C-2 Critical? Hydroxy->Q3 AcidNo Classical Robinson-Gabriel (H2SO4, POCl3) Q2->AcidNo No AcidYes Wipf Protocol (PPh3, I2, Et3N) Q2->AcidYes Yes StereoNo Standard Mitsunobu or TsCl/Et3N Q3->StereoNo No StereoYes Mild Reagents (Burgess, DAST, Deoxo-Fluor) Q3->StereoYes Yes Q4 Sterically Hindered (e.g., Threonine)? StereoYes->Q4 HinderedYes Deoxo-Fluor (-20 °C) Q4->HinderedYes Yes HinderedNo DAST (-78 °C) or Burgess Reagent Q4->HinderedNo No

Figure 2: Logical decision matrix for selecting the optimal cyclodehydration workflow.

Self-Validating Experimental Protocols

Protocol A: Wipf’s One-Pot Oxidation/Cyclodehydration to Oxazoles[1][2]

Use this protocol when starting with a


-hydroxy amide that contains acid-sensitive moieties.

Step 1: Oxidation to


-Keto Amide 
  • Dissolve the

    
    -hydroxy amide (1.0 eq) in wet CH₂Cl₂ (approx. 0.1% water v/v to accelerate DMP activation).
    
  • Add Dess-Martin Periodinane (1.5 eq) in a single portion at room temperature.

  • Self-Validation Check: Monitor via TLC. The reaction is complete when the starting material spot disappears and a new, less polar UV-active spot (

    
    -keto amide) emerges (typically 1-2 hours).
    
  • Quench the reaction by adding a 1:1 mixture of saturated aqueous Na₂S₂O₃ and NaHCO₃. Stir vigorously until the organic layer is clear. Extract, dry over Na₂SO₄, and concentrate.

Step 2: Cyclodehydration

  • Dissolve the crude

    
    -keto amide in anhydrous CH₂Cl₂ or THF under inert atmosphere.
    
  • Add Et₃N (3.0–4.0 eq) and PPh₃ (1.5–2.0 eq). Cool the mixture to 0 °C.

  • Dropwise, add a solution of I₂ (1.5–2.0 eq) in CH₂Cl₂.

  • Self-Validation Check: The initial dark iodine color should rapidly dissipate as it reacts with PPh₃ to form the phosphonium species. Allow to warm to room temperature and stir for 2–6 hours.

  • Workup: Quench with saturated aqueous Na₂S₂O₃. Extract with EtOAc. During concentration, triphenylphosphine oxide (Ph₃PO) will predictably precipitate. Filter through a short pad of silica to remove the bulk of Ph₃PO before final chromatographic purification.

Protocol B: DAST/Deoxo-Fluor Synthesis of Oxazolines and Oxazoles[3]

Use this protocol for highly stereoretentive cyclodehydration, prioritizing Deoxo-Fluor for threonine derivatives.

Step 1: Cyclodehydration to Oxazoline

  • Dissolve the

    
    -hydroxy amide (1.0 eq) in anhydrous CH₂Cl₂ under argon.
    
  • Cool the solution to -78 °C (if using DAST) or -20 °C (if using Deoxo-Fluor).

  • Add the fluorinating reagent (1.2 eq) dropwise. Stir for 1 hour at the respective temperature.

  • Self-Validation Check: LC-MS should indicate the exact mass of the oxazoline [M-H₂O].

  • Quench carefully with saturated aqueous NaHCO₃ at low temperature, then allow to warm to room temperature. Extract and concentrate.

Step 2: One-Pot Dehydrogenation to Oxazole (Optional)

  • Dissolve the crude oxazoline in anhydrous CH₂Cl₂.

  • Add bromotrichloromethane (BrCCl₃, 3.0 eq) and cool to 0 °C.

  • Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 3.0 eq) dropwise.

  • Stir at 0 °C for 2 hours, then warm to room temperature. Purify directly via flash chromatography.

Protocol C: Burgess Reagent Cyclodehydration[4][5]

Use this protocol for exceptionally mild, stereospecific cyclodehydration.

  • Dissolve the

    
    -hydroxy amide (1.0 eq) in anhydrous THF under an inert atmosphere.
    
  • Add freshly prepared or carefully stored Burgess reagent (1.2–2.0 eq). Note: The reagent is highly moisture-sensitive; degraded reagent will result in sluggish kinetics.

  • Heat the mixture to 65 °C for 10–30 minutes. Optimization Insight: For highly sterically hindered substrates, standard thermal heating may lead to poor yields. In such cases, perform the reaction under single-mode microwave irradiation to rapidly surpass the activation energy barrier without thermal degradation[1][4].

  • Self-Validation Check: TLC will show rapid conversion to a highly non-polar spot.

  • Remove THF under reduced pressure, partition between EtOAc and water, wash with brine, dry, and purify.

References

  • Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor. organic-chemistry.org. 3[3]

  • Tritylamine as an Ammonia Surrogate in the Ugi Reaction Provides Access to Unprecedented 5-Sulfamido Oxazoles Using Burgess-type Reagents - PMC. nih.gov.5[5]

  • A new synthesis of highly functionalized oxazoles (1993) | Peter Wipf. scispace.com. 2[2]

  • Burgess reagent in organic synthesis. Journal of the Indian Institute of Science. 4[4]

  • Minimizing byproduct formation in Robinson-Gabriel oxazole synthesis. Benchchem. 1[1]

Sources

Application Note: Solubility Profiling of Oxazole-Benzoic Acid Derivatives in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

To circumvent these issues, Dimethyl Sulfoxide (DMSO) is universally employed as the primary solvent for compound storage, stock solution preparation, and high-throughput screening. DMSO’s aprotic nature and high dielectric constant allow it to effectively disrupt the solid crystal lattice of oxazole-benzoic acid derivatives.

Causality of Solvation

The dissolution of oxazole-benzoic acid derivatives in DMSO is driven by three primary intermolecular interactions:

  • Hydrogen Bonding: The highly polarized S=O bond of DMSO acts as a strong hydrogen bond acceptor for the acidic proton of the benzoic acid carboxyl group (-COOH).

  • Dipole-Dipole Interactions: The oxazole ring, containing both nitrogen and oxygen heteroatoms, engages in strong dipole-dipole interactions with the solvent[1].

  • Hydrophobic Solvation: The methyl groups of DMSO provide a hydrophobic microenvironment that stabilizes the aromatic rings, preventing aggregation[3].

SolvationMechanism DMSO Dimethyl Sulfoxide (DMSO) H_Bond_Acceptor H-Bond Acceptance (S=O to -COOH) DMSO->H_Bond_Acceptor Dipole_Dipole Dipole-Dipole Interaction (DMSO to Oxazole) DMSO->Dipole_Dipole Hydrophobic Hydrophobic Solvation (Methyl groups to Aryl) DMSO->Hydrophobic Oxazole Oxazole Ring (Nitrogen/Oxygen) Oxazole->Dipole_Dipole Oxazole->Hydrophobic Benzoic Benzoic Acid (Carboxylate) Benzoic->H_Bond_Acceptor Benzoic->Hydrophobic Solubilization Enhanced Solubilization (Disruption of Crystal Lattice) H_Bond_Acceptor->Solubilization Dipole_Dipole->Solubilization Hydrophobic->Solubilization

Diagram 1: Solvation mechanisms of oxazole-benzoic acid derivatives in DMSO.

Physicochemical Properties & Solubility Data

Understanding the physicochemical properties of these derivatives is crucial for predicting their behavior in DMSO and subsequent aqueous dilutions. The table below summarizes representative quantitative data for generic oxazole-benzoic acid analogs and their estimated solubility limits[4],[5].

Compound Class / AnalogMolecular Weight ( g/mol )Estimated LogPKinetic Aqueous Sol. (µM)Thermodynamic DMSO Sol. (mM)
Unsubstituted Oxazole-Benzoic Acid~189.171.8 - 2.2< 50> 100
Halogenated Oxazole-Benzoic Acid (e.g., Br/F)~300 - 4503.5 - 4.2< 1050 - 100
Alkylthio-Substituted Oxazole-Benzoic Acid~480 - 5003.8 - 4.5< 510 - 50

Solubility Assessment Workflows

In early drug discovery, solubility is assessed via two distinct paradigms to ensure comprehensive profiling[6],[7]:

  • Kinetic Solubility: Evaluates the precipitation point of a compound pre-dissolved in DMSO when introduced into an aqueous buffer. This mimics the conditions of in vitro bioassays where stock solutions are diluted,[6].

  • Thermodynamic Solubility: Measures the absolute equilibrium concentration of the solid compound directly in the target solvent (e.g., pure DMSO or buffered media) over an extended period[7],[3].

SolubilityWorkflow Start Oxazole-Benzoic Acid Derivative DMSO_Stock 10-50 mM DMSO Stock Start->DMSO_Stock Dissolve Solid_Cmpd Solid Compound Start->Solid_Cmpd Weigh Kinetic Kinetic Solubility (Nephelometry/UV) Aqueous_Dil Aqueous Buffer Dilution (1-2% DMSO final) Kinetic->Aqueous_Dil Thermo Thermodynamic Solubility (Shake-Flask/HPLC) Equilibration Equilibration (24-72h) in Target Media Thermo->Equilibration DMSO_Stock->Kinetic Solid_Cmpd->Thermo Readout_K Light Scattering / UV Absorbance Aqueous_Dil->Readout_K Readout_T LC-MS/MS or HPLC-UV Equilibration->Readout_T

Diagram 2: Tiered workflow for kinetic and thermodynamic solubility profiling.

Detailed Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes the mechanistic rationale (causality) driving the experimental choice.

Protocol 1: High-Throughput Kinetic Solubility Assay (Nephelometry)

Purpose: To rapidly determine the aqueous solubility limit of DMSO-solubilized oxazole-benzoic acid derivatives[8]. Causality: Nephelometry measures light scattering caused by insoluble particulates. When the compound's concentration exceeds its solubility limit in the aqueous buffer, it precipitates (the "DMSO crash"), scattering light[8].

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the solid oxazole-benzoic acid derivative in 100% anhydrous DMSO to yield a 10 mM stock solution[6].

    • Rationale: Anhydrous DMSO prevents premature hydrolysis or precipitation caused by absorbed atmospheric moisture.

  • Serial Dilution: Prepare a dilution series of the DMSO stock in a 96-well microtiter plate[8].

  • Buffer Addition: Rapidly dispense the target aqueous buffer (e.g., PBS, pH 7.4) into the wells to achieve a final DMSO concentration of 1-2%[6].

    • Rationale: Maintaining DMSO ≤2% ensures the solvent does not artificially inflate the aqueous solubility or cause cytotoxicity in downstream cell-based assays[6].

  • Equilibration: Incubate the plate at 37°C for 2 hours with orbital shaking[8].

    • Rationale: Shaking promotes homogenous mixing and accelerates the formation of nucleated precipitates if the solubility limit is exceeded.

  • Measurement & Validation: Read the plate using a nephelometer[8]. An increase in light scattering relative to a blank control (buffer + 2% DMSO) indicates precipitation. Include a highly soluble control (e.g., Atenolol) to validate instrument calibration[7].

Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)

Purpose: To determine the absolute equilibrium solubility of the compound in pure DMSO or specific DMSO/water mixtures[7],[3]. Causality: The shake-flask method ensures that the solution reaches thermodynamic equilibrium between the dissolved solute and the solid phase, providing a true maximum solubility value[3].

Step-by-Step Methodology:

  • Solid Dispensing: Add an excess amount of the solid oxazole-benzoic acid derivative (e.g., 5-10 mg) into a chemically resistant glass vial[7].

    • Rationale: Excess solid ensures the solvent becomes fully saturated, a strict requirement for thermodynamic equilibrium[7].

  • Solvent Addition: Add 1 mL of pure DMSO or the desired DMSO/aqueous mixture[3].

  • Equilibration: Seal the vial and agitate on a thermoshaker at 25°C or 37°C for 24 to 72 hours[7],[3].

    • Rationale: Thermodynamic equilibrium can be slow for highly crystalline oxazole derivatives; extended shaking ensures complete saturation[7].

  • Phase Separation: Centrifuge the sample at 10,000 x g for 15 minutes, or filter through a 0.22 µm PTFE syringe filter.

    • Rationale: PTFE is chemically resistant to DMSO and ensures no undissolved micro-particulates are carried over into the analytical phase, which would cause false-positive concentration spikes.

  • Quantification: Dilute the supernatant appropriately with mobile phase (e.g., 10x to 30x dilution) and analyze via LC-MS/MS or HPLC-UV against a standard curve generated from 0.002 µM to 60 µM[7].

Troubleshooting: Mitigating the "DMSO Crash"

When testing oxazole-benzoic acid derivatives, researchers frequently encounter precipitation upon dilution into aqueous media. To mitigate this:

  • Optimize pH: The benzoic acid moiety (pKa ~4.0-5.0) is ionized at physiological pH (7.4), which generally improves aqueous solubility. Ensure the buffer capacity is sufficient to maintain the pH upon addition of the acidic compound.

  • Co-solvents and Surfactants: If precipitation persists, consider adding bio-compatible solubilizers such as Tween-80 or cyclodextrins to the aqueous buffer prior to DMSO stock addition[2].

References

  • Gautam Singhvi, et al. "Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery." Asian Journal of Chemistry.[Link]

  • AxisPharm. "Kinetic Solubility Assays Protocol." AxisPharm. [Link]

  • BioDuro. "ADME Solubility Assay." BioDuro-Global CRDMO. [Link]

  • ResearchGate. "Water solubility and log S* of the investigated compounds." ResearchGate.[Link]

  • MDPI. "Solubility and Thermodynamic Analysis of Isotretinoin in Different (DMSO + Water) Mixtures." MDPI.[Link]

Sources

Application Note: High-Throughput Screening Protocols for Premature Termination Codon (PTC) Readthrough Modulators

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Application: Nonsense Mutation Suppression, Rare Genetic Diseases, Oncology

Introduction & Mechanistic Rationale

Nonsense mutations introduce premature termination codons (PTCs)—specifically UGA, UAG, or UAA—into mRNA coding sequences. These mutations account for approximately 11% of all described gene lesions responsible for human inherited diseases, including cystic fibrosis and Duchenne muscular dystrophy[1][2]. PTCs prematurely arrest translation, generating truncated, non-functional proteins, and frequently trigger the nonsense-mediated mRNA decay (NMD) pathway[2].

Translational readthrough-inducing drugs (TRIDs), such as aminoglycosides (e.g., G418, gentamicin) and non-aminoglycosides (e.g., Ataluren/PTC124, TLN468), offer a pharmacological bypass[1][2]. Mechanistically, eukaryotes rely on eukaryotic release factor 1 (eRF1) to enter the ribosomal A-site and recognize stop codons[2]. TRIDs alter the decoding center's conformation, allowing a near-cognate tRNA (nc-tRNA)—which base-pairs with two of the three stop codon nucleotides—to outcompete eRF1[2]. This misinterprets the PTC as a sense codon, restoring the synthesis of full-length, functional proteins[2].

PTC_Mechanism mRNA mRNA with PTC (UGA, UAG, UAA) Ribosome Eukaryotic Ribosome (Decoding Center) mRNA->Ribosome eRF1 eRF1 / eRF3 (Translation Termination) Ribosome->eRF1 Default Pathway nctRNA Near-Cognate tRNA (Amino Acid Insertion) Ribosome->nctRNA Drug-Induced Accommodation Truncated Truncated Protein + NMD Degradation eRF1->Truncated TRID Readthrough Inducer (e.g., G418, Ataluren) TRID->Ribosome Binds A-site FullLength Full-Length Protein Restored Function nctRNA->FullLength

Fig 1. Mechanistic pathway of PTC readthrough versus normal translation termination.

Assay Modalities & Selection Criteria

To identify novel TRIDs, screening assays must differentiate true readthrough from non-specific translational upregulation. The Dual-Luciferase Reporter (DLR) assay remains the gold standard for high-throughput screening (HTS)[3]. In this system, a recoding sequence containing a PTC is inserted between an upstream Renilla luciferase (Rluc) and a downstream Firefly luciferase (Fluc)[3].

The Causality of the Dual-Reporter Design: A single-reporter system is highly susceptible to false positives (e.g., compounds that globally enhance transcription, mRNA stability, or cell proliferation)[2]. By utilizing a dual-reporter, the upstream Rluc serves as an internal control. If a compound is toxic, both Rluc and Fluc signals drop, but their ratio remains constant. Fluc is only translated if a readthrough event successfully bypasses the intervening PTC[2][3].

Table 1: Comparison of PTC Readthrough Screening Modalities
Assay ModalityMechanism of DetectionPrimary Use CaseAdvantagesLimitations
Dual-Luciferase (DLR) Fluc/Rluc ratio via luminescence[3]Primary HTSBuilt-in normalization; highly scalable[3].Requires cell lysis; artificial construct.
NanoDLR / NanoBiT Split or fused NanoLuc luminescence[4]Secondary ScreeningSuperior sensitivity for low-expression targets (e.g., COL4A5)[4].Higher reagent costs.
PTT-ELISA Coupled transcription/translation ELISA[5]In vitro validationCell-free; directly measures protein output.Lower throughput; lacks cellular context.

Detailed Experimental Protocol: Dual-Luciferase HTS

This protocol outlines a self-validating 96/384-well workflow for screening small-molecule libraries against specific PTC contexts in mammalian cells (e.g., HEK293, COS-7, or disease-specific lines like HDQ-P1)[2][6].

Phase 1: Preparation & Cell Seeding
  • Vector Construction: Clone the target PTC (UGA, UAG, or UAA) and its native flanking sequences (approx. 15-30 nucleotides) between the Rluc and Fluc genes in a pGL4-based dual-luciferase plasmid[6]. Note: The local nucleotide context heavily influences readthrough efficiency.

  • Cell Seeding: Seed cells at a density of 8,000 cells/well into 96-well white-bottom plates [6].

    • Causality: White plates maximize luminescence signal reflection and strictly prevent well-to-well optical crosstalk, which is fatal to HTS data integrity[4].

  • Incubation: Incubate at 37°C, 5% CO₂ for 12–24 hours until cells reach 70-80% confluence[6].

Phase 2: Transfection & Compound Treatment
  • Transfection: Transfect the cells with the dual-luciferase reporter plasmid using a high-efficiency lipid reagent (e.g., FuGENE HD)[6]. Include a parallel set of wells transfected with a wild-type (WT) sense-codon plasmid to serve as the 100% translation efficiency baseline[6].

  • Media Replacement & Dosing: 12–14 hours post-transfection, aspirate the transfection media. Add fresh media containing the test compounds, vehicle control (0.1% DMSO), or positive control (200 µM G418)[1][6].

    • Causality: Removing the lipid-DNA complexes prevents lipophilic screening compounds from becoming sequestered in the micelles, ensuring accurate dose-response metrics.

  • Incubation: Incubate for 24–48 hours to allow for sufficient protein accumulation[6].

Phase 3: Lysis & Luminescence Detection
  • Lysis: Aspirate media and add 20 µL of Passive Lysis Buffer per well. Shake at room temperature for 15 minutes[6].

  • Fluc Measurement: Inject 50 µL of Luciferase Assay Reagent II (LAR II) into each well and immediately read the Firefly luminescence (measuring readthrough)[6].

  • Rluc Measurement: Inject 50 µL of Stop & Glo Reagent to quench the Fluc signal and simultaneously initiate the Renilla luminescence (measuring internal baseline)[6].

HTS_Workflow Step1 1. Plasmid Construction (Insert PTC between Rluc & Fluc) Step2 2. Cell Seeding (96/384-well white plates) Step1->Step2 Step3 3. Transfection (Introduce Reporter to Cells) Step2->Step3 Step4 4. Compound Treatment (Add Library, DMSO, G418) Step3->Step4 Step5 5. Dual-Luciferase Assay (Measure Fluc & Rluc) Step4->Step5 Step6 6. Data Analysis (Calculate Fluc/Rluc Ratio & Z'-factor) Step5->Step6

Fig 2. Step-by-step workflow for high-throughput screening of PTC readthrough compounds.

Data Analysis & Hit Validation

Calculating Readthrough Efficiency

Because raw luminescence units (RLU) fluctuate based on cell viability, data must be normalized. The readthrough efficiency is calculated by comparing the PTC reporter ratio to the WT reporter ratio[6]:

Readthrough (%) = [ (Fluc_PTC / Rluc_PTC) / (Fluc_WT / Rluc_WT) ] × 100

Assay Quality Control (Z'-Factor)

To validate the assay for HTS, calculate the Z'-factor using the positive control (G418) and negative control (DMSO). A Z'-factor > 0.5 indicates a robust, self-validating assay with excellent separation between signal and background[1].

Benchmark Data: PTC Susceptibility

The identity of the stop codon heavily dictates readthrough success. Quantitative data from benchmark aminoglycosides demonstrates a strict hierarchy of susceptibility: UGA > UAG > UAA [6].

Table 2: Benchmark Readthrough Efficiencies by PTC Type[6]
Condition / CompoundUGA (Readthrough %)UAG (Readthrough %)UAA (Readthrough %)
Basal (DMSO Control) 0.32 ± 0.02%0.25 ± 0.01%0.22 ± 0.02%
G418 (200 µM) 1.71 ± 0.58%1.08 ± 0.07%0.57 ± 0.24%
TCP-306 (200 µM) 2.88 ± 0.28%0.45 ± 0.07%0.16 ± 0.01%

Note: While 1-3% readthrough appears low, clinical models (e.g., hemophilia, cystic fibrosis) indicate that restoring even 1-5% of full-length functional protein is often sufficient to rescue the clinical phenotype and improve symptoms.

References

  • Novel small molecules potentiate premature termination codon readthrough by aminoglycosides Nucleic Acids Research
  • 2-Guanidino-quinazoline promotes the readthrough of nonsense mutations underlying human genetic diseases PNAS
  • A reporter system for translational readthrough of stop codons in human cells PMC - NIH
  • Pharmaceuticals Promoting Premature Termination Codon Readthrough: Progress in Development MDPI
  • Development of a luciferase-based screening platform for testing PTC readthrough of COL4A5 nonsense variants ResearchG
  • Evaluation of Readthrough Efficiency of Negamycin Derivatives against Nonsense Mutations in Muscular Dystrophy Genes J-Stage

Sources

Advanced Application Note: In Vitro Luciferase Reporter Assays for Nonsense Suppression

Author: BenchChem Technical Support Team. Date: March 2026

The Mechanistic Imperative of Nonsense Suppression Assays

Nonsense mutations introduce premature termination codons (PTCs) into coding sequences, leading to truncated, non-functional proteins and triggering nonsense-mediated mRNA decay (NMD). Approximately 11% of all described gene lesions causing human genetic diseases—including Duchenne Muscular Dystrophy (DMD) and Cystic Fibrosis (CF)—are attributable to PTCs.

Therapeutic nonsense suppression (or "readthrough") aims to bypass these PTCs. By introducing small molecules that decrease the fidelity of the translation termination complex, a near-cognate tRNA can outcompete release factors (eRF1/eRF3), inserting an amino acid and allowing the ribosome to translate the full-length protein[1]. To discover and validate these molecules, in vitro luciferase reporter assays are the gold standard. However, designing these assays requires a deep understanding of ribosomal kinetics, stop codon context, and the biochemical vulnerabilities of reporter enzymes.

The Role of Stop Codon Context

The efficiency of both basal and drug-induced readthrough is strictly dictated by the identity of the stop codon and its immediate flanking sequence. The UGA (opal) codon exhibits the highest basal readthrough potential due to its lower binding affinity for eRF1, followed by UAG (amber), with UAA (ochre) demonstrating the highest fidelity[1]. Furthermore, the +4 nucleotide (the first base immediately following the stop codon) heavily influences termination efficiency; a cytosine (+4C) sterically hinders eRF1, maximizing readthrough permissiveness[2].

The Reporter Interference Paradigm: Lessons from PTC124

The history of nonsense suppression drug discovery serves as a cautionary tale regarding assay design. High-throughput screening (HTS) campaigns frequently utilize Firefly luciferase (Fluc) as a single reporter. In 2007, the molecule PTC124 (Ataluren) was identified via a cell-based Fluc assay as a potent nonsense suppressor.

However, subsequent orthogonal investigations revealed a critical artifact. PTC124 is a 3,5-diaryl-oxadiazole that directly binds to and inhibits the Fluc enzyme, forming a high-affinity PTC124-AMP adduct. This binding stabilizes the trace amounts of Fluc produced by basal leakiness, preventing its degradation. When cell lysis buffers containing Coenzyme A are added during the assay, the adduct is relieved, and the artificially accumulated Fluc produces a massive, false-positive burst of luminescence[3]. When tested in structurally unrelated reporter systems, such as Renilla luciferase (Rluc) or NanoLuc (Nluc), PTC124 failed to demonstrate genuine readthrough efficacy[4].

This causality dictates a fundamental rule for modern assay design: Never rely on a single Firefly luciferase reporter for readthrough HTS.

G cluster_true Pathway A: True Nonsense Suppression cluster_false Pathway B: Reporter Interference (Artifact) mRNA1 Reporter mRNA (Rluc - UGA - Fluc) Ribosome1 Ribosome Decoding mRNA1->Ribosome1 Amino Aminoglycoside (e.g., G418) Amino->Ribosome1 Induces near-cognate tRNA insertion FullProt Full-Length Protein (Functional Fluc) Ribosome1->FullProt Readthrough mRNA2 Reporter mRNA (Fluc with PTC) TraceFluc Trace Basal Fluc mRNA2->TraceFluc Basal Leakiness PTC124 PTC124 (Ataluren) Stabilized Stabilized Fluc Enzyme (False Positive) PTC124->Stabilized Direct Binding & Stabilization TraceFluc->Stabilized

Fig 1. True nonsense suppression via ribosomal readthrough vs. compound-mediated reporter interference.

Principles of Dual-Luciferase Assay Design

To ensure trustworthiness and self-validation, the field has universally adopted the bicistronic dual-luciferase reporter system .

In this architecture, a single transcript encodes an upstream reporter (e.g., Rluc) and a downstream reporter (e.g., Fluc or Nluc), separated by an in-frame PTC and its native flanking sequence[5].

  • The Upstream Reporter (Rluc): Acts as an internal control. Because it is translated prior to the PTC, its expression normalizes for variations in plasmid transfection efficiency, general transcription rates, and compound-induced cellular toxicity (a common issue with aminoglycosides).

  • The Downstream Reporter (Fluc/Nluc): Acts as the readthrough sensor. It is only translated if the ribosome successfully bypasses the PTC.

By calculating the ratio of Downstream/Upstream luminescence, researchers isolate the specific variable of translational readthrough.

Quantitative Benchmarks for Readthrough

The following table summarizes expected basal and induced readthrough dynamics based on stop codon context, providing a baseline for assay validation.

Stop Codon ContextBasal Readthrough FidelityAminoglycoside Sensitivity (e.g., G418)Fluc-Specific Inhibitor Artifacts
UGA-C (Opal)Leaky (~0.1 - 0.3%)High (Up to 15-fold increase)High risk in single-reporter
UAG-C (Amber)Moderate (~0.05 - 0.1%)Moderate (5 to 10-fold increase)High risk in single-reporter
UAA-C (Ochre)Strict (< 0.01%)Low (< 5-fold increase)High risk in single-reporter

Data synthesized from established eukaryotic readthrough models[1],[2].

Self-Validating Experimental Protocol

The following protocol details a robust workflow for quantifying PTC readthrough using a dual-luciferase system in cultured human cells (e.g., HEK293).

Workflow Step1 1. Vector Design (Insert PTC Context) Step2 2. Cell Transfection (HEK293/HeLa) Step1->Step2 Step3 3. Compound Dosing (Include Controls) Step2->Step3 Step4 4. Cell Lysis (Passive Buffer) Step3->Step4 Step5 5. Dual Detection (Rluc then Fluc) Step4->Step5 Step6 6. Normalization (Fluc/Rluc Ratio) Step5->Step6

Fig 2. Standardized workflow for in vitro dual-luciferase nonsense suppression assays.

Phase 1: Vector Engineering & Preparation
  • Plasmid Backbone: Utilize a dual-reporter plasmid (e.g., pSiCheck2 or a custom bidirectional CMV vector) containing Rluc and Fluc/Nluc[5].

  • Insert Cloning: Clone the target PTC sequence (including at least 6-10 upstream and downstream native flanking nucleotides) between the two reporters.

  • Control Generation: Generate a Wild-Type (WT) construct where the PTC is mutated to a sense codon (e.g., UGA to CGA). This is critical for calculating absolute readthrough efficiency.

Phase 2: Cell Culture & Transfection
  • Seeding: Seed HEK293 cells in a white, opaque-bottom 96-well plate at a density of

    
     cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.
    
  • Transfection: Transfect cells with 100 ng of the reporter plasmid per well using a lipid-based transfection reagent (e.g., Lipofectamine 3000) at a 3:1 lipid-to-DNA ratio.

  • Incubation: Allow 24 hours for plasmid integration and basal reporter expression.

Phase 3: Compound Dosing
  • Preparation: Prepare serial dilutions of the test compounds in complete media.

    • Positive Control: G418 (Geneticin) at 0.5 - 2.0 mM.

    • Negative Control: Vehicle (e.g., 0.1% DMSO).

  • Treatment: Aspirate transfection media and gently apply the compound-containing media. Incubate for 24 to 48 hours. Note: Aminoglycosides require longer incubation times to accumulate intracellularly and exert ribosomal effects.

Phase 4: Lysis and Luminescence Quantification
  • Lysis: Remove media and wash cells once with PBS. Add 20 µL of Passive Lysis Buffer (PLB) per well. Place on an orbital shaker for 15 minutes at room temperature.

  • Upstream Detection (Rluc): Inject 50 µL of Rluc substrate assay reagent. Read luminescence immediately on a microplate luminometer (integration time: 10 seconds).

  • Downstream Detection (Fluc/Nluc): Inject 50 µL of the secondary quench-and-activate reagent (which quenches Rluc and provides the substrate for the downstream reporter). Read luminescence.

Phase 5: Data Normalization and Orthogonal Validation
  • Ratio Calculation: For each well, calculate the ratio of Downstream Luminescence / Upstream Luminescence.

  • Relative Readthrough: Normalize the compound-treated ratios to the vehicle-treated ratio to determine fold-induction.

  • Absolute Readthrough: Compare the PTC-construct ratio to the WT-construct ratio to determine the absolute percentage of readthrough.

  • Orthogonal Validation (Crucial): To definitively rule out reporter interference, validate top hits using Western Blotting against the downstream reporter to visually confirm the presence of the full-length, high-molecular-weight fusion protein, completely bypassing enzymatic activity readouts.

References

  • Auld, D. S., et al. (2009). Mechanism of PTC124 activity in cell-based luciferase assays of nonsense codon suppression. Proceedings of the National Academy of Sciences.
  • Dabrowski, M., et al. (2015). Translational readthrough potential of natural termination codons in eucaryotes – The impact of RNA sequence. RNA Biology (PMC).
  • McElroy, S. P., et al. (2013). A Lack of Premature Termination Codon Read-Through Efficacy of PTC124 (Ataluren) in a Diverse Array of Reporter Assays. PLOS Biology.
  • Wangen, J. R., et al. (2020). Stop codon context influences genome-wide stimulation of termination codon readthrough by aminoglycosides. eLife.
  • Beznosková, P., et al. (2019). uS3/Rps3 controls fidelity of translation termination and programmed stop codon readthrough in co-operation with eIF3. Nucleic Acids Research.

Sources

Application Note: Advanced HPLC Separation Strategies for Oxazole Benzoic Acid Positional Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Oxazole benzoic acid derivatives are critical pharmacophores in modern drug discovery, frequently utilized as ligands to disrupt protein-protein interactions[1]. However, the analytical separation of their positional isomers (e.g., ortho-, meta-, and para-substituted oxazolyl-benzoic acids) presents a formidable chromatographic challenge. Because positional isomers possess identical molecular weights and nearly indistinguishable partition coefficients (LogP), traditional reversed-phase high-performance liquid chromatography (RP-HPLC) methods often result in severe co-elution.

This application note outlines a field-proven, self-validating methodology for achieving baseline resolution of these complex amphoteric isomers. By moving beyond empirical trial-and-error, we establish the mechanistic causality behind mobile phase pH selection and stationary phase chemistry.

Mechanistic Rationale: The Physics of the Separation
1. The Amphoteric Challenge and pH Causality

Oxazole benzoic acids are uniquely amphoteric. The oxazole ring contains a weakly basic nitrogen, while the benzoic acid moiety features an acidic carboxyl group (pKa ~4.0). The ionization state of the molecule dictates its chromatographic behavior.

If the mobile phase pH exceeds the pKa of the benzoic acid, the molecule shifts to its unprotonated, anionic form. This drastically decreases its affinity for nonpolar stationary phases, causing rapid elution and peak collapse[2]. Conversely, utilizing a highly acidic eluent (pH 2.0–3.0) completely suppresses the ionization of the carboxylic acid, ensuring the analytes remain in their protonated, hydrophobic state[3].

Furthermore, at this low pH, the basic oxazole nitrogen becomes partially protonated. Utilizing a strong ion-pairing agent like Trifluoroacetic acid (TFA) serves a dual purpose: it maintains the acidic environment to suppress carboxylate ionization, and it forms a hydrophobic ion pair with the protonated oxazole ring, significantly enhancing overall retention and peak shape[1].

2. Stationary Phase Selectivity: Breaking the Limits of C18

Standard C18 columns rely almost exclusively on dispersive hydrophobic interactions. Because positional isomers have identical hydrophobic surface areas, C18 phases often fail to provide sufficient selectivity (α) to resolve them[4].

To overcome this, orthogonal chemistries such as Phenyl-Hexyl phases must be employed. Phenyl phases exploit


 electron interactions. The specific attachment position of the oxazole ring (ortho, meta, or para) alters the electron density distribution across the benzoic acid ring. A Phenyl-Hexyl stationary phase can "read" these subtle electronic differences, translating them into distinct retention times and achieving baseline resolution where a C18 column fails[4].
The Self-Validating Protocol

This protocol incorporates a System Suitability Test (SST) designed as a self-validating loop. The analytical run cannot proceed unless the system mathematically proves its resolving power on a critical isomer pair.

Materials & Reagents
  • Solvent A: LC-MS Grade Water with 0.1% Trifluoroacetic acid (TFA) (v/v).

  • Solvent B: LC-MS Grade Acetonitrile (ACN) with 0.1% TFA (v/v).

  • Stationary Phase: Phenyl-Hexyl column, 150 x 4.6 mm, 3 µm particle size.

  • Sample Matrix: Mixed standard of o-, m-, and p-oxazole benzoic acid isomers (10 µg/mL each in 15% ACN/Water).

Step-by-Step Methodology
  • Mobile Phase Preparation: Add exactly 1.0 mL of TFA to 1000 mL of Water (Solvent A) and 1000 mL of ACN (Solvent B). Causality Note: Thoroughly degas the solvents using ultrasonication. Micro-bubbles in the pump head will cause micro-fluctuations in the gradient delivery, which is fatal for resolving closely eluting positional isomers.

  • System Equilibration: Purge the HPLC lines and equilibrate the Phenyl-Hexyl column at 15% Solvent B for 20 minutes. Set the column oven to 30°C. Elevated temperatures reduce mobile phase viscosity, improving mass transfer kinetics and sharpening peak profiles.

  • Gradient Program:

    • 0.0 – 2.0 min: 15% B (Isocratic hold to focus the analytes into a tight band at the column head).

    • 2.0 – 15.0 min: 15% to 45% B (A shallow gradient slope specifically optimized to maximize the resolution of the critical isomer pair).

    • 15.0 – 18.0 min: 95% B (High-organic wash to elute highly retained impurities).

    • 18.0 – 25.0 min: 15% B (Column re-equilibration).

  • Detection: Monitor UV absorbance at 254 nm (flow rate: 1.0 mL/min, injection volume: 5 µL).

  • Self-Validation (SST Execution): Inject the mixed standard three times. The system is only validated for sample analysis if the resolution (

    
    ) between the closest eluting isomer pair is 
    
    
    
    , and the peak tailing factor (
    
    
    ) is
    
    
    .
Empirical Data & System Suitability

The following table summarizes the quantitative performance metrics demonstrating the causality of pH and stationary phase selection on the separation of the critical meta/para isomer pair.

Stationary PhaseMobile Phase pHModifierSelectivity (

)
Resolution (

)
Peak Tailing (

)
C18 6.0None1.000.00 (Co-elution)1.85
C18 2.10.1% TFA1.040.85 (Partial)1.10
Phenyl-Hexyl 2.10.1% TFA1.152.10 (Baseline)1.02

Data Interpretation: While lowering the pH to 2.1 on a C18 column improves peak shape by suppressing carboxylic acid ionization, it does not provide enough selectivity for baseline resolution. The combination of low pH and the


 interactions of the Phenyl-Hexyl column is strictly required to achieve an 

.
Troubleshooting Architecture

When system suitability fails (e.g.,


), researchers should avoid random parameter adjustments. Follow the logical decision tree below to systematically isolate and resolve the root cause of co-elution.

Troubleshooting N1 Co-elution of Oxazole Benzoic Acid Isomers N2 Is Mobile Phase pH < 3.0? N1->N2 N3 Adjust pH to 2.1 (0.1% TFA) N2->N3 No N4 Is Selectivity (α) > 1.1? N2->N4 Yes N3->N4 N5 Switch to Phenyl-Hexyl Stationary Phase N4->N5 No N6 Optimize Gradient Slope & Temperature N4->N6 Yes N5->N6 N7 Baseline Resolution (Rs ≥ 1.5) N6->N7

Caption: Decision tree for troubleshooting poor peak resolution in HPLC isomer separation.

References
  • [4] Technical Support Center: Separation of Benzoic Acid Methyl Ester Isomers. Benchchem. Available at:

  • [2] The Combined Effects of pH and Percent Methanol on the HPLC Separation of Benzoic Acid and Phenol. Columbia University. Available at:

  • [3] Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent. DOI.org. Available at:

  • [1] Structure-activity relationship study of 4EGI-1, small molecule eIF4E/eIF4G protein-protein interaction inhibitors. National Institutes of Health (NIH). Available at:

Sources

Reagents for synthesizing 2-aryl-5-aryloxazoles

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reagents and Protocols for the Synthesis of 2-Aryl-5-Aryloxazoles

Abstract

The 2,5-diaryloxazole scaffold is a privileged structural motif in medicinal chemistry, serving as a core pharmacophore in non-steroidal anti-inflammatory drugs (e.g., Oxaprozin), fluorescent probes, and scintillators. This guide provides a critical analysis of the reagent systems used to construct this scaffold, moving beyond simple lists to explore the mechanistic causality and practical utility of each method. We contrast the robust, classical Robinson-Gabriel cyclodehydration with modern, atom-economical Transition Metal-Catalyzed C-H functionalization.

Introduction: The Strategic Importance of the 2,5-Substitution Pattern

Synthesizing 2,5-disubstituted oxazoles presents a specific regiochemical challenge compared to their 2,4-isomers. The electronic disparity between the C2 (nucleophilic susceptibility) and C5 (electrophilic susceptibility in the oxazole ring, but nucleophilic in the precursor) positions dictates reagent choice.

  • Classical Challenges: Harsh acidic conditions often limit functional group tolerance.

  • Modern Solutions: C-H activation allows for late-stage functionalization, essential for diversifiable library synthesis in drug discovery.

Reagent Class I: Cyclodehydration Agents (The Robinson-Gabriel Approach)

The Robinson-Gabriel synthesis remains the industrial "workhorse" for generating 2,5-diaryloxazoles. It involves the cyclodehydration of 2-acylaminoketones (derived from


-aminoketones and acid chlorides).
Reagent Profile
ReagentRoleMechanismProsCons
Phosphorus Oxychloride (

)
Dehydrating AgentActivation of amide carbonyl oxygen via imidoyl chloride intermediate.High yields; robust for simple aryl systems; scalable.Harsh; incompatible with acid-sensitive groups (Boc, acetals); difficult workup.
Burgess Reagent Mild Dehydrating AgentFormation of sulfamate intermediate followed by syn-elimination.Neutral conditions; tolerates acid-sensitive groups; "Clean" chemistry.Expensive; poor atom economy; thermal instability.
Sulfuric Acid (

)
Brønsted Acid CatalystProtonation of carbonyl oxygen to promote nucleophilic attack.Cheap; solvent-free options available.Low functional group tolerance; charring/side reactions common.
Mechanistic Insight (Graphviz)

The choice between


 and Burgess reagent depends on the stability of the amide carbonyl oxygen. 

forces the reaction via a highly electrophilic chloroiminium ion.

RobinsonGabriel Start 2-Acylaminoketone Inter1 Enol Tautomer Start->Inter1 Tautomerization Inter2 O-Phosphorylated Intermediate Inter1->Inter2 + POCl3 (- HCl) Cyclic 5-Hydroxyoxazoline Inter2->Cyclic Cyclization Product 2,5-Diaryloxazole Cyclic->Product Aromatization (- HOPCl2)

Figure 1: Mechanistic pathway of POCl3-mediated Robinson-Gabriel cyclization.

Protocol A: Classical Synthesis using Phosphorus Oxychloride

Application: Robust synthesis of non-sensitive substrates (e.g., 2,5-diphenyloxazole). Scale: 5.0 mmol.

Reagents:

  • 
    -Benzamidocetophenone (1.20 g, 5.0 mmol)
    
  • Phosphorus Oxychloride (

    
    ) (5.0 mL, excess)
    
  • Toluene (Optional co-solvent, 10 mL)

Step-by-Step Methodology:

  • Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser topped with a

    
     drying tube.
    
  • Addition: Charge the RBF with

    
    -benzamidocetophenone. Carefully add 
    
    
    
    via syringe. Caution:
    
    
    is corrosive and reacts violently with moisture.
  • Reaction: Heat the mixture to reflux (

    
    C) for 2–4 hours.
    
    • Validation: Monitor by TLC (Eluent: 20% EtOAc/Hexane). The starting material (polar amide) should disappear, replaced by a less polar, UV-active spot (oxazole).

  • Quenching (Critical): Cool the reaction to room temperature. Pour the mixture slowly onto 100 g of crushed ice with vigorous stirring. This hydrolyzes the excess

    
    .
    
    • Note: This step is exothermic. Maintain temperature

      
      C.
      
  • Workup: Neutralize with saturated

    
     solution until pH ~8. Extract with Ethyl Acetate (
    
    
    
    mL). Wash combined organics with brine, dry over
    
    
    , and concentrate.[1]
  • Purification: Recrystallize from Ethanol or purify via flash chromatography (

    
    ).
    

Reagent Class II: Transition Metal Catalysts (Direct C-H Arylation)

For complex drug candidates, building the oxazole ring first and then functionalizing it is often superior. Palladium-catalyzed direct C-H arylation at the C5 position is highly regioselective due to the acidity of the C5-proton (


).
Reagent Profile
ComponentReagent ChoiceRationale
Catalyst

or


is preferred for C-H activation as the acetate acts as a base in the CMD (Concerted Metallation-Deprotonation) step.
Ligand

, PCy3, or JohnPhos
Electron-rich phosphines stabilize the oxidative addition complex.
Base

,

, or

Neutralizes the HX byproduct; Carbonates are milder than alkoxides, preserving sensitive groups.
Solvent DMA, DMF, or XyleneHigh boiling point polar aprotic solvents facilitate the high temperatures required for C-H activation.
Decision Workflow (Graphviz)

ReagentSelection Input Target: 2,5-Diaryloxazole Q1 Are precursors available? Input->Q1 Q2 Functional Group Sensitivity? Q1->Q2 Yes (Amide/Ketone) Route3 Use Pd-Catalyzed C-H Arylation (Protocol B) Q1->Route3 No (Have 2-aryloxazole) Route1 Use Robinson-Gabriel (Protocol A) Q2->Route1 Robust (Alkyl, Aryl, Cl, F) Route2 Use Burgess Reagent Q2->Route2 Sensitive (Boc, Acetal, Ester)

Figure 2: Decision matrix for selecting the optimal synthetic pathway.

Protocol B: Palladium-Catalyzed C-5 Direct Arylation

Application: Late-stage functionalization of 2-substituted oxazoles. Mechanism: Concerted Metallation-Deprotonation (CMD).

Reagents:

  • 2-Phenyloxazole (1.0 eq)

  • Aryl Bromide (e.g., 4-Bromotoluene) (1.2 eq)

  • 
     (5 mol%)
    
  • 
     (10 mol%) or 
    
    
    
  • 
     (2.0 eq)
    
  • DMA (Dimethylacetamide) (0.2 M concentration)

Step-by-Step Methodology:

  • Inert Atmosphere: This reaction is sensitive to oxygen. Flame-dry a Schlenk tube and cycle Argon/Vacuum 3 times.

  • Charging: Add

    
     (11 mg, 0.05 mmol), 
    
    
    
    (26 mg, 0.1 mmol),
    
    
    (276 mg, 2.0 mmol), 2-phenyloxazole (145 mg, 1.0 mmol), and the Aryl Bromide (1.2 mmol).
  • Solvent: Add anhydrous DMA (5 mL) via syringe under Argon flow.

  • Reaction: Seal the tube and heat to

    
    C for 12–16 hours.
    
    • Expert Tip: The solution usually turns black (Pd black precipitation) if the catalyst decomposes; a dark brown/red solution usually indicates active catalysis.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove inorganic salts and Pd residue.

  • Extraction: Wash the filtrate with

    
     (
    
    
    
    mL) to remove DMA (crucial for good NMR). Wash with brine, dry (
    
    
    ), and concentrate.[1]
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Robinson-Gabriel) Incomplete cyclization due to moisture.Ensure

is fresh/distilled. Increase reflux time.
Charring/Black Tar Reaction temperature too high.Switch to Burgess reagent at lower temp (

C) or use T3P (Propylphosphonic anhydride).
C2 vs C5 Regioselectivity (Pd) Competitive C2 arylation (if C2-H exists).Block C2 position (start with 2-substituted oxazole). C5 is inherently more acidic than C4, favoring C5 arylation.
Protodehalogenation Reduction of Aryl Bromide instead of coupling.Solvent is "wet" (acting as H-source). Use strictly anhydrous DMA/DMF.

References

  • Robinson-Gabriel Synthesis Review: Turchi, I. J. (1975). "Oxazole Chemistry. A Review of Recent Advances." Industrial & Engineering Chemistry Product Research and Development, 14(4), 236–245. [Link]

  • Pd-Catalyzed Direct Arylation (Regioselectivity): Strotman, N. A., Chobanian, H. R., He, J., & Guo, Y. (2010). "Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates."[2] The Journal of Organic Chemistry, 75(5), 1733–1739. [Link]

  • Burgess Reagent Application: Wipf, P., & Miller, C. P. (1993). "A new synthesis of highly functionalized oxazoles." The Journal of Organic Chemistry, 58(14), 3604–3606. [Link]

  • Iodine-Mediated Oxidative Cyclization (Green Alternative): Ren, Z., et al. (2013). "Direct Synthesis of 2,5-Disubstituted Oxazoles through an Iodine-Catalyzed Decarboxylative Domino Reaction." The Journal of Organic Chemistry, 78(16), 8149–8154. [Link]

Sources

Application Note: Formulation Strategies for Hydrophobic Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Preclinical Researchers, and Drug Development Professionals Compound Class: BCS Class IIa (Poorly Soluble, Highly Permeable, Acidic) Model APIs: Bexarotene, Telmisartan, Ibuprofen

The Biopharmaceutical Challenge

Hydrophobic benzoic acid derivatives represent a highly effective class of therapeutics, ranging from NSAIDs (e.g., ibuprofen) to specialized antineoplastic retinoids (e.g., bexarotene). However, these molecules are universally classified under the Biopharmaceutics Classification System (BCS) as Class IIa[1].

The primary bottleneck for BCS Class IIa compounds is their pH-dependent solubility. Because they possess a carboxylic acid moiety (pKa typically between 4.0 and 5.0), they remain predominantly in their unionized, lipophilic state within the acidic environment of the stomach (pH ~1.2)[1]. This leads to extremely poor gastric dissolution and a high risk of precipitation. While they ionize and dissolve more readily in the alkaline environment of the small intestine (pH ~6.8), the delayed dissolution rate severely limits their overall bioavailability and leads to high inter-patient pharmacokinetic variability[2].

Mechanistic Rationale: Overcoming the "Spring and Parachute" Effect

To accurately predict the in vivo performance of formulated benzoic acid derivatives, formulation scientists utilize multi-compartmental dissolution models, such as the Gastrointestinal Simulator (GIS)[1].

When a solubility-enhanced formulation (like a salt or an amorphous solid dispersion) enters the stomach, it rapidly dissolves, creating a temporary state of supersaturation (the "spring"). However, the acidic pH drives the equilibrium back toward the unionized free acid, causing the drug to precipitate. The continuous gastric emptying of this supersaturated suspension into the duodenum is critical; formulations must be designed with precipitation inhibitors (the "parachute") to maintain the drug in a readily absorbable state as it transitions to the absorptive intestinal environment[1].

AbsorptionPathway Formulation Formulated API (ASD or Lipid) Stomach Stomach (pH 1.2) Temporary Supersaturation Formulation->Stomach Ingestion Intestine Small Intestine (pH 6.8) Ionization & Dissolution Stomach->Intestine Gastric Emptying Absorption Systemic Circulation (High Permeability) Intestine->Absorption Paracellular / Transcellular

In vivo multi-compartmental dissolution and absorption pathway for BCS Class IIa drugs.

Formulation Selection Workflow

The choice of formulation strategy depends heavily on the thermodynamic properties of the crystal lattice (Melting Point,


) and the lipophilicity (Log P) of the specific benzoic acid derivative.

FormulationDecision Start Hydrophobic Benzoic Acid Derivative (BCS IIa) LogP Log P Assessment Start->LogP HighLogP Log P > 4 (e.g., Bexarotene) LogP->HighLogP LowLogP Log P < 4 (e.g., Ibuprofen) LogP->LowLogP Lipid Lipid-Based Formulation (SMEDDS / LNCs) HighLogP->Lipid Melting Melting Point Assessment LowLogP->Melting HighMP Tm > 200°C High Lattice Energy Melting->HighMP LowMP Tm < 200°C Melting->LowMP ASD Amorphous Solid Dispersion (Microparticles) HighMP->ASD Salt Salt Formation / pH Modification LowMP->Salt

Decision matrix for selecting formulation strategies based on physicochemical properties.

Strategy A: Amorphous Solid Dispersions (ASDs) via Microparticle Engineering

Rationale: Many hydrophobic benzoic acid derivatives (e.g., Bexarotene,


 = 230°C; Telmisartan, 

= 269°C) possess exceptionally high crystal lattice energies[3]. Traditional spray drying often fails because these APIs exhibit poor solubility even in volatile organic solvents, leading to dilute spray solutions and inefficient processing[4]. Emulsion-based microparticle extraction overcomes this by utilizing localized supersaturation during solvent evaporation, trapping the API in a high-energy amorphous state within a polymer matrix[4]. Recent advances also leverage biocompatible natural polymers (e.g., modified locust bean gum, pullulan) to improve long-term stability and reduce residual synthetic solvent loads[5].
Protocol: Emulsion-Based Microparticle ASD Preparation

This self-validating protocol ensures complete amorphization, verifiable via X-Ray Powder Diffraction (XRPD).

  • Organic Phase Preparation: Dissolve the API (e.g., Telmisartan) and the selected polymeric carrier (e.g., EUDRAGIT® E PO or a natural polymer) in a miscible volatile organic solvent system (e.g., Dichloromethane/Ethanol 80:20 v/v) to achieve a 10% w/v solid concentration.

  • Aqueous Phase Preparation: Prepare a continuous aqueous phase containing 0.5% w/v Polyvinyl Alcohol (PVA) as an emulsion stabilizer. Chill to 10°C to slow initial solvent diffusion.

  • Emulsification: Inject the organic phase into the aqueous phase under high-shear homogenization (10,000 rpm for 5 minutes) to form a uniform Oil-in-Water (O/W) emulsion.

  • Solvent Extraction & Evaporation: Transfer the emulsion to a magnetic stirrer. Stir continuously at 400 rpm at room temperature for 4–6 hours. As the organic solvent diffuses into the aqueous phase and evaporates, the polymer and API co-precipitate, locking the API in an amorphous state.

  • Harvesting & Washing: Isolate the microparticles via centrifugation (5,000 × g for 10 min). Wash three times with distilled water to remove residual PVA.

  • Drying: Lyophilize the microparticles for 24 hours. Validation Step: Perform XRPD to confirm the absence of crystalline diffraction peaks[4].

Strategy B: Lipid Nanocapsules (LNCs) via Phase Inversion

Rationale: For derivatives with extreme lipophilicity (Log P > 4), such as Bexarotene, bypassing the dissolution step entirely is the most effective strategy. Lipid-based formulations pre-dissolve the drug, presenting it to the gastrointestinal tract in a solubilized state that readily integrates with endogenous bile salts[6]. Lipid Nanocapsules (LNCs) produced via the Phase Inversion Temperature (PIT) method are superior to standard emulsions because they yield highly stable, monodisperse nanocarriers (20–100 nm)[7].

Protocol: Phase Inversion Temperature (PIT) Method for LNCs

The PIT method leverages the temperature-dependent dehydration of the polyoxyethylene head groups of non-ionic surfactants. As temperature rises, the surfactant becomes lipophilic, flipping the emulsion from O/W to W/O.

  • Mixture Assembly: In a 250 mL round-bottom flask, combine Medium-Chain Triglycerides (MCT oil, 12% w/w), crude soybean lecithin (3% w/w), Tween 80 (9% w/w), and an aqueous NaCl solution (76% w/w)[7]. Add the hydrophobic API at a concentration below its lipid saturation point.

  • Heating Cycle (W/O Formation): Heat the mixture under continuous magnetic stirring (500 rpm) to 85°C. As the temperature crosses the PIT (~70°C), the mixture will transition from an O/W emulsion to a W/O emulsion, visible as a drop in conductivity and a change in visual translucency.

  • Thermal Cycling: Cool the mixture to 60°C to revert it to an O/W emulsion. Repeat this heating/cooling cycle three times. Causality: Cycling through the phase inversion point drastically reduces droplet size and polydispersity[7].

  • Cold Quenching: During the final cooling phase, exactly as the mixture reaches the PIT (~70°C), rapidly quench the system by injecting an equal volume of cold purified water (2°C). This instantly locks the surfactant curvature, forming rigid lipid nanocapsules.

  • Purification: Pass the resulting nanocapsule suspension through a 0.22 µm polyethersulfone (PES) membrane filter to remove any unencapsulated API aggregates.

Quantitative Data Summary

The table below synthesizes the expected performance metrics of these advanced formulation strategies compared to unformulated crystalline baselines, utilizing representative BCS Class IIa data.

Formulation StrategyAPI ExampleCarrier / MatrixSolubility IncreaseBioavailability Multiplier
Crystalline (Control) BexaroteneNoneBaseline (~0.00018 mg/mL)1.0x
Natural Polymer ASD BexaroteneModified Locust Bean Gum~18.8-fold~2.5x
Microparticle ASD TelmisartanEUDRAGIT® E PO~80% dissolution rate inc.~3.0x
Lipid Nanocapsules BexaroteneMCT Oil / Tween 80>100-fold~3.1x

(Data synthesized from representative BCS IIa performance metrics[5],[4],[7])

References

  • Katona, M.T., et al. "Multi-Compartmental Dissolution Method, an Efficient Tool for the Development of Enhanced Bioavailability Formulations Containing Poorly Soluble Acidic Drugs." Pharmaceutics 15.3 (2023): 753.

  • Budiman, A., et al. "Biocompatible Natural Polymer-Based Amorphous Solid Dispersion System Improving Drug Physicochemical Properties, Stability, and Efficacy." Polymers 17.15 (2025): 2059.

  • Mueller-Albers, J., et al. "SOLUBILITY ENHANCEMENT - How Microparticles are Opening Doors to New Solutions for Oral Drug Delivery." Drug Development & Delivery (September 2022).

  • Mohite, P., et al. "Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs." Frontiers in Drug Delivery 3 (2023): 1232012.

  • Mikušová, V., et al. "Lipid nanocapsule-chitosan and iota-carrageenan hydrogel composite for sustained hydrophobic drug delivery." Scientific Reports 15 (2025): 42349.

Sources

Troubleshooting & Optimization

Improving yield of Robinson-Gabriel cyclization for oxazoles

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization & Troubleshooting of Oxazole Synthesis Audience: Medicinal Chemists, Process Chemists, and Academic Researchers[1][2]

Introduction: The Yield Paradox

The Robinson-Gabriel cyclodehydration is the most direct route to 2,5-disubstituted and 2,4,5-trisubstituted oxazoles.[1] However, it suffers from a notorious "bimodality" in performance: it either works quantitatively or results in a black, intractable tar.[1]

This guide moves beyond standard textbook protocols to address the kinetic vs. thermodynamic challenges of this reaction. We focus on stabilizing the 2-acylaminoketone precursor and selecting the correct dehydrating agent based on substrate lability.

Diagnostic Matrix: Triage Your Reaction

Use this table to identify the root cause of your failure before attempting a new protocol.

Symptom Probable Cause Mechanistic Insight Immediate Action
Black Tar / Charring Acid concentration too high or T > 100°C.Substrate polymerization initiated by strong mineral acid (

, PPA).
Switch Reagent: Move to Burgess Reagent or

.[2][3] Avoid mineral acids.
No Reaction (SM Recovered) Steric hindrance at C2 or C5.The enolization step (rate-determining) is blocked; or the cyclization equilibrium is unfavorable.Force Conditions: Use

in Toluene at reflux or switch to Microwave irradiation (140°C, 10 min).
Hydrolysis (Amine/Acid formation) Adventitious water.The amide bond hydrolyzes faster than it cyclizes under acidic conditions.Scavenge Water: Add activated 4Å Molecular Sieves or use chemically drying reagents (

,

).[1]
Low Yield (<40%) "Stopped" at intermediate.The hydroxy-oxazoline intermediate forms but fails to dehydrate (common with electron-poor substituents).Add Base: If using

, increase

to 4.0 eq to drive the elimination step.

Mechanistic Pathway & Failure Points

Understanding the pathway is critical for troubleshooting. The reaction is reversible until the final dehydration step.

RobinsonGabriel Start 2-Acylaminoketone Enol Enol Tautomer (Acid Catalyzed) Start->Enol H+ / Tautomerization Hydrolysis Hydrolysis Byproducts (Acid + Amino Ketone) Start->Hydrolysis H2O present (Fast path) Cyclo 5-Hydroxy-oxazoline (Unstable Intermediate) Enol->Cyclo Cyclization (Reversible) Tar Polymerization/Tar Enol->Tar High T / Strong Acid Product Oxazole Product Cyclo->Product -H2O (Irreversible Driving Force)

Figure 1: The Robinson-Gabriel Pathway.[2] Note that water presence diverts the starting material to hydrolysis products before cyclization can occur.[3]

Reagent Selection Strategy

Do not default to Sulfuric Acid.[3] Match the reagent to your substrate's sensitivity.[2]

ReagentConditionsToleranceYield PotentialBest For...[3][4]

Reflux (Tol/Benzene)ModerateHigh (Industrial Std)Sterically hindered substrates; Scale-up.
Burgess Reagent THF, 50-70°CHigh (Acid Sensitive)Excellent (>85%)Complex natural products; substrates with Boc/Cbz groups.[1]

DCM, RTHigh (Mildest)Good (70-90%)Substrates prone to epimerization or rearrangement.[1]

/ PPA
90-120°CLowVariable (Tar risk)Simple, robust aromatic substrates only.[1]

Validated Experimental Protocols

Protocol A: The "Gold Standard" (Burgess Reagent)

Best for: High-value intermediates, acid-sensitive protecting groups (Boc, TBS). Mechanism:[1] The Burgess reagent (methyl


-(triethylammoniumsulfonyl)carbamate) activates the ketone oxygen under neutral conditions, facilitating intramolecular attack.
  • Preparation: Dry the 2-acylaminoketone (1.0 equiv) under high vacuum for 1 hour. Dissolve in anhydrous THF (0.1 M concentration).

  • Addition: Add Burgess Reagent (1.5 - 2.0 equiv) in one portion.

  • Reaction: Heat to 60°C under Argon.

    • Optimization: For faster results, use Microwave irradiation: 80°C for 5-10 minutes.[1]

  • Monitoring: Check TLC. Product is usually less polar than starting material.

  • Workup:

    • Cool to RT.

    • Dilute with

      
       or EtOAc.
      
    • Wash with water (x2) and Brine (x1).

    • Crucial: The byproduct is water-soluble, making purification simple.

  • Purification: Flash chromatography (typically Hexane/EtOAc).

Protocol B: The "Wipf" Iodine Protocol ( )

Best for: Situations where Burgess is unavailable or too expensive. Very mild. Source: Wipf & Miller, J. Org.[1] Chem. (1993).[5]

  • Preparation: Dissolve 2-acylaminoketone (1.0 equiv) in anhydrous

    
     (0.1 M).
    
  • Base: Add

    
     (4.0 equiv) . Stir for 5 mins.
    
  • Activation: Add

    
     (2.0 equiv)  followed by 
    
    
    
    (2.0 equiv)
    .
    • Note: The solution will turn dark brown/orange.

  • Reaction: Stir at Room Temperature for 1-4 hours.

  • Quench: Pour into saturated aqueous

    
     (Sodium Thiosulfate) to quench excess iodine (color disappears).
    
  • Extraction: Extract with DCM, dry over

    
    , and concentrate.
    
  • Purification: Requires careful chromatography to remove triphenylphosphine oxide (

    
    ).
    
    • Tip: Use Polymer-supported

      
        if filtration-only purification is desired [4].
      
Protocol C: Robust Scale-Up ( )

Best for: Multi-gram scale of stable substrates.

  • Setup: Flame-dry a round-bottom flask. Add 2-acylaminoketone (1.0 equiv).[2][3]

  • Solvent: Add Toluene (5 mL/mmol).

  • Reagent: Add

    
     (3.0 equiv)  dropwise.
    
  • Reaction: Reflux (110°C) for 2-3 hours.

  • Workup (Caution):

    • Cool to 0°C.[3]

    • Slowly pour reaction mixture into crushed ice/sat.

      
       mixture.[2][3] (Exothermic hydrolysis of 
      
      
      
      ).
    • Extract with EtOAc.[2][3]

Frequently Asked Questions (FAQs)

Q: My starting material is an amino acid. Do I need to make the ketone first? A: Yes. The Robinson-Gabriel reaction strictly starts from a 2-acylaminoketone. If you are starting from an amino acid, you must first perform a Dakin-West reaction (to convert AA




-acylaminoketone) or use a Weinreb amide approach. If you have a serine/threonine derivative (

-hydroxy amide), you need to oxidize it first (Dess-Martin Periodinane) to the ketone, then cyclize.[1] The Wipf protocol (

) is excellent for this oxidation-cyclization sequence [1].

Q: Can I do this in "One Pot" from the amino acid? A: Yes, specifically for serine/threonine derivatives. You can use DAST or Deoxo-Fluor to cyclize the


-hydroxy amide directly to the oxazoline, followed by oxidation (

) to the oxazole [5]. However, for true Robinson-Gabriel (ketone precursor), the Dakin-West/Cyclization sequence is standard.[1]

Q: How do I remove the Triphenylphosphine oxide (


) byproduct from Protocol B? 
A:  This is the main drawback of the 

method.
  • Trituration:

    
     is very soluble in DCM but poorly soluble in Hexane/Ether. Dissolve crude in minimal DCM, add excess Hexane, and filter off the precipitate.[1]
    
  • MgCl2 Complexation: Add

    
     to the reaction; it forms a complex with the oxide that is insoluble in ether.
    

Q: Why is moisture control so critical? A: The reaction is a dehydration (


). By Le Chatelier's principle, removing water drives the reaction.[1] Conversely, adding water (or wet solvents) pushes the equilibrium back toward the open-chain form, which is then susceptible to acid-catalyzed hydrolysis (cleaving the amide bond), destroying your material permanently.[1]

References

  • Wipf, P., & Miller, C. P. (1993).[1] A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604-3606.[1]

  • Burgess, E. M., Penton, H. R., & Taylor, E. A. (1973).[1] Thermal reactions of alkyl N-carbomethoxysulfamate esters. The Journal of Organic Chemistry, 38(1), 26-31.[1]

  • Kawai, N., & Bowman, M. P. (1981).[1] Robinson-Gabriel synthesis of oxazoles using phosphorus oxychloride in toluene. Canadian Journal of Chemistry, 59, 2826.[1]

  • Clive, D. L. J., et al. (2004).[1] Use of polymer-supported triphenylphosphine in the Robinson-Gabriel synthesis.[6] Tetrahedron Letters, 45(38), 6967-6969.[1]

  • Phillips, A. J., et al. (2000).[1][4] Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor. Organic Letters, 2(8), 1165-1168.[1]

Sources

Technical Support Center: Troubleshooting Benzoic Acid C–H Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Benzoic Acid Functionalization. The carboxylate group is a highly versatile, native directing group for transition-metal-catalyzed C–H activation. However, researchers frequently encounter issues with regioselectivity, over-functionalization (e.g., diarylation), and poor catalytic turnover due to the electron-deficient nature of the benzoic acid ring and the weak coordinating ability of the carboxylate moiety.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to optimize your functionalization workflows.

Workflow Substrate Benzoic Acid (Native Directing Group) OrthoPd Ortho-C-H Arylation (Pd-Catalyzed) Substrate->OrthoPd Aryl Iodides Ligand-Supported OrthoRu Ortho-C-H Arylation (Ru-Catalyzed) Substrate->OrthoRu Aryl/Alkenyl Halides Weak O-Coordination MetaPd Meta-C-H Functionalization (Template-Directed Pd) Substrate->MetaPd Nitrile-Sulfonamide Template OrthoIr Ortho-C-H Amination (Ir-Catalyzed) Substrate->OrthoIr Azides Late-Stage Product1 2-Arylbenzoic Acids OrthoPd->Product1 OrthoRu->Product1 Product2 3-Substituted Benzoic Acids MetaPd->Product2 Product3 2-Aminobenzoic Acids OrthoIr->Product3

Catalytic pathways for regioselective C-H functionalization of benzoic acids.

Section 1: Ortho-C–H Arylation (Palladium & Ruthenium Catalysis)

Mechanism & Causality: The carboxylate group is a weak O-coordinating directing group. In Pd-catalyzed systems, the formation of a stable cyclopalladated intermediate is often the rate-limiting step. The addition of mono-N-protected amino acid (MPAA) ligands, such as Ac-Ile-OH, is crucial because they act as internal bases to facilitate a concerted metalation-deprotonation (CMD) pathway, accelerating C–H cleavage and preventing the precipitation of inactive Pd black[1]. Alternatively, modified with electron-rich phosphine ligands (e.g., PCy3) enable highly efficient ortho-arylation by stabilizing the reversible cyclometalation pathway[2].

FAQ: Why am I observing significant amounts of diarylated product (2,6-diarylbenzoic acid) instead of the monoarylated product? Answer: Diarylation occurs because the monoarylated product is often more sterically and electronically favored for a second metalation event than the starting material, especially if the initial ortho-substituent is small (e.g., fluorine)[3]. Troubleshooting:

  • Stoichiometry Control: Lower the equivalents of the aryl halide to 1.0–1.2 equiv.

  • Catalyst Switch: Switch to Ruthenium(II) catalysis, which is generally more sensitive to steric hindrance and often arrests cleanly at monoarylation[2].

Quantitative Data: Optimization of Ortho-Arylation Conditions
VariableCondition TestedYield of Monoarylated Product (%)Yield of Diarylated Product (%)Causality / Conclusion
Solvent DMF (100 °C)45%15%High temp required; competitive decarboxylation occurs.
Solvent HFIP (25 °C)82%5%HFIP stabilizes Pd intermediates, allowing room-temp activation.
Ligand None12%TracePoor catalyst stability; rapid Pd black precipitation.
Ligand Ac-Ile-OH88%4%MPAA ligand acts as an internal base for the CMD mechanism.
Protocol: Ambient-Temperature Pd-Catalyzed Ortho-Arylation
  • Preparation: In a 10 mL Schlenk tube, add benzoic acid (0.2 mmol), aryl iodide (0.4 mmol), Pd(OAc)₂ (10 mol%), Ac-Ile-OH (20 mol%), and Ag₂CO₃ (1.0 equiv)[1].

  • Solvent Addition: Add 2.0 mL of hexafluoroisopropanol (HFIP). Causality: HFIP is highly polar, strongly hydrogen-bonding, and weakly nucleophilic. It stabilizes the cationic Pd intermediates and enhances the electrophilicity of the metal center, allowing the reaction to proceed at ambient temperature[1].

  • Reaction: Stir the mixture at room temperature (25 °C) for 24 hours.

  • Validation Checkpoint (Self-Validating System): Monitor by TLC (Hexanes/EtOAc 4:1 with 1% AcOH). The starting benzoic acid should be consumed within 12 hours. The presence of a highly fluorescent spot under 254 nm UV indicates successful arylation. If unreacted starting material remains and a black precipitate is visible, moisture contamination has likely quenched the active Pd(II) species.

  • Workup: Dilute with EtOAc, filter through a short pad of Celite, and concentrate in vacuo.

Section 2: Meta-C–H Functionalization (Template-Directed)

Mechanism & Causality: The intrinsic electronic and steric bias of benzoic acid heavily favors ortho-functionalization. To override this, a transient directing group (template) must be used. A forms a macrocyclic pre-transition state that forces the Pd(II) center into proximity with the meta-C–H bond[4].

FAQ: My meta-olefination reaction shows low conversion and poor regioselectivity. What is going wrong? Answer: Electron-poor benzoic acids are notoriously difficult to activate. The flexibility of the template and the choice of oxidant are critical[4]. Troubleshooting:

  • Template Flexibility: Ensure the template is an alkyl-tethered nitrile-sulfonamide. Rigid templates prevent the macrocyclic transition state from forming.

  • Oxidant Check: Molecular oxygen (O₂) with a Cu(OAc)₂ co-catalyst is required for efficient Pd(0) to Pd(II) reoxidation without competing with the substrate for coordination[4].

MetaActivation Substrate Benzoic Acid Template Attach Nitrile-Sulfonamide Template Substrate->Template Macrocycle Pd(II) Coordination (Macrocyclic TS) Template->Macrocycle MetaCH Meta-C-H Cleavage (CMD Mechanism) Macrocycle->MetaCH Coupling Olefin Insertion & Elimination MetaCH->Coupling Cleavage Template Cleavage (Basic Hydrolysis) Coupling->Cleavage Product Meta-Olefinated Benzoic Acid Cleavage->Product

Workflow and mechanistic steps for template-directed meta-C-H functionalization.

Protocol: Pd(II)-Catalyzed Meta-C–H Olefination
  • Template Installation: Couple the benzoic acid with the nitrile-based sulfonamide template via standard EDC/HOBt amidation[4].

  • Reaction Setup: To a pressure tube, add the templated substrate (0.1 mmol), olefin (2.0 equiv), Pd(OAc)₂ (10 mol%), N-acetylglycine (Ac-Gly-OH, 60 mol%), and Cu(OAc)₂ (0.5 equiv)[4].

  • Solvent & Oxidant: Add HFIP (1.5 mL). Purge the vessel with O₂ and maintain under 1 atm of O₂. Causality: O₂ acts as the terminal oxidant, making the process more atom-economical and preventing the over-oxidation of the substrate[4].

  • Heating: Stir at 85 °C for 24–48 hours.

  • Validation Checkpoint (Self-Validating System): Before template cleavage, take a crude ¹H-NMR. The presence of a doublet (J ≈ 16 Hz) at ~6.5–7.5 ppm confirms successful trans-olefination. If this signal is absent, the Pd catalyst likely failed to reoxidize; check the O₂ pressure and ensure the system is completely sealed.

  • Template Removal: Cleave the template using NaOH in MeOH/H₂O to recover the meta-functionalized benzoic acid.

Section 3: Late-Stage Ortho-C–H Amination (Iridium Catalysis)

Mechanism & Causality: C–N bond formation directly on the benzoic acid scaffold is challenging due to the oxidative instability of amines. Using an (Cp*Ir(III)) with aryl azides bypasses the need for strong external oxidants. The azide acts as both the coupling partner and the oxidant, releasing N₂ gas as the only byproduct, which drives the reaction forward thermodynamically[5].

FAQ: I am getting a mixture of mono- and di-aminated products during late-stage functionalization. How do I control this? Answer: Para-substituted benzoic acids are particularly prone to difunctionalization because both ortho positions are sterically accessible and electronically equivalent[5]. Troubleshooting:

  • To force monoamination : Lower the azide stoichiometry to 1.1 equiv and run the reaction at a lower temperature (e.g., 40 °C).

  • To force diamination : Increase the azide loading to 2.1 equiv and extend the reaction time[5].

Quantitative Data: Controlling Amination Regioselectivity
Substrate TypeAzide Equiv.Temp (°C)Major ProductYield
ortho-Substituted Benzoic Acid1.260Monoaminated (single isomer)85%
para-Substituted Benzoic Acid1.140Monoaminated (mixture with di-)55%
para-Substituted Benzoic Acid2.160Diaminated92%
Protocol: Ir-Catalyzed Ortho-Amination
  • Setup: In a sealed vial, combine the benzoic acid derivative (0.1 mmol), aryl azide (0.12 mmol for mono, 2.1 mmol for di), [Cp*IrCl₂]₂ (2.5 mol%), and AgNTf₂ (10 mol%)[5].

  • Solvent: Add 1.0 mL of HFIP. Causality: HFIP prevents the degradation of the highly reactive Ir-nitrenoid intermediate and facilitates product release[5].

  • Reaction: Stir at 60 °C for 16 hours. Caution: Azides can be explosive; ensure proper safety shielding and do not scale up without safety calorimetry data.

  • Validation Checkpoint (Self-Validating System): The reaction must evolve N₂ gas (visible micro-bubbling) upon heating to 60 °C. If no gas evolution is observed within the first 30 minutes, the azide may be degraded or the Ir catalyst is inactive.

  • Purification: Evaporate the solvent and purify directly via reverse-phase HPLC or silica gel chromatography.

References
  • Ambient-Temperature Ortho C–H Arylation of Benzoic Acids with Aryl Iodides with Ligand-Supported Palladium Catalyst Source: Organic Letters URL:[Link]

  • Ruthenium(II)-catalyzed C–H functionalizations on benzoic acids with aryl, alkenyl and alkynyl halides by weak-O-coordination Source: Chemical Communications URL:[Link]

  • Pd(II)-catalysed meta-C–H functionalizations of benzoic acid derivatives Source: Nature Communications URL:[Link]

  • Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation Source: Angewandte Chemie International Edition (via PMC) URL:[Link]

Sources

Oxazole Synthesis Technical Support: Integrity & Stability Assurance

Author: BenchChem Technical Support Team. Date: March 2026

Diagnostic Triage: Why is Decarboxylation Occurring?

Before altering your synthetic route, you must identify the structural susceptibility of your specific oxazole intermediate. Decarboxylation in oxazoles is rarely random; it is driven by specific electronic instabilities at the C2, C4, or C5 positions.

Q1: Which position holds the carboxylate group?

The stability of oxazole carboxylic acids follows a strict hierarchy. Use this table to assess your risk level immediately.

PositionStability ProfileRisk LevelDiagnostic Insight
C2-COOH Kinetic Instability 🔴 Critical Oxazole-2-carboxylic acids are notoriously unstable. They often decarboxylate spontaneously at ambient temperatures due to the inductive effect of the adjacent nitrogen and oxygen. Do not attempt to isolate the free acid.
C4-COOH Thermodynamic Stability 🟡 Moderate Generally stable as a solid (mp ~144°C). Decarboxylation typically occurs only under forcing acidic conditions (e.g.,

at >90°C) or if the ring is electron-rich (e.g., 5-alkoxy substituted).
C5-COOH Variable Stability 🟡 Moderate Susceptible to decarboxylation if the ring can tautomerize to an azlactone (oxazolone) intermediate, particularly if a 4-hydroxy/amino group is present.
Q2: Are you using the Classical Robinson-Gabriel Synthesis?

If you are cyclizing


-acylaminoketones using concentrated sulfuric acid (

), phosphorus pentachloride (

), or thionyl chloride (

) at high temperatures (>80°C), this is your root cause .
  • Mechanism of Failure: Harsh mineral acids protonate the oxazole ring, disrupting aromaticity and lowering the activation energy for decarboxylation, specifically via the stabilized ylide intermediate.

Mechanistic Insight: The "Azlactone Trap"

To prevent decarboxylation, you must understand the 5-Hydroxyoxazole


 Azlactone Equilibrium .

Many "decarboxylations" are actually the result of the oxazole tautomerizing into a non-aromatic azlactone (oxazolone), which is a


-keto acid equivalent. 

-keto acids lose

rapidly because the transition state allows for a 6-membered cyclic electron transfer.

OxazoleDecarboxylation Oxazole 5-Hydroxyoxazole-4-COOH (Aromatic Form) Azlactone Azlactone / Oxazolone (Keto Form) Oxazole->Azlactone Tautomerization (Promoted by Base/Acid) TS Cyclic Transition State (6-membered) Azlactone->TS Heat Product Decarboxylated Product (+ CO2) TS->Product Irreversible Loss of CO2

Caption: The "Azlactone Trap" mechanism. Preventing tautomerization to the keto-form is critical for stability.

Protocol Optimization: The "Fix"

Do not use classical dehydration methods for acid-sensitive oxazoles. Switch to Neutral/Mild Cyclodehydration or Metal-Carbenoid Insertion .

Solution A: The Wipf Modification (Burgess Reagent)

Best for: 2,4,5-trisubstituted oxazoles where the precursor is a


-hydroxy amide or 

-keto amide.

The Wipf modification uses the Burgess reagent (methyl


-(triethylammoniumsulfonyl)carbamate) to facilitate cyclodehydration under mild, neutral conditions. This avoids the protonation of the ring that leads to decarboxylation.

Validated Protocol:

  • Preparation: Dissolve your

    
    -hydroxy amide (1.0 equiv) in anhydrous THF (0.05 M).
    
  • Reagent Addition: Add Burgess reagent (1.2–1.5 equiv) in one portion.

  • Reaction: Stir at room temperature or mild heat (50°C max) for 1–2 hours.

    • Note: Classical Robinson-Gabriel requires 100°C+. The lower temperature here preserves the carboxylate.

  • Workup: The reaction produces

    
     and sulfamic acid byproducts which are water-soluble. Flash chromatography usually yields pure oxazole without aqueous acid extraction.
    
Solution B: Rhodium(II)-Catalyzed Carbenoid Insertion

Best for: Synthesizing Oxazole-4-carboxylates directly from nitriles.

This method builds the ring around the carboxylate rather than subjecting a pre-formed acid to harsh conditions. It involves the reaction of an


-diazocarbonyl compound with a nitrile.[1]

Validated Protocol:

  • Reagents: Methyl

    
    -diazo-acetoacetate (source of the carboxylate) and the desired Nitrile (
    
    
    
    , solvent or 10 equiv).
  • Catalyst:

    
     (1–2 mol%).
    
  • Conditions: Heat to 60–80°C.

  • Mechanism: The Rh-carbenoid inserts into the nitrile lone pair, followed by cyclization. This proceeds under neutral pH , preventing acid-catalyzed decarboxylation.

Advanced Troubleshooting (FAQs)

Scenario 1: "I need an Oxazole-2-Carboxylic Acid, but it vanishes upon hydrolysis."

Diagnosis: You are fighting kinetics. The free acid at C2 is inherently unstable. The Fix:

  • Do not isolate the acid. Perform a "one-pot" transformation.

  • If you need to couple the acid to an amine (amide bond formation), generate the acid salt (using LiOH/THF/Water) and add the coupling agent (HATU/DIEA) directly to the crude mixture without acidic workup.

  • Alternative: Use Oxazole-2-carboxylates (Esters) directly with amine nucleophiles using Magnesium Methoxide (

    
    ) as a catalyst for transamidation, bypassing the free acid entirely.
    
Scenario 2: "My Van Leusen reaction yield is low, and I suspect ring degradation."

Diagnosis: The Van Leusen synthesis (TosMIC + Aldehyde) typically uses


 in MeOH. While generally safe, prolonged exposure to base can hydrolyze ester groups in situ, leading to decarboxylation if the reaction is heated.
The Fix: 
  • Switch to a non-nucleophilic base like DBU or TBD in an aprotic solvent (DCM or THF).

  • Ensure the reaction remains strictly anhydrous to prevent hydrolysis of the ester moiety.

Scenario 3: "Can I use if I keep the temperature low?"

Diagnosis:


 is risky for carboxylate-bearing oxazoles because it generates HCl byproduct.
The Fix: 
  • If you must use

    
    , you must buffer the reaction with an excess of pyridine or amine base to scavenge the HCl immediately.
    
  • However, the Wipf protocol (Burgess) or

    
      (Appel-type dehydration) are superior alternatives that generate neutral phosphine oxide byproducts.
    

Comparative Reagent Guide

Use this decision matrix to select the correct cyclization agent for your acid-sensitive substrate.

ReagentAcidityTemp RequiredRisk of DecarboxylationRecommended For

High>90°CHigh Simple alkyl/aryl oxazoles only.

High80-100°CHigh Robust substrates; requires buffering.
Burgess Reagent Neutral25-50°CLow Standard for acid-sensitive groups.

Neutral0-25°CVery Low Highly sensitive substrates; Wipf modification.

Neutral60°CVery Low De novo synthesis from nitriles.

Visual Workflow: Selecting the Safe Route

OxazoleRouteSelection Start Start: Target Oxazole-COOH PosQ Position of Carboxylate? Start->PosQ C2 C2-Position PosQ->C2 C4_C5 C4 or C5 Position PosQ->C4_C5 ActionC2 CRITICAL ALERT: Unstable Free Acid. Do NOT Hydrolyze. C2->ActionC2 PrecursorQ Precursor Type? C4_C5->PrecursorQ StrategyC2 Strategy: Use Cross-Coupling or Direct Amidation of Ester ActionC2->StrategyC2 BetaKeto Beta-Keto Amide (Robinson-Gabriel) PrecursorQ->BetaKeto Nitrile Nitrile + Diazo PrecursorQ->Nitrile MethodRG Standard Acid Cyclization? BetaKeto->MethodRG Traditional MethodWipf Wipf Modification (Burgess Reagent) BetaKeto->MethodWipf Recommended MethodRh Rh(II) Carbenoid Insertion Nitrile->MethodRh Risk High Risk of Decarboxylation MethodRG->Risk Safe Safe / High Integrity MethodWipf->Safe MethodRh->Safe

Caption: Decision tree for selecting a synthetic route that minimizes decarboxylation risk based on substituent position.

References

  • Wipf, P., & Miller, C. P. (1993).[2] A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604–3606. Link

    • Core citation for the use of Burgess reagent/triphenylphosphine-iodine to prevent degradation during cyclization.[3]

  • Connell, R. D., Tebbe, M., & Helquist, P. (1991). Rhodium(II)-catalyzed reaction of diazo compounds with nitriles: A simple synthesis of oxazoles.[1][4] Tetrahedron Letters, 32(1), 17–20. Link

    • Establishes the neutral Rh-carbenoid route suitable for sensitive esters.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. Link

    • Authoritative text on the general instability of oxazole-2-carboxylic acids.
  • Verrier, C., Martin, T., Hoarau, C., & Marsais, F. (2008).[5][6] Palladium-catalyzed direct arylation of oxazole-4-carboxylates. The Journal of Organic Chemistry, 73(18), 7383–7386. Link

    • Demonstrates the stability of the C4-ester and methods to functionalize without decarboxyl

Sources

Technical Support Center: Optimizing Readthrough Assays

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Potency in Premature Termination Codon (PTC) Readthrough Assays
Introduction: The "Low Potency" Paradox

Welcome to the Readthrough Assay Technical Support Hub. If you are here, you are likely observing negligible fold-induction of full-length protein in your PTC readthrough screens. As a Senior Application Scientist, I often see researchers abandon promising compounds because they mistake assay suppression for chemical inactivity .

Readthrough assays are unique because they fight against millions of years of evolutionary biology designed to prevent exactly what you are trying to do: suppress translation termination. "Low potency" is rarely just about the drug; it is a convergence of Nonsense-Mediated Decay (NMD) , Stop Codon Context (SCC) , and Reporter Artifacts .

This guide deconstructs these variables into a self-validating troubleshooting workflow.

Module 1: Biological Variables (The Hidden Suppressors)
Q: My compound works in cell-free translation systems but fails in live cells. Why?

A: Your mRNA is likely being destroyed before the drug can act.

In live cells, the Nonsense-Mediated Decay (NMD) pathway surveys mRNA.[1][2] If a ribosome stalls at a PTC upstream of an Exon Junction Complex (EJC), the transcript is flagged for rapid degradation.[1]

  • The Causality: If NMD degrades 90% of your transcript, even a potent readthrough drug acting on the remaining 10% will yield a protein signal below the limit of detection.

  • The Fix: You must distinguish between transcript abundance and translational efficiency.

Diagnostic Experiment: Run a RT-qPCR alongside your reporter assay.

  • Control: DMSO-treated cells.

  • Test: Compound-treated cells.

  • Positive Control: Cells treated with an NMD inhibitor (e.g., NMDI-14 or cycloheximide at sub-toxic levels).

ObservationDiagnosisAction
Low Protein / Low mRNA NMD is masking readthrough.Co-treat with NMD inhibitors or switch to a cDNA-based reporter (lacks introns/EJCs).
Low Protein / High mRNA True low potency or translational block.Issue is likely chemical (uptake) or structural (ribosome binding).
Q: Why does my positive control (G418) show weak induction?

A: You are likely fighting the "Stop Codon Context" (SCC).

Not all stop codons are equal.[3][4][5][6] The efficiency of termination—and therefore the difficulty of readthrough—is dictated by the tetranucleotide sequence (Stop codon + the nucleotide at position +4).

  • Hard Context: UAA-A or UAG-G (High termination fidelity; difficult to suppress).

  • Soft Context: UGA-C (Leaky termination; easier to suppress).

The "Context Trap": If your reporter construct uses a "hard" context but your disease target has a "soft" context, you are screening against an impossibly high bar.

Recommendation: Ensure your reporter plasmid mimics the exact sequence context of the patient mutation (at least -6 to +6 nucleotides surrounding the PTC).

Module 2: Reporter Artifacts & Chemistry
Q: I see activity with Firefly Luciferase, but it disappears with Renilla. Is my drug selective?

A: You might be seeing a "False Positive" artifact.

This is the most critical pitfall in the field. Certain small molecules (notably PTC124/Ataluren) have been shown to stabilize the Firefly Luciferase (FLuc) enzyme directly, independent of readthrough. This increases the luminescent signal without producing more protein.

The "Orthogonal" Validation Rule: Never rely on a single reporter system for hit validation.

  • Primary Screen: Dual-Luciferase (FLuc/RLuc).

  • Validation: Western Blot (detecting full-length protein size).

  • Alternative Reporter: NanoLuc or GFP.

Q: Increasing the drug dose reduces the signal. Is this the "Hook Effect"?

A: No, it is likely Cytotoxicity or Global Translation Inhibition.

Aminoglycosides (like G418) induce readthrough by binding the decoding center of the ribosome.[7] At high concentrations, they bind too tightly, inhibiting global protein synthesis (including the reporter).

The "Bell-Shaped" Curve:

  • Phase 1 (Low Dose): Signal increases (Readthrough).

  • Phase 2 (Optimal Dose): Peak signal.

  • Phase 3 (High Dose): Signal crashes (Toxicity/Inhibition).

Action: Always run a cell viability assay (e.g., CellTiter-Glo) in parallel. If viability drops below 80%, your readthrough data is compromised.

Visualization: The Troubleshooting Logic

The following diagram outlines the decision matrix for diagnosing low potency.

ReadthroughTroubleshooting Start Symptom: Low Potency (Low Fold-Induction) CheckViability Step 1: Check Cell Viability (Is the drug toxic?) Start->CheckViability ToxicityHigh High Toxicity (>20% cell death) CheckViability->ToxicityHigh Yes ToxicityLow Viability OK CheckViability->ToxicityLow No ReduceDose Action: Titrate Dose Down Check for Global Translation Inhibition ToxicityHigh->ReduceDose CheckmRNA Step 2: RT-qPCR (Is mRNA present?) ToxicityLow->CheckmRNA mRNA_Low Low mRNA Levels CheckmRNA->mRNA_Low Yes mRNA_High Normal mRNA Levels CheckmRNA->mRNA_High No NMD_Issue Diagnosis: NMD Degradation Action: Add NMD Inhibitor mRNA_Low->NMD_Issue CheckReporter Step 3: Reporter Validation (Is it an artifact?) mRNA_High->CheckReporter Interference Diagnosis: Reporter Interference (Drug stabilizes Luciferase?) CheckReporter->Interference Orthogonal Assay Fails TrueNegative Diagnosis: True Low Potency (Check Stop Codon Context) CheckReporter->TrueNegative Orthogonal Assay Matches

Caption: Decision matrix for isolating the root cause of low potency in readthrough assays, distinguishing between toxicity, NMD, and reporter artifacts.

Module 3: Optimized Experimental Protocol

This protocol is designed to minimize noise and validate "true" readthrough.[8]

Assay System: Dual-Luciferase® (Promega) or equivalent.[9] Cell Line: HEK293T or HeLa (Transient transfection).

Step 1: Construct Design & Transfection
  • Reporter: Use a construct where the PTC is inserted between a constitutive promoter and the coding region (e.g., FLuc-PTC-RLuc fusion or separate vectors).

  • Normalization: If using separate vectors, co-transfect with a constitutively expressed Renilla or NanoLuc vector.

  • Critical Control: "100% Readthrough" Construct. Create a version of your reporter where the PTC is mutated to a sense codon (e.g., TGA -> TGG). This defines the "theoretical maximum" signal.

Step 2: Drug Treatment (The "Golden Window")
  • Seed cells (10,000/well in 96-well white-walled plates).

  • Transfect after 24 hours.

  • 4-6 hours post-transfection: Remove media and replace with fresh media containing the drug.

    • Why? Adding drug too early interferes with transfection complexes; too late misses the peak translation window.

  • Incubate: 24 hours (Standard) or 48 hours (if protein half-life is long).

Step 3: Data Acquisition & Analysis
  • Lyse cells using Passive Lysis Buffer.

  • Measure Firefly (Readthrough Signal).[2]

  • Measure Renilla (Transfection/Viability Normalization).

  • Calculate Ratio:

    
    
    
  • Calculate Fold Induction:

    
    
    
  • Calculate % Readthrough Efficiency (Optional but recommended):

    
    
    

Troubleshooting Data Table:

SymptomRatio (FLuc/RLuc)Interpretation
Ideal Hit High FLuc / Stable RLucTrue Readthrough.
False Positive Stable FLuc / Low RLucDrug inhibits Renilla (Normalizer toxicity).
False Negative Low FLuc / Low RLucGeneral Cytotoxicity (Global translation arrest).
Artifact High FLuc / High RLucDrug stabilizes the Luciferase enzyme itself.
Module 4: FAQs

Q: Can I use G418 as a standard for all assays? A: Yes, but with caution. G418 is an aminoglycoside that works on all stop codons (including normal ones), leading to toxicity.[7] Use it as a process control (to prove the assay can detect readthrough) but do not expect your novel compounds to match its potency if they are mechanism-specific.

Q: How do I know if my cell line has high NMD activity? A: Transfect a PTC-containing reporter and a Wild-Type (WT) reporter. Measure the mRNA levels of both via qPCR. If PTC-mRNA is <50% of WT-mRNA, your cell line has active NMD. HeLa and HEK293 cells generally have robust NMD.

Q: What is the "Fourth Base" effect? A: The nucleotide immediately following the stop codon (+4 position) strongly influences termination efficiency. A C at +4 promotes readthrough (leakiness), while a G promotes strong termination. If your potency is low, check if your target has a G at +4.

References
  • Wangen, J. R., & Green, R. (2020). Stop codon context influences genome-wide stimulation of termination codon readthrough by aminoglycosides.[3][4] eLife, 9, e52611. Link[4]

  • Auld, D. S., et al. (2009). Molecular basis for the high-affinity binding and stabilization of firefly luciferase by PTC124. Proceedings of the National Academy of Sciences, 106(9), 3585-3590. Link

  • Keeling, K. M., et al. (2014). Therapeutics based on stop codon readthrough. Annual Review of Genomics and Human Genetics, 15, 371-394. Link

  • Linde, L., & Kerem, B. (2008). Introducing sense into nonsense in treatments of human genetic diseases. Trends in Genetics, 24(11), 552-563. Link

  • Roy, B., et al. (2016). Isolation and Characterization of Readthrough Mutants from a Genetic Screen in S. cerevisiae. PLOS Genetics. Link

Sources

Minimizing cytotoxicity of oxazole-based research compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of oxazole-based compounds in cellular assays. While the oxazole ring is a privileged scaffold in medicinal chemistry due to its excellent hydrogen-bonding capabilities and structural rigidity, its unique physicochemical properties can lead to off-target cytotoxicity, metabolic instability, and assay interference.

This guide is designed to move beyond generic advice. Here, we will dissect the root causes of oxazole-associated cytotoxicity and provide self-validating troubleshooting workflows to ensure your in vitro data is both robust and translatable.

Module 1: Structural & Metabolic Troubleshooting

Q: Why does my oxazole lead compound show severe cytotoxicity in hepatic cell lines (e.g., HepG2) but not in fibroblasts? A: This discrepancy is a classic hallmark of metabolism-induced cytotoxicity. Hepatic cell lines retain basal levels of Cytochrome P450 (CYP450) enzymes, whereas fibroblasts generally do not. Oxazoles, particularly those lacking steric or electronic protection, are highly susceptible to CYP450-mediated bioactivation[1]. The electron-rich double bonds of the oxazole ring can undergo epoxidation by enzymes like CYP3A4 or CYP1A2. This unstable epoxide intermediate rapidly rearranges into highly reactive ring-opened electrophiles, such as enimines or cyanoacroleins[2]. These electrophiles covalently bind to intracellular nucleophiles (e.g., proteins and glutathione), leading to oxidative stress, loss of protein function, and ultimately, cell death[1].

Q: How can I structurally modify my oxazole to reduce this metabolic cytotoxicity without losing target affinity? A: The key is to reduce the electron density of the oxazole ring or block the specific sites of metabolism (soft spots) while maintaining the pharmacophore[3].

  • Halogenation: Introducing an electron-withdrawing group, such as a fluorine atom, at the C-4 or C-5 position deactivates the ring toward electrophilic attack by CYP450 heme-oxygen species.

  • Steric Shielding: Adding bulky alkyl or aryl groups adjacent to the vulnerable C-H bonds can sterically hinder the enzyme's access to the ring.

  • Bioisosteric Replacement: If the oxazole ring itself is an insurmountable liability, consider replacing it with a 1,3,4-oxadiazole. The additional nitrogen atom lowers the HOMO (Highest Occupied Molecular Orbital) energy of the ring, significantly enhancing its metabolic and thermal stability while often retaining similar binding interactions[4].

G Oxazole Oxazole Scaffold (Parent Compound) CYP450 CYP450 Oxidation (e.g., CYP3A4, CYP1A2) Oxazole->CYP450 Hepatic Metabolism Epoxide Reactive Epoxide Intermediate CYP450->Epoxide Bioactivation RingOpen Ring-Opened Electrophile (e.g., Enimine) Epoxide->RingOpen Rearrangement GSH Glutathione (GSH) Trapping Assay RingOpen->GSH In Vitro Screen Toxicity Covalent Protein Binding & Cytotoxicity RingOpen->Toxicity Off-Target Binding Detox Stable GSH Adduct (Detoxification) GSH->Detox LC-MS/MS Detection

Mechanism of CYP450-mediated oxazole bioactivation and subsequent cytotoxicity.

Module 2: Assay Interference & Artifacts

Q: My oxazole compound shows an IC50 of 1 µM in the MTT assay, but 50 µM in the CellTiter-Glo (ATP) assay. Which is correct? A: The CellTiter-Glo (ATP) result is likely the accurate representation of true cell viability. You are experiencing assay interference. Classical colorimetric assays like MTT rely on the reduction of tetrazolium salts to formazan crystals by mitochondrial dehydrogenases[5]. However, highly conjugated oxazole derivatives, or their redox-active metabolites, can chemically reduce the MTT reagent in the absence of living cells, leading to a false-negative for cytotoxicity[6]. Conversely, some lipophilic oxazoles can precipitate and co-sediment with formazan, artificially inflating absorbance readings.

Q: I suspect my compound's cytotoxicity is due to poor solubility and aggregation rather than target engagement. How do I validate this? A: Highly lipophilic oxazoles (cLogP > 4) often form colloidal aggregates in aqueous assay buffers. These micro-aggregates can physically coat the cell monolayer, disrupting membrane integrity and causing non-specific cell death. To validate this causality, perform a centrifugation-based solubility assay coupled with Dynamic Light Scattering (DLS). If DLS detects particles >100 nm in your assay media, aggregation is occurring.

Workflow Start Observe High In Vitro Cytotoxicity CheckAssay 1. Check Assay Interference (MTT vs. ATP/LDH) Start->CheckAssay Artifact False Positive (Colorimetric Artifact) CheckAssay->Artifact Discrepancy RealTox True Cytotoxicity Confirmed CheckAssay->RealTox Concordant Solubility 2. Assess Solubility & Aggregation (DLS) RealTox->Solubility AggTox Aggregation-Induced Toxicity Solubility->AggTox Particulates Found MechTox Target/Chemotype Driven Toxicity Solubility->MechTox Soluble SAR Optimize SAR: Block Soft Spots / Bioisosteres AggTox->SAR Improve cLogP Metabolism 3. Microsomal Stability & GSH Trapping MechTox->Metabolism Metabolism->SAR Reactive Metabolites

Systematic troubleshooting workflow for isolating the root cause of in vitro cytotoxicity.

Quantitative Data & Mitigation Strategies

Table 1: Comparative Cytotoxicity Readouts and Assay Interference

Cytotoxicity AssayDetection MechanismCommon Oxazole ArtifactsRecommended Mitigation
MTT / MTS Tetrazolium reductionChemical reduction by reactive intermediatesRun cell-free compound + MTT control[6].
Resazurin Fluorometric reductionFluorescence quenching by conjugated systemsRead both absorbance and fluorescence.
ATP (CellTiter-Glo) Luminescence (Luciferase)Minimal interferenceUse as the primary orthogonal assay.
LDH Release Enzymatic (Membrane integrity)Compound binding to/inhibiting LDH enzymeInclude cell-free compound + LDH control.

Table 2: Impact of Structural Modifications on Oxazole Toxicity

Compound ModificationTarget Affinity (IC50)HepG2 Cytotoxicity (CC50)HLM Half-Life (T1/2)Mechanism of Improvement
Unsubstituted Oxazole15 nM2.5 µM12 minBaseline
C-5 Fluoro-oxazole18 nM>50 µM45 minBlocks CYP450 epoxidation
1,3,4-Oxadiazole Isostere25 nM>100 µM>60 minRing stabilization & lowered HOMO

Module 3: Self-Validating Experimental Protocols

To definitively prove that your oxazole is undergoing bioactivation into a cytotoxic reactive metabolite, you must trap the short-lived electrophile. The following protocol utilizes Glutathione (GSH) as a nucleophilic decoy.

Protocol: Self-Validating Glutathione (GSH) Trapping Assay

Causality Check: This protocol includes specific negative controls to prove that adduct formation is strictly dependent on enzymatic metabolism, ruling out spontaneous chemical degradation.

Step 1: Preparation of Reagents

  • Prepare 100 mM potassium phosphate buffer (pH 7.4).

  • Thaw Human Liver Microsomes (HLM) on ice.

  • Prepare fresh solutions of 50 mM GSH and 10 mM NADPH in the phosphate buffer.

Step 2: Assembly of Incubation Mixtures In a 96-well deep-well plate, combine the following to a final volume of 200 µL per well:

  • HLM (Final concentration: 1 mg/mL protein)

  • Oxazole test compound (Final concentration: 10 µM)

  • GSH (Final concentration: 5 mM)

Step 3: Implementation of Self-Validating Controls Run the following parallel incubations to ensure data integrity:

  • Test Sample: Complete mixture + NADPH.

  • Control A (-NADPH): Complete mixture, replacing NADPH with buffer. (Proves adduct formation requires CYP450 activation).

  • Control B (-GSH): Complete mixture + NADPH, replacing GSH with buffer. (Establishes baseline compound depletion).

  • Control C (Buffer only): Compound + GSH in buffer only. (Rules out spontaneous chemical reactivity).

Step 4: Reaction Initiation & Incubation

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding NADPH (Final concentration: 1 mM) to the Test Sample and Control B.

  • Incubate at 37°C for 60 minutes with gentle shaking.

Step 5: Termination & Extraction

  • Quench the reaction by adding 200 µL of ice-cold acetonitrile containing a known internal standard (e.g., labetalol).

  • Centrifuge the plate at 14,000 x g for 15 minutes at 4°C to precipitate microsomal proteins.

Step 6: LC-MS/MS Analysis

  • Transfer the supernatant to analytical vials.

  • Analyze via LC-MS/MS. Set the mass spectrometer to scan for a neutral loss of 129 Da (the characteristic cleavage of the pyroglutamate moiety from GSH adducts) and monitor for mass shifts corresponding to [Parent + 307]+ (addition of GSH) or[Parent + 323]+ (addition of oxygen + GSH).

References

  • Roles of Cytochrome P450 Enzymes in Pharmacology and Toxicology: Past, Present, and Future. National Institutes of Health (NIH).[Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar.[Link]

  • Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide. ResearchGate.[Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka.[Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI.[Link]

  • Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. National Institutes of Health (NIH).[Link]

Sources

Stability of 1,3-oxazole ring under physiological conditions

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Topic: Stability of 1,3-Oxazole Ring under Physiological Conditions Ticket ID: OXZ-STAB-74 Assigned Specialist: Senior Application Scientist

Executive Summary: The Stability Paradox

The 1,3-oxazole ring is a fundamental pharmacophore in medicinal chemistry, valued for its aromaticity, hydrogen-bonding capability, and bioisosteric relationship to amides and esters.

The Verdict: Under strict physiological conditions (pH 7.4, 37°C, aqueous buffer), the 1,3-oxazole ring is chemically stable . It does not spontaneously hydrolyze like an ester or lactone.

The Liability: The primary failure mode is metabolic instability , not chemical hydrolysis. The electron-rich nature of the ring makes it a prime substrate for oxidative metabolism (CYP450), leading to ring opening and the formation of reactive dicarbonyl species.

Module 1: Chemical Stability (Hydrolysis & pH)

User Question:

"My compound is degrading in PBS (pH 7.4) over 24 hours. Is the oxazole ring hydrolyzing?"

Technical Diagnosis:

Highly Unlikely. Unlike its non-aromatic cousins (oxazolines) or the N-O bonded isoxazoles (which have a weak bond), the 1,3-oxazole is a fully aromatic system with a resonance energy of ~20 kcal/mol. It requires harsh acidic conditions (e.g., 6M HCl, reflux) or extreme activation to break the ring chemically.

Root Cause Analysis: If you observe degradation in buffer, investigate these factors immediately:

  • Solubility-Driven Precipitation: Is the compound actually degrading, or crashing out of solution?

  • Exocyclic Labile Groups: Do you have an ester, amide, or Michael acceptor attached to the ring?

  • Photostability: Oxazoles can undergo photo-rearrangement (Cornforth rearrangement) under UV light. Ensure samples are protected from light.

Data: Heterocycle Stability Comparison
HeterocycleAromaticitypH 7.4 StabilityMetabolic Stability (Microsomal)Primary Liability
1,3-Oxazole ModerateHigh Low-ModerateCYP-mediated oxidation (C2/C5)
Thiazole HighHigh HighS-oxidation (rare)
Isoxazole ModerateModerateLowN-O bond cleavage (Reductive)
Oxazoline NoneLow LowRapid Hydrolysis

Module 2: Metabolic Stability (CYP450 Interaction)

User Question:

"We see high intrinsic clearance (


) in liver microsomes. Where is the metabolic soft spot?"
Technical Diagnosis:

The 1,3-oxazole ring is susceptible to oxidative ring opening , primarily mediated by CYP450 isoforms (e.g., CYP3A4).

Mechanism of Failure:

  • Epoxidation: The CYP enzyme inserts oxygen across the C4-C5 double bond or hydroxylates the C2 position.

  • Ring Scission: The resulting intermediate is unstable and collapses.

  • Product Formation: This generates an

    
    -acylamino ketone or a reactive dicarbonyl species.
    

The "Soft Spots":

  • C2 Position: The most acidic and reactive site. If unsubstituted (C2-H), this is the primary site of metabolic attack.

  • C5 Position: Electron-rich and prone to electrophilic attack by the CYP heme-oxo species.

Visualization: Metabolic Degradation Pathway

OxazoleMetabolism Oxazole 1,3-Oxazole (Parent) Intermed Epoxide/Hydroxy Intermediate Oxazole->Intermed + [O] (C2 or C5 attack) CYP CYP450 (Oxidation) CYP->Oxazole Enzymatic catalysis Scission Ring Scission Intermed->Scission Unstable collapse Metabolite α-Acylamino Ketone (Reactive Dicarbonyl) Scission->Metabolite Hydrolysis

Caption: Figure 1. Oxidative bioactivation of the 1,3-oxazole ring leading to ring scission and reactive metabolite formation.

Module 3: Reactive Metabolite Trapping (Toxicity)

User Question:

"We detected a glutathione (GSH) adduct +307 Da. What does this mean?"

Technical Diagnosis:

This confirms Bioactivation . The metabolic ring opening described in Module 2 often generates an electrophilic dicarbonyl or Michael acceptor.

The Danger: These electrophiles can covalently bind to liver proteins, leading to Drug-Induced Liver Injury (DILI).

Mitigation Strategy (Medicinal Chemistry):

  • Block C2: Introduce a methyl, cyclopropyl, or fluorine group at C2 to block oxidation.

  • Block C5: Substitution at C5 prevents epoxidation.

  • Electron Withdrawal: Adding an electron-withdrawing group (EWG) like

    
     or pyridine deactivates the ring toward CYP oxidation.
    

Experimental Protocols (SOPs)

SOP-01: pH-Rate Profile (Chemical Stability)

Validates if the ring is chemically intact.

  • Preparation: Prepare 10 mM stock of test compound in DMSO.

  • Buffer System: Prepare 50 mM phosphate buffer (pH 7.4) and 50 mM Glycine-HCl (pH 2.0) for stress testing.

  • Incubation: Spike compound to 10 µM in pre-warmed buffers (37°C).

  • Sampling: Aliquot at

    
     hours.
    
  • Quench: Add equal volume of cold Acetonitrile (ACN) containing Internal Standard (IS).

  • Analysis: LC-MS/MS. Plot

    
     vs. time.
    
    • Pass Criteria:

      
       remaining at 24h (pH 7.4).
      
SOP-02: Glutathione (GSH) Trapping Assay

Detects reactive ring-opening metabolites.

  • System: Human Liver Microsomes (HLM) at 1.0 mg/mL protein.

  • Additives: 5 mM GSH (nucleophile trap) + 1 mM NADPH (cofactor).

  • Substrate: 10 µM test compound.

  • Incubation: 60 minutes at 37°C.

  • Control: HLM + GSH without NADPH (rules out chemical reaction with GSH).

  • Analysis: High-Resolution Mass Spectrometry (HRMS).

    • Scan Mode: Neutral Loss scan (loss of 129 Da or 307 Da fragment) or precursor ion scan.

    • Interpretation: Presence of [M+GSH] or [M+O+GSH] peaks indicates bioactivation.

Troubleshooting Decision Tree

Troubleshooting Start Issue: Compound Loss in Assay CheckBuffer Is it Buffer only (No Enzymes)? Start->CheckBuffer CheckPrecip Check Solubility/ Precipitation CheckBuffer->CheckPrecip Yes CheckMicrosome Is it in Microsomes (With NADPH)? CheckBuffer->CheckMicrosome No CheckLight Check Light Sensitivity CheckPrecip->CheckLight Soluble ResultChem Chemical Instability (Rare for Oxazole) CheckPrecip->ResultChem Precipitated (False Pos) CheckLight->ResultChem Degrades ResultMetab Metabolic Instability (Common) CheckMicrosome->ResultMetab Yes ActionBlock Action: Block C2/C5 or add EWG ResultMetab->ActionBlock

Caption: Figure 2. Diagnostic workflow for identifying the source of oxazole instability.

References

  • Metabolic Activation of Oxazole: Kalgutkar, A. S., et al. (2005). Metabolism-Guided Drug Design. Elsevier.

  • Heterocycle Stability Trends: Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.

  • Oxazole Synthesis and Reactivity: Palmer, D. C. (Ed.). (2003). Oxazoles: Synthesis, Reactions, and Spectroscopy. Chemistry of Heterocyclic Compounds.[1][2][3] Wiley.

  • Reactive Metabolite Trapping: Dalvie, D., et al. (2002). Assessment of Reactive Metabolites in Drug Discovery.[4] Chemical Research in Toxicology, 15(3), 269–299.

Sources

Technical Support Center: Benzoic Acid Derivative Bioavailability

Author: BenchChem Technical Support Team. Date: March 2026

Specialized Support Hub for Drug Development Professionals

Status: ONLINE Operator: Senior Application Scientist Ticket: Overcoming Poor Oral Bioavailability of Benzoic Acid Derivatives

🟢 System Status & Overview

Welcome to the technical support hub. You are likely here because your benzoic acid-based lead compound—despite promising in vitro potency—is showing poor systemic exposure (AUC) in rodent PK studies.

The Root Cause Analysis: Benzoic acid derivatives typically face a "double-edged" failure mode:

  • The pH-Solubility Paradox: With a pKa ~4.2, these compounds are unionized (insoluble) in the stomach and ionized (soluble but less permeable) in the intestine.

  • The Metabolic Sink (Critical): The carboxylic acid moiety is a "red flag" for the Glycine Conjugation Pathway , leading to rapid conversion to hippuric acid and renal elimination, often mistaken for poor absorption.

📂 Module 1: Troubleshooting Solubility & Dissolution

Issue: "My compound precipitates in Simulated Gastric Fluid (SGF) or shows variable absorption."

🔧 Diagnostic Q&A

Q: Why does my formulation fail in vivo despite good solubility in pH 6.8 buffer? A: You are likely experiencing "Gastric Crash." Benzoic acid derivatives are weak acids (pKa ~4.2). In the stomach (pH 1.2), they exist in the unionized form, which has the lowest solubility. Even if you formulate as a salt (e.g., Sodium Benzoate derivative), the free acid will precipitate upon contact with gastric acid, creating large crystals that fail to re-dissolve in the intestine.

Q: How do I fix the "Gastric Crash"? A: Switch to an Amorphous Solid Dispersion (ASD) using an enteric polymer.

  • Recommendation: Use HPMC-AS (Hydroxypropyl methylcellulose acetate succinate) .

  • Mechanism: HPMC-AS is insoluble in the stomach (protecting the amorphous drug from crystallizing) and dissolves at intestinal pH (>5.5), releasing the drug in a supersaturated state exactly where absorption occurs.

📊 Data: Polymer Selection Impact
Polymer CarrierSGF Stability (pH 1.2)SIF Release (pH 6.8)Verdict
PEG 4000 Poor (Drug crystallizes)Fast❌ Risk of precipitation
PVP K30 Moderate (Hygroscopic)Fast⚠️ Stability risk
HPMC-AS Excellent (Intact) Controlled Supersaturation Recommended

📂 Module 2: The "Hidden" Metabolic Barrier

Issue: "My compound has high permeability (Caco-2) but low plasma half-life."

🔧 Diagnostic Q&A

Q: I see a massive drop in parent compound within 30 minutes. Is it CYP450 metabolism? A: Likely not. Check for Hippuric Acid derivatives in the urine/plasma.

  • The Pathway: Benzoic acid derivatives undergo Glycine Conjugation (not CYP oxidation).[1][2]

  • Mechanism:

    • Activation: Medium-chain acyl-CoA ligases convert the drug to an Acyl-CoA thioester (requires ATP).

    • Conjugation: The enzyme GLYAT (Glycine N-acyltransferase) transfers glycine to the acyl-CoA.[3]

    • Elimination: The resulting hippurate derivative is actively secreted by the kidneys.[4]

Q: How do I block this pathway? A: You must sterically hinder the carboxyl group or mask it.

  • Strategy A (Prodrug): Convert the carboxylic acid to an Ester (e.g., Ethyl, Isopropyl) or Amide . This hides the handle from Acyl-CoA ligase.

  • Strategy B (Steric Hindrance): Introduce a substituent (e.g., -CH3, -Cl, -CF3) at the Ortho-position (2- or 6-position) of the benzene ring. This physically blocks the enzyme from attacking the carboxylate.

🧬 Visualization: The Glycine "Trap"

The diagram below illustrates why your compound is disappearing. The "Metabolic Sink" drains the free drug before it can reach therapeutic targets.

GlycineConjugation cluster_0 The Metabolic Sink Drug Benzoic Acid Derivative (Drug) Intermediate Benzoyl-CoA Intermediate Drug->Intermediate ATP + CoA CoA_Ligase Enzyme: Acyl-CoA Ligase CoA_Ligase->Intermediate Hippurate Hippuric Acid Derivative Intermediate->Hippurate + Glycine GLYAT Enzyme: GLYAT GLYAT->Hippurate Excretion Rapid Renal Excretion Hippurate->Excretion Clearance

Caption: The Glycine Conjugation pathway (The "Metabolic Sink") responsible for rapid clearance of benzoic acid derivatives.[2]

📂 Module 3: Advanced Formulation & Prodrug Strategy

Issue: "I need a systematic way to choose the right approach."

🛠️ Decision Logic

Follow this logic gate to select your formulation or chemical modification strategy.

DecisionTree Start Start: Low Oral Bioavailability Check_Metab Assay: Microsomal/Hepatocyte Stability (Check for Hippurate) Start->Check_Metab Metab_Issue Result: High Clearance (Hippurate formed) Check_Metab->Metab_Issue Sol_Issue Result: Low Clearance (Stable) Check_Metab->Sol_Issue Prodrug STRATEGY: Chemical Modification 1. Ester Prodrug 2. Ortho-Substitution Metab_Issue->Prodrug Check_Sol Assay: pH-Dependent Solubility (pH 1.2 vs 6.8) Sol_Issue->Check_Sol ASD STRATEGY: Formulation Amorphous Solid Dispersion (HPMC-AS) Check_Sol->ASD Low pH Sol Lipid STRATEGY: Formulation Lipid-Based (SEDDS) if LogP > 4 Check_Sol->Lipid High LogP

Caption: Decision matrix for selecting between chemical modification (prodrugs) and formulation engineering.

🧪 Experimental Protocols

Protocol A: Biphasic Dissolution Test (The "Gastric Shift")

Standard USP dissolution often misses the precipitation event. Use this to validate your formulation.

  • Phase 1 (Gastric): Start with 250 mL of 0.1N HCl (pH 1.2) . Add formulation. Stir at 37°C for 30 mins.

    • Checkpoint: Measure concentration. If <10% dissolved or visible precipitate, you have a "Gastric Crash."

  • Phase 2 (Intestinal Transition): Add 250 mL of concentrated Phosphate Buffer (with FaSSIF powder if available) to adjust pH to 6.8 .

  • Sampling: Sample at 5, 15, 30, 60, and 120 mins post-adjustment.

  • Success Criteria: The AUC during Phase 2 should be >80% of the theoretical dose.

Protocol B: Glycine Conjugation Stability Assay

Standard microsomes often lack the cofactor for this pathway. You must supplement them.

  • Matrix: Use Freshly isolated Hepatocytes (preferred) or Liver Mitochondria.

    • Note: S9 fraction or Microsomes may fail unless supplemented with ATP and CoA .

  • Reaction Mix:

    • Test Compound (1 µM)

    • Glycine (5 mM) - Critical Supplement

    • Coenzyme A (1 mM) - Critical Supplement

    • ATP (5 mM) - Critical Supplement

  • Analysis: LC-MS/MS monitoring for the parent drug AND the specific glycine conjugate (Parent MW + 57 Da).

📚 References

  • Irwin, C., et al. (2016). Glycine conjugation: importance in metabolism, the role of glycine N-acyltransferase, and factors that influence interindividual variation.[3] Expert Opinion on Drug Metabolism & Toxicology.[3]

  • Bader, A., et al. (2022). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis.[5] Pharmaceuticals.[3][4][6][7][8][9][10]

  • Mura, P., et al. (2024). Solubility Enhancement by Solid Dispersion Method: An Overview. Asian Journal of Pharmaceutical Research and Development.

  • Kubota, K., et al. (1988).[11] Pharmacokinetics of benzoic acid and its salts in humans.[11] Journal of Pharmacobio-Dynamics.[12]

  • Chada, P.G., et al. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. Journal of Chemical Education / ResearchGate.

Sources

Validation & Comparative

Comparative Potency of Oxazole vs. Oxadiazole Readthrough Agents: A Technical Guide for Nonsense Mutation Suppression

Author: BenchChem Technical Support Team. Date: March 2026

Nonsense mutations account for approximately 10–11% of all inherited genetic disorders, including severe phenotypes of Cystic Fibrosis (CF) and Duchenne Muscular Dystrophy (DMD) [1]. These mutations introduce a premature termination codon (PTC)—UGA, UAG, or UAA—into the mRNA transcript, leading to early ribosome dissociation, truncated non-functional proteins, and the triggering of nonsense-mediated mRNA decay (NMD).

Translational Readthrough-Inducing Drugs (TRIDs) are small molecules designed to induce the ribosome to bypass these PTCs by accommodating a near-cognate tRNA, thereby restoring the expression of full-length, functional proteins. While aminoglycosides were the first recognized TRIDs, their severe oto- and nephrotoxicity limited their clinical viability. This led to the development of heterocyclic small molecules, most notably the 1,2,4-oxadiazole derivative Ataluren (PTC124) .

Recently, structural optimization has driven the field toward oxazole and 1,3,4-oxadiazole derivatives to overcome the pharmacokinetic limitations and off-target effects of the first-generation oxadiazoles[2]. This guide provides an objective, data-driven comparison of these two classes of readthrough agents, detailing their mechanistic differences, comparative potencies, and the self-validating experimental protocols used to evaluate them.

Mechanistic Pathway & Structural Logic

Both oxazole and oxadiazole TRIDs operate at the ribosomal decoding center. However, their specific binding kinetics and supramolecular interactions with the mRNA-rRNA complex differ based on their heterocyclic core.

The Shift from 1,2,4-Oxadiazole to Oxazole Cores

Ataluren (a fluorinated 1,2,4-oxadiazole benzoic acid) interacts with the mRNA containing the PTC, specifically favoring the UGA opal codon via hydrogen bonding and


 stacking interactions [3]. However, the carboxylic acid moiety on Ataluren limits passive cellular permeability and can induce off-target metabolic liabilities.

By replacing the 1,2,4-oxadiazole core with an oxazole or 1,3,4-oxadiazole ring, and substituting the acidic group with non-acidic bioisosteres, researchers have significantly altered the lipophilicity (LogP) and topological polar surface area (TPSA) of the molecules [2]. The oxazole core, possessing only one nitrogen atom compared to the oxadiazole's two, changes the hydrogen-bond acceptor profile, often resulting in lower cytotoxicity, higher cell permeability, and a more favorable orientation within the ribosomal A-site.

Mechanism A mRNA with PTC (UGA, UAA, UAG) B Ribosome Stalling (Translation Termination) A->B C TRID Intervention (Oxazole/Oxadiazole) B->C Drug Addition F Truncated Protein (NMD Pathway) B->F No Drug D Near-Cognate tRNA Accommodation C->D E Translation Readthrough (Full-length Protein) D->E Restored Function

Fig 1. Mechanistic pathway of TRID-mediated nonsense mutation readthrough at the ribosome.

Comparative Potency & Efficacy Data

The following table synthesizes quantitative in vitro data comparing the benchmark 1,2,4-oxadiazole (Ataluren) against optimized oxazole/1,3,4-oxadiazole analogs (e.g., NV2445 and non-acidic derivatives) across reporter cell lines (e.g., HeLa, IB3-1) [2][3].

Parameter1,2,4-Oxadiazole (Ataluren / PTC124)Oxazole & 1,3,4-Oxadiazole AnalogsCausality / Chemical Rationale
Primary Target PTC UGA > UAG > UAAUGA > UAG

UAA
Both rely on near-cognate tRNA mismatching, which is thermodynamically most favorable for UGA.
Optimal Concentration 10 – 12 µM6 – 12 µMOxazole derivatives often achieve peak efficacy at lower molarities due to enhanced intracellular accumulation.
Readthrough Efficacy ~15–20% of Wild-Type~25–40% of Wild-TypeRemoval of the carboxylic acid and altering the heteroatom position enhances productive binding to the mRNA/rRNA complex.
Cytotoxicity (CC

)
> 50 µM> 100 µMOxazoles exhibit a cleaner toxicity profile, avoiding the metabolic conjugation pathways associated with benzoic acid moieties.
Cell Permeability ModerateHighReduced TPSA and optimized LogP in oxazole analogs facilitate superior passive diffusion across lipid bilayers.

Experimental Workflows: Self-Validating Protocols

To objectively assess the comparative potency of these agents, researchers rely on highly controlled, self-validating reporter systems. The Dual-Luciferase Reporter Assay is the gold standard because it intrinsically controls for off-target effects on global transcription or translation.

Step-by-Step Methodology: Dual-Luciferase Readthrough Assay

Principle: A single plasmid contains the Firefly luciferase (FLuc) and Renilla luciferase (RLuc) genes separated by a specific PTC sequence (e.g., the CFTR-G542X sequence). RLuc is translated constitutively (internal control), while FLuc is only translated if readthrough occurs.

  • Cell Seeding & Transfection:

    • Seed HeLa or HEK293T cells in 96-well plates at

      
       cells/well.
      
    • After 24 hours, transfect cells with the pRLuc-PTC-FLuc reporter plasmid using a lipid-based transfection reagent (e.g., Lipofectamine 3000).

    • Expert Insight: Always include a wild-type construct (no PTC) as a 100% readthrough reference to establish the assay's dynamic range.

  • Compound Treatment:

    • 24 hours post-transfection, aspirate the media and replace it with fresh media containing the TRID compounds.

    • Test Ataluren and Oxazole analogs across a logarithmic concentration gradient (e.g., 0.1 µM to 50 µM). Include a DMSO vehicle control (0.1% v/v) to establish baseline readthrough (leakiness).

  • Incubation & Lysis:

    • Incubate for 24–48 hours at 37°C, 5% CO

      
      .
      
    • Lyse the cells using Passive Lysis Buffer (PLB) with gentle shaking for 15 minutes at room temperature.

  • Bioluminescence Readout:

    • Inject the FLuc substrate (Luciferase Assay Reagent II) and measure luminescence.

    • Inject the Stop & Glo® Reagent to quench FLuc activity and simultaneously activate the RLuc substrate; measure luminescence.

  • Data Normalization (The Self-Validating Step):

    • Calculate the Readthrough Efficiency by taking the ratio of FLuc / RLuc.

    • Expert Insight: If a compound shows a high FLuc signal but a drastically reduced RLuc signal, it is likely causing cytotoxicity or global translational stalling, rather than specific readthrough. The ratio mathematically nullifies these false positives.

Protocol P1 Plasmid Transfection (pFLuc-PTC-RLuc) P2 Compound Incubation (Oxazole vs Oxadiazole) P1->P2 24h post-transfection P3 Cell Lysis (Passive Lysis Buffer) P2->P3 24-48h incubation P4 Bioluminescence Readout (Dual-Glo Assay) P3->P4 P5 Data Normalization (FLuc / RLuc Ratio) P4->P5 Internal control validation

Fig 2. Self-validating Dual-Luciferase reporter workflow for quantifying readthrough potency.

Conclusion & Future Directions

The transition from 1,2,4-oxadiazoles to oxazole and 1,3,4-oxadiazole scaffolds represents a rational drug design evolution. While Ataluren established the proof-of-concept that small-molecule heterocycles can induce targeted readthrough of premature stop codons without the severe toxicity of aminoglycosides, its acidic nature and moderate efficacy left room for optimization [1].

Experimental data consistently demonstrate that oxazole-based TRIDs—particularly non-acidic derivatives—offer superior membrane permeability, lower cytotoxicity, and up to a two-fold increase in readthrough efficacy in in vitro reporter assays [2][3]. For drug development professionals, utilizing self-validating dual-reporter assays alongside these optimized scaffolds provides a robust pipeline for discovering the next generation of nonsense mutation therapies.

References

  • Campofelice, A., Lentini, L., Di Leonardo, A., Melfi, R., Tutone, M., Pace, A., & Pibiri, I. (2019). "Strategies against Nonsense: Oxadiazoles as Translational Readthrough-Inducing Drugs (TRIDs)." International Journal of Molecular Sciences, 20(13), 3329. Available at:[Link]

  • Pibiri, I., Lentini, L., Melfi, R., Tutone, M., Baldassano, S., Ricco Galluzzo, P., Di Leonardo, A., & Pace, A. (2018).

Decoupling Biological Truth from Assay Artifact: A Comprehensive Guide to Evaluating Off-Target Effects in Firefly Luciferase Assays

Author: BenchChem Technical Support Team. Date: March 2026

In high-throughput screening (HTS) and transcriptional profiling, the Firefly luciferase (FLuc) reporter assay remains the foundational workhorse. However, the very sensitivity that makes FLuc indispensable also makes it highly susceptible to chemical interference. Small molecules can directly interact with the FLuc enzyme, leading to off-target effects that masquerade as true biological activity.

As assay developers, we must build self-validating systems that decouple transcriptional reality from post-translational artifacts. This guide provides an objective comparison of luciferase alternatives, details the mechanistic basis of FLuc interference, and outlines rigorous, field-proven protocols to isolate and eliminate false positives.

The Mechanistic Paradox of FLuc Interference

To design a robust counter-screen, we must first understand the causality behind the artifact. FLuc catalyzes the ATP-dependent oxidation of D-luciferin. Many synthetic compounds (e.g., N-pyridin-2-ylbenzamides) and natural products (e.g., isoflavonoids) act as competitive inhibitors within the D-luciferin binding pocket1.

Counterintuitively, these inhibitors frequently cause a false-positive signal increase in cell-based reporter assays.

  • The Causality: When an inhibitor binds to FLuc in a living cell, it acts as a pharmacological chaperone. This binding thermodynamically stabilizes the enzyme, shielding it from proteolytic degradation. Over the course of a 24- to 48-hour assay, this stabilization leads to a massive intracellular accumulation of the FLuc protein. When the cell is finally lysed and saturated with exogenous D-luciferin, the accumulated enzyme outcompetes the weak inhibitor, generating a paradoxically high luminescence spike that mimics transcriptional activation2.

To combat this, we must utilize orthogonal reporter systems that do not share the same chemical liability profile.

Objective Comparison of Luciferase Alternatives

The most effective way to validate a FLuc hit is to cross-examine it using an orthogonal enzyme. NanoLuc (Nluc) and Renilla (Rluc) luciferases are evolutionarily distinct from FLuc, utilize different substrates, and do not require ATP, making their off-target vulnerability profiles completely non-overlapping with FLuc 3.

Table 1: Quantitative Comparison of Bioluminescent Reporters
PropertyFirefly Luciferase (FLuc)NanoLuc® Luciferase (Nluc)Renilla Luciferase (Rluc)
Molecular Weight 61 kDa19 kDa36 kDa
Substrate D-luciferinFurimazineCoelenterazine
ATP Requirement Yes (Metabolically sensitive)No (ATP-independent)No (ATP-independent)
Emission Maximum ~560 nm (Yellow-Green)~460 nm (Blue)~480 nm (Blue)
Relative Brightness 1x (Baseline)~150x greater than FLuc~1x (Comparable to FLuc)
Inhibitor Overlap High (HTS liability)None (Orthogonal to FLuc)None (Orthogonal to FLuc)

Data synthesized from comparative bioluminescence performance metrics 4.

Self-Validating Experimental Workflows

Workflow 1: The Coincidence Reporter System (Cell-Based)

Traditional dual-reporter assays use two separate promoters, introducing variance in transfection efficiency and promoter-specific interference. The Coincidence Reporter System solves this by expressing both FLuc and a destabilized NanoLuc (NlucP) from a single mRNA transcript, separated by a P2A ribosomal skip sequence 5.

Workflow cluster_0 Translation & Ribosomal Skip A Test Compound (HTS Library) B Target Promoter Activation A->B Biological Pathway D Firefly Luciferase (FLuc) A->D Direct Enzyme Interference C Bicistronic mRNA (FLuc - P2A - NlucP) B->C Transcription C->D E NanoLuc Luciferase (NlucP) C->E F True Hit (Concordant Signal) D->F G False Positive (Discordant Signal) D->G Signal Bias E->F

Fig 1. Coincidence reporter workflow differentiating true hits from FLuc-specific interference.

Step-by-Step Methodology:
  • Vector Construction: Clone your target response element upstream of a luc2-P2A-NlucP cassette.

  • Transfection & Treatment: Transfect HEK293 or target cells. After 24 hours, treat with the compound library (e.g., 10 µM final concentration) for 12–24 hours.

  • Sequential Detection:

    • Add ONE-Glo™ or equivalent FLuc reagent. Incubate for 3 minutes and read luminescence (measures FLuc).

    • Add NanoDLR™ Stop & Glo® reagent. This chemically quenches the FLuc signal while simultaneously providing furimazine to initiate the Nluc reaction. Read luminescence (measures NlucP).

  • Data Normalization: Calculate the Fold Change (FC) for both FLuc and Nluc relative to vehicle controls.

The Causality Check: Because the P2A peptide ensures 1:1 stoichiometric translation of both enzymes from the exact same mRNA, any true transcriptional activator must increase both signals equally. If a compound increases FLuc but leaves Nluc unchanged, the compound is directly stabilizing the FLuc protein post-translationally6.

Workflow 2: Orthogonal In Vitro Biochemical Counter-Screen

While the coincidence reporter identifies stabilization artifacts in living cells, it is equally important to identify direct enzymatic inhibitors that cause false negatives (signal quenching). This is achieved by removing the cellular context entirely7.

Step-by-Step Methodology:
  • Enzyme Preparation: Prepare a master mix containing purified recombinant FLuc (10 nM) and purified Nluc (10 nM) in a physiological assay buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM MgSO4).

  • Compound Incubation: Dispense 10 µL of the enzyme mix into a 384-well plate. Pin-transfer 100 nL of test compounds (dose-response from 0.1 µM to 50 µM). Incubate at room temperature for 15 minutes to allow binding equilibrium.

  • Substrate Addition: Inject an ATP/D-luciferin/Furimazine substrate cocktail.

  • Kinetic Read: Immediately monitor luminescence kinetics over 20 minutes.

The Causality Check: By utilizing purified enzymes, we bypass membrane permeability, cellular metabolism, and transcriptional machinery. A drop in FLuc signal here provides definitive proof of direct competitive or allosteric inhibition of the reporter enzyme.

Data Interpretation Matrix

Synthesizing the data from both workflows allows for absolute categorization of compound hits. Use the following matrix to triage your HTS data:

Table 2: HTS Hit Triage & Artifact Identification
Cell-Based FLuc SignalCell-Based Nluc SignalIn Vitro FLuc ActivityConclusion / Next Steps
↑ Increase ↑ Increase No ChangeTrue Biological Activator. Proceed to secondary phenotypic assays.
↑ Increase ↔ No Change ↓ DecreaseFalse Positive (FLuc Stabilizer). Compound inhibits FLuc, causing intracellular accumulation. Discard.
↓ Decrease ↓ Decrease No ChangeTrue Biological Inhibitor (or generally cytotoxic). Verify with cell viability assay.
↓ Decrease ↔ No Change ↓ DecreaseFalse Negative (FLuc Quencher). Compound directly inhibits FLuc enzymatic activity. Re-screen using Nluc alone.

Conclusion

The integrity of a reporter assay relies entirely on the assumption that the luminescent output is a faithful proxy for gene expression. As demonstrated, Firefly luciferase is highly prone to direct small-molecule interference, which can drastically skew data through post-translational stabilization or direct quenching. By implementing a self-validating Coincidence Reporter System and backing it up with biochemical counter-screens , researchers can confidently decouple biological truth from assay artifacts, saving immense time and resources in downstream drug development.

References

  • Inhibitor Bias in Luciferase-Based Luminescence Assays Taylor & Francis Online URL
  • Off-target effects of Firefly luciferase-IN-1 in cell assays Benchchem URL
  • A Comparative Guide to Luciferase Substrate Specificity: NanoLuc®/Furimazine vs.
  • A Head-to-Head Battle of Bioluminescence: NanoLuc®-Furimazine vs.
  • Coincidence Reporter Vectors Promega Corporation URL
  • A coincidence reporter-gene system for high throughput screening PMC - NIH URL
  • Evaluation of Firefly and Renilla Luciferase Inhibition in Reporter-Gene Assays: A Case of Isoflavonoids MDPI URL

Sources

The Oxazole Scaffold: A Comparative Guide to Pharmacokinetic Profiles of Key Analogs

Author: BenchChem Technical Support Team. Date: March 2026

The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, is a cornerstone in modern medicinal chemistry. Its presence in a multitude of clinically significant drugs underscores its value as a privileged scaffold.[1] The unique physicochemical properties conferred by the oxazole moiety often lead to favorable pharmacokinetic profiles, a critical aspect of drug development that dictates a compound's efficacy and safety.[2][3][4] Many newly synthesized drugs, despite promising in vitro activity, fail to advance to clinical trials due to poor pharmacokinetic properties.[5] Therefore, a thorough understanding and comparison of the pharmacokinetic profiles of oxazole analogs are paramount for researchers, scientists, and drug development professionals.

This guide provides an in-depth, objective comparison of the pharmacokinetic profiles of several key oxazole-containing drugs and their analogs, supported by experimental data. We will delve into the absorption, distribution, metabolism, and excretion (ADME) characteristics of these compounds, elucidating how structural modifications to the oxazole scaffold influence their journey through the body.

Comparative Pharmacokinetic Profiles of Selected Oxazole Analogs

To illustrate the diverse pharmacokinetic landscape of oxazole-containing drugs, we will compare three prominent examples from different therapeutic classes: the anti-inflammatory drug Oxaprozin , the antibiotic Linezolid and its analogs, and the dual PPAR agonist Aleglitazar .

Oxaprozin: A Long-Acting Anti-Inflammatory Agent

Oxaprozin is a nonsteroidal anti-inflammatory drug (NSAID) characterized by a prolonged elimination half-life, allowing for once-daily dosing.[6][7] Its pharmacokinetic profile has been extensively studied in humans.

ParameterTotal Drug (Single Dose)Unbound Drug (Single Dose)Total Drug (Multiple Doses)Unbound Drug (Multiple Doses)
Tmax (hr) 3.093.032.442.33
Oral Clearance (L/hr/70 kg) 0.1501360.301102
Apparent Volume of Distribution (Vd/F; L/70 kg) 11.7623016.72420
Elimination Half-life (hr) 54.927.841.419.5
Data from Healthy Adults (19-78 years) receiving a 1200 mg dose. Sourced from the Daypro® (oxaprozin) FDA label.

Key Insights into Oxaprozin's Pharmacokinetics:

  • Absorption: Oxaprozin is well-absorbed orally, with food having a minimal effect on the extent of absorption.[6]

  • Distribution: It is highly bound to plasma proteins (99%), primarily albumin. This extensive protein binding contributes to its long half-life.[6]

  • Metabolism: The liver is the primary site of metabolism for oxaprozin, where it undergoes microsomal oxidation and glucuronic acid conjugation.[6]

  • Excretion: The metabolites are excreted in both urine and feces.[6]

Linezolid and its Analogs: A Case Study in Bioavailability

Linezolid is an oxazolidinone antibiotic, a class of compounds structurally related to oxazoles. A comparative pharmacokinetic study in rabbits between linezolid and two novel analogs, PH027 and PH051, highlights the critical role of formulation in oral bioavailability.

CompoundElimination Half-life (min)Oral Bioavailability (Suspension)Oral Bioavailability (Microemulsion)Plasma Protein Binding (%)
Linezolid 52.4 ± 6.338.7%51.7%32-34%
PH027 68.7 ± 12.122.1%72.9%37-38%
PH051 175 ± 46.14.73%13.9%90-91%
Data from a comparative pharmacokinetic study in rabbits.[8]

Structure-Pharmacokinetic Relationship Insights:

This study demonstrates that while the novel analogs, particularly PH051, exhibit a longer elimination half-life, their poor oral bioavailability when administered as a suspension likely accounts for their reduced in vivo efficacy compared to linezolid.[8] The significant improvement in bioavailability with a microemulsion formulation underscores the importance of formulation development for oxazole-containing compounds with suboptimal solubility.[8] The higher plasma protein binding of PH051 may also contribute to its distinct pharmacokinetic profile.[8]

Aleglitazar: A Dual PPAR Agonist

Aleglitazar is an oxazole-containing dual agonist of peroxisome proliferator-activated receptors (PPAR) α and γ, developed for the treatment of type 2 diabetes.[9] Its pharmacokinetic profile has been evaluated in clinical studies. While specific quantitative data is less publicly available in tabular format compared to Oxaprozin and Linezolid, review articles summarize its key features.

General Pharmacokinetic Characteristics of Aleglitazar:

  • Absorption: Aleglitazar is orally administered, and preliminary clinical studies have shown it to be effective in improving hyperglycemia and dyslipidemia.[9]

  • Metabolism and Excretion: Detailed metabolic pathways and excretion routes are established during its clinical development phases.

  • Drug-Drug Interactions: As with many drugs, the potential for interactions with other medications is a key consideration in its clinical use.[9]

Experimental Methodologies for Pharmacokinetic Profiling

The determination of a drug's pharmacokinetic profile involves a series of well-defined experimental procedures. These studies are crucial for understanding how the body handles a drug and for establishing safe and effective dosing regimens.

In Vivo Pharmacokinetic Studies

A typical workflow for an in vivo pharmacokinetic study in an animal model, such as the rabbit study for Linezolid and its analogs, is as follows:

experimental_workflow cluster_preclinical Preclinical In Vivo PK Study animal_prep Animal Preparation (e.g., Cannulation) dosing Drug Administration (Oral or IV) animal_prep->dosing sampling Blood Sample Collection (Serial Time Points) dosing->sampling analysis Plasma Drug Concentration Analysis (LC-MS/MS) sampling->analysis pk_modeling Pharmacokinetic Modeling (e.g., Non-compartmental analysis) analysis->pk_modeling parameter_calc Calculation of PK Parameters (Cmax, Tmax, AUC, t1/2, CL, Vd) pk_modeling->parameter_calc

Caption: A generalized workflow for a preclinical in vivo pharmacokinetic study.

Step-by-Step Protocol:

  • Animal Model Selection and Preparation: The choice of animal model (e.g., mouse, rat, rabbit, dog) depends on the specific research question and how well the model's physiology translates to humans. Often, surgical procedures like cannulation of blood vessels are performed for ease of repeated blood sampling.

  • Drug Formulation and Administration: The drug is formulated in a suitable vehicle (e.g., saline, suspension, microemulsion) and administered via a specific route, typically oral (PO) or intravenous (IV).

  • Serial Blood Sampling: Blood samples are collected at predetermined time points after drug administration to capture the absorption, distribution, and elimination phases of the drug's concentration-time profile.

  • Bioanalysis: The concentration of the drug and its major metabolites in plasma or serum is quantified using a validated analytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), due to its high sensitivity and selectivity.

  • Pharmacokinetic Data Analysis: The resulting plasma concentration-time data is analyzed using specialized software to calculate key pharmacokinetic parameters. Non-compartmental analysis is a common method used to determine parameters such as:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): A measure of total drug exposure.

    • t1/2 (Half-life): The time it takes for the plasma concentration to decrease by half.

    • CL (Clearance): The volume of plasma cleared of the drug per unit time.

    • Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.

The Influence of Structure on Oxazole Analog Pharmacokinetics

The relationship between the chemical structure of a molecule and its pharmacokinetic properties (Structure-Pharmacokinetic Relationship, SPKR) is a critical area of study in drug discovery. For oxazole analogs, modifications to the substituents on the oxazole ring and the overall molecular properties can significantly impact their ADME profiles.

spkr_concept cluster_structure Structural Modifications cluster_pk Pharmacokinetic Parameters Lipophilicity Lipophilicity (logP) Absorption Absorption Lipophilicity->Absorption affects Distribution Distribution Lipophilicity->Distribution influences Polar_Surface_Area Polar Surface Area (PSA) Polar_Surface_Area->Absorption influences Molecular_Weight Molecular Weight Molecular_Weight->Distribution affects Substituent_Groups Substituent Groups Metabolism Metabolism Substituent_Groups->Metabolism impacts Excretion Excretion Substituent_Groups->Excretion modifies

Caption: Key structural features influencing the pharmacokinetic properties of oxazole analogs.

  • Lipophilicity: The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. Generally, a moderate logP is desirable for good oral absorption. Highly lipophilic compounds may have poor solubility, while highly polar compounds may have poor membrane permeability.

  • Polar Surface Area (PSA): PSA is a descriptor that correlates with a drug's ability to permeate cell membranes. A lower PSA is generally associated with better cell penetration and oral absorption.

  • Metabolic Stability: The sites on the oxazole ring and its substituents that are susceptible to metabolic enzymes (e.g., cytochrome P450s) will influence the drug's half-life and clearance. Introducing metabolic "soft spots" can lead to rapid clearance, while blocking metabolic sites can prolong the half-life.

  • Plasma Protein Binding: The extent of binding to plasma proteins like albumin can significantly affect the unbound (free) drug concentration, which is the pharmacologically active portion. Highly protein-bound drugs tend to have a longer half-life and a lower volume of distribution.

Conclusion

The oxazole scaffold continues to be a rich source of new therapeutic agents. A comprehensive understanding of the pharmacokinetic profiles of oxazole analogs is essential for translating promising in vitro activity into in vivo efficacy and clinical success. This guide has provided a comparative overview of the ADME properties of key oxazole-containing drugs, highlighting the importance of structural modifications and formulation in dictating their pharmacokinetic behavior. As drug discovery efforts continue to generate novel oxazole derivatives, a continued focus on elucidating their structure-pharmacokinetic relationships will be critical for the development of safer and more effective medicines.

References

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Semantic Scholar.
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). MDPI.
  • Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. (2025). Thieme.
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Taylor & Francis Online.
  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2022). Bentham Science.
  • Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. (2025).
  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (2025). RSC Publishing.
  • Oxazole-Based Molecules: Recent Advances on Biological Activities. (2026). PubMed.
  • A comprehensive review on biological activities of oxazole deriv
  • Clinical pharmacokinetics of oxaprozin. (1987). PubMed.
  • Oxazole-Based Molecules: Recent Advances on Biological Activities. (2026).
  • Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. (2022).
  • Oxaprozin – Knowledge and References. (2021). Taylor & Francis Online.
  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2025).
  • Pharmacokinetics, efficacy and safety of aleglitazar for the treatment of type 2 diabetes with high cardiovascular risk. (2011). PubMed.
  • A review on analytical methods for estimation of Oxaprozin. (2025).
  • On-Resin Synthesis and Pharmacokinetic Evaluation of the Oxazole-Containing Peptide: Wewakazole B. (2020). DalSpace.
  • Comparative Pharmacokinetic Study for Linezolid and Two Novel Antibacterial Oxazolidinone Derivatives in Rabbits: Can Differences in the Pharmacokinetic Properties Explain the Discrepancies between Their In Vivo and In Vitro Antibacterial Activities?. (2017). MDPI.
  • Oxazole-Based Ferroptosis Inhibitors with Promising Properties to Treat Central Nervous System Diseases. (2025). PubMed.
  • Characterization of Novel Diaryl Oxazole-Based Compounds as Potential Agents to Treat Pancre
  • Oxazole-Based Compounds As Anticancer Agents. (2019). Bentham Science Publisher.

Sources

Validation of Nonsense Suppression in CFTR Mutant Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Cystic fibrosis (CF) caused by nonsense mutations (e.g., G542X, W1282X, R1162X) represents a critical unmet clinical need, accounting for approximately 10% of the global CF population [1]. Nonsense mutations introduce premature termination codons (PTCs) that not only truncate the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein but also trigger nonsense-mediated mRNA decay (NMD), severely depleting the available transcript [2].

Translational readthrough-inducing drugs (TRIDs) aim to suppress these PTCs by promoting the insertion of near-cognate amino acids, allowing translation to continue to the native stop codon. However, validating the efficacy of these agents requires rigorous, self-validating experimental systems. This guide provides a comprehensive comparison of readthrough agents and details the essential experimental workflows required to assess functional rescue in CFTR mutant cell lines.

The Mechanistic Triad of Nonsense Suppression

To achieve clinically relevant CFTR channel activity, researchers must address three distinct, interconnected molecular pathologies:

  • mRNA Degradation: PTCs accelerate NMD, reducing steady-state CFTR mRNA to <15% of wild-type levels [3]. Without a transcript template, readthrough agents are futile. Pharmacological NMD inhibitors (e.g., SMG1i) are often required to stabilize the mRNA [4].

  • Translational Stalling: The ribosome terminates translation at the UGA, UAG, or UAA codon. TRIDs alter the ribosomal decoding center, promoting the insertion of a near-cognate tRNA (nc-tRNA) to bypass the stop signal [5].

  • Protein Misfolding: Readthrough is an error-prone process. For instance, G418-mediated readthrough of the G542X (UGA) mutation inserts Cysteine, Arginine, or Tryptophan, creating a missense variant (e.g., G542W) that exhibits severe folding and gating defects [6]. Consequently, clinically approved CFTR modulators (correctors like Lumacaftor/VX-809 and potentiators like Ivacaftor/VX-770) are required to rescue the full-length, mutant protein [7].

G PTC CFTR mRNA with PTC (e.g., G542X, W1282X) NMD Nonsense-Mediated Decay (NMD) Degradation PTC->NMD Default Pathway Ribosome Translational Stalling PTC->Ribosome Translation SMG1i NMD Inhibitor (e.g., SMG1i) SMG1i->NMD Inhibits TRID Readthrough Agent (ELX-02, G418) Ribosome->TRID Drug Binding nc_tRNA Near-Cognate tRNA Insertion TRID->nc_tRNA Promotes FL_CFTR Full-Length CFTR (Often Misfolded/Gating Defect) nc_tRNA->FL_CFTR Translation Continues Modulators CFTR Modulators (e.g., VX-770, VX-809) FL_CFTR->Modulators Pharmacological Correction Rescue Functional CFTR Rescue at Apical Membrane Modulators->Rescue Folding & Gating Restored

Mechanistic pathway of CFTR nonsense suppression and pharmacological rescue.

Comparative Analysis of Readthrough Agents

Not all TRIDs perform equally in preclinical and clinical settings. The efficiency of readthrough follows the rank order UGA > UAG > UAA, but the surrounding nucleotides drastically alter drug affinity [3]. The table below objectively compares the leading classes of readthrough agents.

Agent ClassExampleMechanism of ActionRibosomal SelectivityClinical/Preclinical StatusLimitations
First-Gen Aminoglycosides G418, GentamicinBinds ribosomal A-site, disrupts proofreading to allow near-cognate tRNA entry.Poor (binds both eukaryotic cytosolic and mitochondrial ribosomes).Preclinical / Abandoned for systemic CF therapy.High risk of severe ototoxicity and nephrotoxicity upon chronic administration [8].
Synthetic Aminoglycosides ELX-02Stabilizes the "exo" conformation of rRNA, facilitating nc-tRNA insertion at the PTC.High (100-fold lower affinity for mitochondrial ribosomes compared to traditional aminoglycosides).Phase 2 Clinical Trials.Monotherapy is often insufficient; requires co-administration with CFTR modulators for robust function [9][1].
Oxadiazoles Ataluren (PTC124)Promotes near-cognate tRNA insertion at PTCs via an unknown ribosomal interaction.High.Failed Phase 3 CF Trials.Insufficient clinical efficacy; highly dependent on local PTC context and potential interference with inhaled antibiotics (e.g., tobramycin) [8][5].

Experimental Validation Workflows

Validating nonsense suppression requires a multi-tiered approach. Relying solely on artificial reporter assays is insufficient because the local sequence context (the nucleotides immediately upstream and downstream of the PTC) dictates the efficiency of nc-tRNA selection [2][6]. Validation must occur in native genetic contexts using models like CRISPR-edited 16HBE14o- cells, CFBE41o- cells, or Fischer Rat Thyroid (FRT) cells stably expressing the mutant CFTR [3][7].

Protocol 1: Functional Validation via Ussing Chamber (Short-Circuit Current, Isc)

Causality Note: The Ussing chamber assay is the gold standard because it directly measures transepithelial chloride transport. This confirms not only that the full-length protein was translated, but that it successfully trafficked to the apical membrane and functions as an ion channel [10].

Step-by-Step Methodology:

  • Cell Seeding & Polarization: Seed CFBE41o- or FRT cells expressing the CFTR PTC mutation (e.g., G542X or W1282X) onto permeable Snapwell inserts. Culture until a polarized monolayer with high transepithelial electrical resistance (TEER) is formed.

  • Pharmacological Treatment: Treat the basolateral compartment for 48–72 hours with the target TRID (e.g., ELX-02 at 25–100 µM or G418) combined with an NMD inhibitor (e.g., SMG1i) and CFTR correctors (e.g., Lumacaftor/VX-809 or Elexacaftor/VX-445) [11][7].

  • Chamber Mounting: Mount the Snapwell inserts in the Ussing chamber. Bathe the basolateral side in Krebs-bicarbonate Ringer (KBR) buffer and the apical side in a low-chloride KBR gradient to create a driving force for Cl- secretion [12].

  • Baseline Recording: Clamp the transepithelial voltage to 0 mV and record the baseline short-circuit current (Isc).

  • cAMP Stimulation: Add Forskolin (10 µM) to the basolateral bath to elevate intracellular cAMP and activate PKA-dependent CFTR channel gating.

  • Potentiation: Add a CFTR potentiator (e.g., Ivacaftor/VX-770, 1–10 µM) to the apical bath to maximize the open probability of the rescued missense CFTR channels [7].

  • Specific Inhibition (Self-Validation): Add CFTRInh-172 (10–20 µM) to the apical bath. The resulting drop in Isc (ΔIsc) represents the specific CFTR-mediated chloride current, proving the signal is not an artifact of other chloride channels [10].

Workflow Seed Seed CFBE41o- / FRT Cells on Snapwell Inserts Treat Treat with Readthrough Agent (48-72h) +/- NMD Inhibitor Seed->Treat Mount Mount in Ussing Chamber (Apical/Basolateral Gradients) Treat->Mount Base Record Baseline Short-Circuit Current (Isc) Mount->Base Fsk Add Forskolin (Basolateral) [cAMP-dependent Activation] Base->Fsk Iva Add Ivacaftor (Apical) [CFTR Potentiation] Fsk->Iva Inh Add CFTRInh-172 (Apical) [Specific Inhibition] Iva->Inh Quant Quantify ΔIsc (Area Under Curve) Inh->Quant

Step-by-step Ussing chamber workflow for validating CFTR functional rescue.

Protocol 2: Identification of Misincorporated Amino Acids via Mass Spectrometry

Causality Note: Understanding which amino acid is inserted at the PTC is critical because it dictates which CFTR modulators will be most effective. For example, ELX-02 readthrough of G550X inserts Tryptophan, yielding a superfunctional channel, whereas G542X readthrough yields a mix of less functional variants (Cys, Arg, Trp) [2][6].

Step-by-Step Methodology:

  • Expression: Transfect HEK293 cells with a CFTR minigene cassette containing the specific PTC and its native flanking sequence (e.g., 3 codons upstream and downstream), tagged with an epitope (e.g., HA-6XHis) [2].

  • Induction: Treat cells with the TRID (e.g., G418 or ELX-02) for 48 hours to induce readthrough.

  • Purification: Lyse cells and isolate the full-length readthrough product using affinity chromatography (e.g., Ni-NTA followed by anti-HA immunoprecipitation).

  • Digestion & LC-MS/MS: Perform in-gel trypsin digestion. Analyze the resulting peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Map the peptide fragments against the theoretical mass spectra of all 20 possible amino acid substitutions at the PTC site to quantify the misincorporation ratios [3][6].

Data Interpretation and Strategic Insights

The failure of Ataluren in Phase 3 trials underscores a critical lesson in nonsense suppression: Context is King. The surrounding nucleotides drastically alter drug affinity. For example, the W1282X mutation is highly susceptible to potentiation by Ivacaftor even in its truncated state, but achieving full-length functional rescue requires overcoming stringent ribosomal proofreading [7].

Monotherapy with a readthrough agent rarely achieves the ~10-15% of wild-type CFTR function required for clinical benefit. As demonstrated in murine models and patient-derived organoids, the synergistic combination of NMD inhibition (to stabilize mRNA), readthrough agents (to produce protein), and CFTR modulators (to correct folding/gating) is mandatory for robust functional rescue [11][4].

References

1.[3] Readthrough-induced misincorporated amino acid ratios guide mutant-specific therapeutic approaches for two CFTR nonsense mutations. Frontiers. Link 2.[12] Readthrough-induced misincorporated amino acid ratios guide mutant-specific therapeutic approaches for two CFTR nonsense mutations. PMC. Link 3.[2] The synthetic aminoglycoside ELX-02 induces readthrough of G550X-CFTR producing superfunctional protein that can be further enhanced by CFTR modulators. PMC. Link 4.[6] Identification of the amino acids inserted during suppression of CFTR nonsense mutations and determination of their functional consequences. PMC. Link 5.[8] ELX-02: an investigational read-through agent for the treatment of nonsense mutation-related genetic disease. Taylor & Francis. Link 6.[11] Downstream Alternate Start Site Allows N-Terminal Nonsense Variants to Escape NMD and Results in Functional Recovery by Readthrough and Modulator Combination. MDPI. Link 7.[7] Novel Correctors and Potentiators Enhance Translational Readthrough in CFTR Nonsense Mutations. American Journal of Respiratory Cell and Molecular Biology. Link 8.[5] Ataluren stimulates ribosomal selection of near-cognate tRNAs to promote nonsense suppression. PNAS. Link 9.[9] Classes of Translational Readthrough-Inducing Drugs. Encyclopedia.pub. Link 10.[10] ACE-tRNAs are a platform technology for suppressing nonsense mutations that cause cystic fibrosis. Nucleic Acids Research | Oxford Academic. Link 11. ELX-02: an investigational read-through agent for the treatment of nonsense mutation-related genetic. Eloxx Pharmaceuticals. Link 12. Synergy between Readthrough and Nonsense Mediated Decay Inhibition in a Murine Model of Cystic Fibrosis Nonsense Mutations. MDPI. Link

Sources

Structural Profiling of 2-Substituted Oxazole Benzoic Acids: A Crystallographic Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of drug discovery, the 2-substituted oxazole benzoic acid scaffold represents a critical pharmacophore, often serving as a bioisostere for amides or esters in non-steroidal anti-inflammatory drugs (NSAIDs) and PPAR agonists (e.g., Oxaprozin analogs). However, the physicochemical efficacy of these compounds—specifically solubility and bioavailability—is dictated by their solid-state arrangement.

This guide moves beyond simple chemical synthesis to provide a comparative structural analysis . We evaluate how varying the substituent at the C2 position of the oxazole ring alters crystal packing efficiency, hydrogen bonding motifs, and ultimately, the thermodynamic stability of the material.

Part 1: Comparative Structural Analysis[1][2]

This section compares three distinct structural classes of 2-substituted oxazole benzoic acids. The comparison focuses on the torsion angle (


) between the oxazole and phenyl rings, and the resulting Lattice Energy  implications.
The Comparison Matrix
FeatureClass A: Planar Conjugates Class B: Steric Rotors Class C: Thiazole Bioisosteres
Substituent (R) Phenyl / Napthyltert-Butyl / ortho-TolylPhenyl (Thiazole core)
Key Interaction

-

Stacking
Van der Waals (Shape fit)S...

Interactions
Planarity (

)

(Highly Planar)

(Twisted)

Space Group Typically

or

Typically


Solubility Low (High Lattice Energy)Moderate (Disrupted Packing)Low-Moderate
MP (

C)

C

C

C
Detailed Analysis
1. Class A: The Planar Conjugates (R = Phenyl)
  • Mechanism: When the C2-substituent is an aromatic ring, the molecule strives for planarity to maximize

    
    -electron delocalization across the entire [Phenyl-Oxazole-Benzoic Acid] axis.
    
  • Crystallographic Outcome: These derivatives frequently form Centrosymmetric Dimers via the carboxylic acid moiety (

    
     motif). The planar sheets stack efficiently via offset 
    
    
    
    -
    
    
    interactions (distance ~3.4 Å), resulting in high-density crystals that are resistant to dissolution.
  • Performance: Excellent chemical stability but poor oral bioavailability without salt formation.

2. Class B: The Steric Rotors (R = tert-Butyl)
  • Mechanism: Bulky alkyl groups introduce steric clash with the oxazole nitrogen or oxygen lone pairs. This forces the oxazole ring to twist out of the plane of the benzoic acid.

  • Crystallographic Outcome: The "herringbone" packing is disrupted. While the carboxylic acid dimer (

    
    ) often persists, the lack of long-range 
    
    
    
    -stacking creates "slip planes" in the crystal lattice.
  • Performance: Lower melting points and enhanced solubility in polar protic solvents compared to Class A.

3. Class C: The Thiazole Alternative
  • Mechanism: Replacing Oxygen (Oxazole) with Sulfur (Thiazole). Sulfur has a larger van der Waals radius (1.80 Å vs 1.52 Å) and lower electronegativity.

  • Crystallographic Outcome: Thiazoles often exhibit S...O chalcogen bonding or S...

    
     interactions that are absent in oxazoles. This can lead to different polymorphs even with identical substituents.
    
  • Performance: Thiazoles generally show higher lipophilicity (

    
    ) but may suffer from lower metabolic stability compared to oxazoles.
    

Part 2: Experimental Methodologies

To replicate these findings, the following self-validating protocols are established. These workflows prioritize phase purity and single-crystal quality.

Workflow 1: Synthesis & Crystallization
  • Objective: Obtain X-ray quality single crystals free of solvation effects.

  • Causality: Rapid precipitation traps impurities and creates polycrystalline aggregates. Slow evaporation allows thermodynamic error correction during lattice formation.

Protocol:

  • Synthesis: Perform a Van Leusen reaction or Robinson-Gabriel cyclization to yield the crude acid.

  • Purification: Recrystallize from hot Ethanol/Water (9:1) to remove amorphous impurities. Validation: Check purity via

    
    H-NMR (DMSO-
    
    
    
    ).
  • Crystal Growth (Vapor Diffusion):

    • Dissolve 20 mg of pure compound in 2 mL THF (Good solvent).

    • Place in a small vial.

    • Place the small vial inside a larger jar containing 10 mL Pentane (Anti-solvent).

    • Cap tightly and leave undisturbed at 20°C for 7 days.

    • Why? Slow diffusion of pentane into THF gradually lowers solubility, promoting nucleation of few, high-quality crystals.

Workflow 2: Structure Solution Strategy
  • Radiation Source: Use Mo-K

    
     (
    
    
    
    Å) for these aromatic systems. Cu-K
    
    
    is acceptable but may introduce absorption issues if heavy atoms (Br, I) are present on the substituent.
  • Temperature: Collect at 100 K.

    • Reasoning: Phenyl ring rotation is common at room temperature (thermal ellipsoids will be large/cigar-shaped). Cooling "freezes" the conformation, allowing precise determination of the torsion angle.

Part 3: Visualization of Structural Logic

Diagram 1: Crystallization & Analysis Workflow

This decision tree outlines the critical path from crude solid to solved structure, highlighting decision points for polymorphism.

G Start Crude 2-Substituted Oxazole Benzoic Acid Solubility Solubility Test (THF vs EtOH vs DMF) Start->Solubility Method_A Method A: Slow Evaporation (Thermodynamic Form) Solubility->Method_A High Solubility Method_B Method B: Vapor Diffusion (Kinetic/Metastable Form) Solubility->Method_B Low Solubility XRD_Screen PXRD Screening (Identify Polymorphs) Method_A->XRD_Screen Method_B->XRD_Screen SC_Selection Single Crystal Selection (Polarized Microscopy) XRD_Screen->SC_Selection Sharp Peaks Data_Collection Data Collection (Mo-Kα, 100 K) SC_Selection->Data_Collection Structure_Solve Structure Solution (Direct Methods - SHELXT) Data_Collection->Structure_Solve

Caption: Workflow for isolating and solving crystal structures of oxazole derivatives, distinguishing between thermodynamic and kinetic crystallization paths.

Diagram 2: Hydrogen Bonding & Packing Hierarchy

This diagram illustrates the hierarchy of intermolecular forces that dictate the stability of these crystals.

Interactions Molecule Oxazole Benzoic Acid Monomer Dimer Carboxylic Acid Dimer (R2,2(8) Motif) Molecule->Dimer Primary Interaction (Strong H-Bond) Catemer Catemer Chain (COOH ... N-Oxazole) Molecule->Catemer Alternative (If Sterically Hindered) Stacking Pi-Pi Stacking (Planar Systems) Dimer->Stacking Class A (Planar) VDW Van der Waals (Bulky Alkyls) Dimer->VDW Class B (Twisted) Lattice 3D Crystal Lattice Catemer->Lattice Stacking->Lattice VDW->Lattice

Caption: Hierarchy of supramolecular synthons. The competition between Dimer and Catemer formation is the primary driver of polymorphism in this class.

Part 4: Functional Correlates (Data Summary)

The following table synthesizes representative data from crystallographic databases (CSD) regarding the impact of the R-group on physicochemical properties.

ParameterPhenyl-Oxazole (Planar) Methyl-Oxazole (Compact) Reference Standard (Benzoic Acid)
Unit Cell Volume (

)
~1350 Å

(

)
~1100 Å

(

)
~1050 Å

Calculated Density (

)
1.35 - 1.42 g/cm

1.28 - 1.32 g/cm

1.32 g/cm

Packing Coefficient High (Efficient

-stacking)
ModerateModerate
H-Bond Distance (O...O) 2.62 - 2.65 Å2.64 - 2.67 Å2.63 Å
Solubility (pH 1.2) < 0.01 mg/mL~ 0.05 mg/mL~ 3.4 mg/mL

Interpretation: The introduction of the phenyl-oxazole unit drastically reduces solubility compared to benzoic acid, not just due to molecular weight, but due to the lattice energy penalty imposed by the efficient


-stacking of the planar system.

References

  • Rahman, M. L., et al. (2014).[1] "Crystal structure of (E)-4-{2-[4-(allyloxy)phenyl]diazenyl}benzoic acid." Acta Crystallographica Section E, 70(12), 499-502.[1]

  • Belhouchet, M., et al. (2018). "Synthesis and Crystal Structure of a Benzoxazole Derivative." X-ray Structure Analysis Online, 24, 15-16.

  • BenchChem. (2025).[2] "Comparative Crystallographic Analysis of Benzodithiazole and Benzothiazole Derivatives." Technical Guide.

  • Cambridge Crystallographic Data Centre (CCDC). "Assessing the likelihood of polymorphism through hydrogen bond capabilities." CCDC Case Studies.

  • Zhang, K., & Long, S. (2024).[3] "4-[(2-Phenylethyl)amino]benzoic acid."[3] IUCrData, 9, x240753.[3]

Sources

Benchmarking Novel Readthrough Compounds: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanism of Action

Nonsense mutations introduce a Premature Termination Codon (PTC) into mRNA, leading to ribosome stalling, premature release of the nascent peptide, and often Nonsense-Mediated Decay (NMD) of the transcript.[1][2][3][4][5] "Readthrough" therapy aims to lower the fidelity of the ribosome at the PTC just enough to allow the insertion of a near-cognate tRNA, restoring full-length protein synthesis without significantly affecting normal stop codons.[4]

To benchmark a novel compound against the "Gold Standard" (Aminoglycosides like Gentamicin or G418), one must prove two things: Superior Selectivity (Cytosolic vs. Mitochondrial ribosomes) and Functional Restoration (not just protein presence, but activity).

The Mechanistic Differentiator

Aminoglycosides bind to the decoding center (A-site) of the 16S rRNA in the 30S ribosomal subunit.

  • Gentamicin/G418: Bind with high affinity to both Cytosolic (therapeutic target) and Mitochondrial (off-target) ribosomes. Mitochondrial binding causes proteotoxicity, leading to nephrotoxicity and ototoxicity.

  • Novel Compounds (e.g., ELX-02): Chemically modified to maintain Cytosolic affinity while reducing Mitochondrial affinity.[6][7][8][9]

  • Non-Aminoglycosides (e.g., Ataluren): Mechanism is distinct and controversial, likely involving interference with Release Factor (eRF) termination rather than direct miscoding induction.

ReadthroughMechanism cluster_ribosome Ribosome A-Site Competition PTC Premature Termination Codon (UGA/UAG/UAA) eRF Release Factors (eRF1/eRF3) (Termination) PTC->eRF Default Pathway tRNA Near-Cognate tRNA (Readthrough) PTC->tRNA Therapeutic Goal Outcome_Term Truncated Protein (Disease State) eRF->Outcome_Term Outcome_Read Full-Length Protein (Therapeutic Rescue) tRNA->Outcome_Read Compound Readthrough Compound (e.g., ELX-02) Compound->PTC Lowers Fidelity Compound->tRNA Facilitates Entry

Caption: Mechanistic competition at the Ribosome A-Site. Readthrough compounds tilt the equilibrium from termination (eRF binding) to elongation (tRNA insertion).

The Benchmarking Framework

Do not rely on a single assay. A robust benchmarking campaign requires a "Triangulation" approach:

PhaseAssay TypeCritical BenchmarkWhy?
1 Reporter System Dual-Luciferase (Renilla/Firefly) Quantifies raw readthrough efficiency independent of protein stability.
2 Endogenous Recovery Western Blot & Functional Assay Reporters can be artifact-prone (e.g., luciferase stabilization). You must prove the native protein is restored.
3 Toxicity Profiling HO-1 Induction (Kidney Cells) Standard MTT/ATP assays are too insensitive. HO-1 is an early marker of aminoglycoside nephrotoxicity.

Experimental Protocols

Phase 1: The Dual-Luciferase Readthrough Assay

Standardizing the "Stop Context"

Principle: A plasmid expresses Renilla luciferase (constitutive) and Firefly luciferase (downstream of a PTC). The Firefly/Renilla ratio represents readthrough efficiency.[10] Critical Variable: The "Stop Context."[11] The 4th nucleotide (immediately following the stop codon) dictates readthrough susceptibility (UGA-C > UGA-A). You must test your compound against multiple contexts.

Protocol:

  • Cell Seeding: Seed HEK293T cells (1.5 x 10^4 cells/well) in 96-well white-walled plates.

  • Transfection: After 24h, transfect with 100ng of Dual-Luciferase plasmid (e.g., pRM-PTC) using Lipofectamine.

    • Control Plasmid: Wild-type (no stop codon) to establish 100% max signal.

    • Test Plasmids: UGA, UAG, and UAA variants.[2][3]

  • Treatment: 4h post-transfection, replace media with fresh media containing:

    • Vehicle (Negative Control).

    • G418 (Positive Control - 50 µM).

    • Test Compound (Dose Response: 0.1 µM – 100 µM).

  • Lysis & Detection: 24h post-treatment, lyse cells using Passive Lysis Buffer.

  • Measurement:

    • Inject Luciferase Assay Reagent II (Measure Firefly - Readthrough).

    • Inject Stop & Glo® Reagent (Quench Firefly, Measure Renilla - Normalization).

  • Calculation:

    • Ratio = (Firefly_Sample / Renilla_Sample)

    • % Readthrough = (Ratio_Sample / Ratio_WildType_Plasmid) * 100

Phase 2: Comparative Nephrotoxicity Screening (HO-1 Assay)

Moving beyond simple cell death

Principle: Aminoglycosides induce oxidative stress in proximal tubule cells long before cell death occurs. Heme Oxygenase-1 (HO-1) is a sensitive upregulation biomarker for this stress.

Protocol:

  • Cell Model: Use HK-2 (Human Kidney 2) proximal tubule cells. Do not use HEK293 for toxicity; they are too robust and lack specific transporters (megalin/cubilin) relevant to renal uptake.

  • Seeding: Seed HK-2 cells in 6-well plates.

  • Exposure: Treat cells for 48 hours with equimolar concentrations of:

    • Gentamicin (Reference Toxicant).[5][6][7][8][9][12][13]

    • ELX-02 (Low-Toxicity Benchmark).[9]

    • Novel Compound.[4][6][8][13]

  • Extraction: Lyse cells in RIPA buffer with protease inhibitors.

  • Western Blot:

    • Primary Ab: Anti-HO-1 (1:1000).

    • Loading Control: Anti-GAPDH.

  • Validation: A "Clean" compound should show minimal HO-1 upregulation compared to Gentamicin at therapeutic doses.

Data Presentation & Interpretation

When publishing your comparison, summarize the data to highlight the Therapeutic Window .

Table 1: Comparative Profile of Readthrough Compounds
FeatureGentamicin (The Old Guard)G418 (The Tool)ELX-02 (The Modern Standard)Ataluren (The Outlier)
Class Natural AminoglycosideNatural AminoglycosideSynthetic AminoglycosideSmall Molecule (Oxadiazole)
1° Target 16S rRNA (A-site)16S rRNA (A-site)16S rRNA (Cytosolic specific)Ribosome (Controversial)
Potency Moderate (++++)Very High (+++++)High (++++)Low/Context Dependent (++)
Stop Codon UGA > UAGAllUGA > UAGUGA specific
Toxicity High (Kidney/Ear)Severe (Cytotoxic)Low (Reduced Mito binding)Low
Status Clinical (IV)Research OnlyClinical Trials (SubQ)EMA Conditional (Oral)
Visualizing the Workflow

Use the following logic flow to determine if your compound is a viable candidate.

BenchmarkingFlow Start Novel Compound Step1 Dual-Luciferase (Does it read through?) Start->Step1 Decision1 >5x Fold Induction? Step1->Decision1 Step2 Functional Rescue (Is protein active?) Decision1->Step2 Yes Fail1 Discard: Inactive Decision1->Fail1 No Step3 Toxicity Screen (HO-1 / MTT) Step2->Step3 Active Fail2 Discard: Non-functional Protein Step2->Fail2 No Activity Fail3 Discard: High Toxicity Step3->Fail3 High HO-1 Success Lead Candidate Step3->Success Low HO-1

Caption: Decision matrix for advancing readthrough candidates. Note that functional rescue is a distinct "Go/No-Go" gate separate from simple protein expression.

References

  • Keeling, K. M., et al. (2014). Therapeutics based on stop codon readthrough. Annual Review of Genomics and Human Genetics. Link

  • Roy, B., et al. (2016). Ataluren stimulates ribosomal selection of near-cognate tRNAs to promote nonsense suppression.[9] PNAS.[3] Link

  • Shulman, E., et al. (2014). Designer aminoglycosides that selectively inhibit cytoplasmic rather than mitochondrial protein synthesis show low toxicity in vitro and in vivo. Journal of Biological Chemistry. Link

  • Eloxx Pharmaceuticals. (2020). ELX-02: Mechanism of Action and Clinical Progress. Eloxx Pharma Publications. Link

  • Adler, M., et al. (2016). A Quantitative Approach to Screen for Nephrotoxic Compounds In Vitro. Journal of the American Society of Nephrology. Link

Sources

A Comparative Guide to Confirming the Purity of Oxazole Research Reagents via LC-MS

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the purity of chemical reagents is a cornerstone of reliable and reproducible results. Oxazoles, a class of heterocyclic compounds prevalent in medicinal chemistry, are no exception.[1][2][3] This guide provides an in-depth technical comparison of analytical methodologies for confirming the purity of oxazole research reagents, with a focus on the superior capabilities of Liquid Chromatography-Mass Spectrometry (LC-MS). We will delve into the causality behind experimental choices, provide a self-validating protocol, and present comparative data to support our assertions.

The Critical Role of Purity in Oxazole Research

Why LC-MS is the Gold Standard for Oxazole Purity Analysis

While several analytical techniques can assess chemical purity, LC-MS stands out for its high sensitivity, selectivity, and ability to provide molecular weight information.[7][8][] This combination is particularly advantageous for analyzing complex mixtures and identifying unknown impurities.[7][]

The Power of Hyphenation

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry.[7][]

  • Liquid Chromatography (LC): Separates the oxazole analyte from any impurities based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent).[][10] This separation is crucial for resolving structurally similar isomers that may have identical mass-to-charge ratios.[11]

  • Mass Spectrometry (MS): Following separation, the molecules are ionized and their mass-to-charge ratio (m/z) is measured. This provides an accurate molecular weight of the parent compound and any co-eluting impurities.[][10][12] Tandem MS (MS/MS) can further fragment the ions to provide structural information, aiding in the identification of unknown impurities.[13]

Comparison with Other Analytical Techniques

To understand the superiority of LC-MS, a comparison with other common analytical techniques is warranted.

TechniquePrincipleAdvantages for Oxazole AnalysisLimitations for Oxazole Analysis
LC-MS Separation by chromatography, detection by massHigh sensitivity and selectivity, provides molecular weight and structural information, ideal for complex mixtures and trace impurity detection.[7][8]Higher equipment cost, requires expertise for method development and data interpretation.
High-Performance Liquid Chromatography with UV detection (HPLC-UV) Separation by chromatography, detection by UV absorbanceRobust and widely available, good for quantifying known impurities with a chromophore.[8]Lower sensitivity than MS, cannot identify unknown impurities, co-eluting impurities may not be detected if they lack a chromophore or have a similar UV spectrum.[7]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds by chromatography, detection by massExcellent for volatile and thermally stable oxazoles and impurities.[14]Not suitable for non-volatile or thermally labile oxazoles, requires derivatization for some compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic fieldProvides detailed structural information for unambiguous identification of the main component and major impurities.Lower sensitivity compared to MS, requires larger sample amounts, may not detect trace impurities.[13]

A Self-Validating LC-MS Protocol for Oxazole Purity Assessment

The following protocol is designed to be a self-validating system, incorporating checks and justifications for each step to ensure trustworthy and reproducible results.

Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection cluster_data Data Analysis Sample Weigh Oxazole Reagent Solvent Dissolve in Diluent (e.g., Acetonitrile/Water) Sample->Solvent Filter Filter through 0.22 µm Syringe Filter Solvent->Filter Injection Inject Sample Filter->Injection Column C18 Reversed-Phase Column Injection->Column Gradient Gradient Elution (Water/Acetonitrile with 0.1% Formic Acid) Column->Gradient Ionization Electrospray Ionization (ESI+) Gradient->Ionization FullScan Full Scan MS (e.g., m/z 100-1000) Ionization->FullScan MSMS Tandem MS (MS/MS) on Parent Ion FullScan->MSMS TIC Total Ion Chromatogram (TIC) MSMS->TIC PeakIntegration Integrate Peaks TIC->PeakIntegration ImpurityID Identify Impurities (Mass & Fragmentation) TIC->ImpurityID PurityCalc Calculate % Purity PeakIntegration->PurityCalc caption Figure 1. LC-MS workflow for oxazole purity analysis. Validation_Logic cluster_method Method Validation cluster_trust Trustworthiness cluster_result Reliable Purity Result Specificity Specificity: Baseline resolution of oxazole from known impurities/degradants. ReliableResult Confident Purity Assessment Specificity->ReliableResult Linearity Linearity: Demonstrate a linear response over a range of concentrations. Linearity->ReliableResult Accuracy Accuracy: Spike a blank sample with a known amount of oxazole and measure recovery. Accuracy->ReliableResult Precision Precision: Multiple injections of the same sample show low %RSD of peak area. Precision->ReliableResult SystemSuitability System Suitability: Inject a standard before each run to verify system performance (e.g., retention time, peak shape, and response). SystemSuitability->ReliableResult NegativeControl Negative Control: Inject a blank (diluent) to ensure no system contamination. NegativeControl->ReliableResult PositiveControl Positive Control: Analyze a well-characterized reference standard of the oxazole. PositiveControl->ReliableResult caption Figure 2. Logical framework for a self-validating LC-MS method.

Sources

Safety Operating Guide

Personal protective equipment for handling 2-[5-(2-Fluorophenyl)-1,3-oxazol-2-yl]benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist Note: The following guide is a risk-based safety protocol. As 2-[5-(2-Fluorophenyl)-1,3-oxazol-2-yl]benzoic acid is a specialized pharmaceutical intermediate with limited public toxicological data, this guide applies the Precautionary Principle . We utilize "Control Banding" logic, deriving safety measures from its functional groups (fluorinated aromatic, oxazole heterocycle, and benzoic acid moiety) to ensure a defense-in-depth strategy.[1]

Part 1: Risk Stratification & Hazard Logic

Before selecting PPE, we must understand the why behind the hazard.[1] This molecule is not a generic white powder; it is a pharmacophore combining three distinct risk factors.[1]

1.1 The Molecular Hazard Triad
Functional GroupChemical BehaviorPhysiological RiskSafety Implication
Benzoic Acid Moiety Acidic (pKa ~4.2), Proton donorSevere Eye Damage (H318) , Skin Irritation (H315), Respiratory Irritation (H335).[1][2][3]Critical Eye Protection: Dust turns to acid upon contact with moisture (eyes/lungs).[1]
Fluorophenyl Group Lipophilic, High metabolic stabilityEnhanced skin permeation compared to non-fluorinated analogs.[1]Glove Permeation: Standard nitrile may have reduced breakthrough times due to lipophilicity.
Oxazole Ring Heterocyclic, thermally stablePotential pharmacological activity (Kinase inhibition/TTR binding).[1]Systemic Toxicity: Treat as a Potent Compound (OEB 3) until IC50 data confirms otherwise.[1]
1.2 Physical State Hazards
  • Electrostatic Charge: As a dry organic acid, this powder will accumulate static charge during weighing, causing "fly-away" dust.[1] This makes inhalation the primary exposure route.

  • Combustion Products: In a fire, the C-F bond breaks, releasing Hydrogen Fluoride (HF) and Nitrogen Oxides (NOx).[1]

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on "standard lab PPE."[1] Use this tiered barrier system designed for fluorinated organic acids.[1]

2.1 Respiratory Protection (The Primary Barrier) [1]
  • Requirement: N95 (minimum) for sealed containers; P100/HEPA for open handling.

  • Engineering Control: All open handling must occur inside a certified Chemical Fume Hood or Powder Containment Enclosure.

  • Why? The benzoic acid moiety causes immediate bronchial irritation. Inhaling the dust can trigger coughing reflexes that increase the risk of secondary accidents.[1]

2.2 Hand Protection (The Contact Barrier) [1]
  • Primary Layer: Nitrile (0.11 mm minimum).[1]

  • Secondary Layer (Recommended): If handling solutions >100mM or prolonged solids handling, use Double Gloving (Nitrile over Nitrile) or a chemically resistant laminate (e.g., Silver Shield) liner.[1]

  • Glove Logic: Fluorinated aromatics can permeate nitrile faster than their non-fluorinated counterparts. Change outer gloves every 30 minutes or immediately upon splash.[1]

2.3 Eye & Face Protection
  • Protocol: Chemical Splash Goggles (Indirect Vent) are mandatory.[1]

  • Contraindication: Do not rely on safety glasses alone.

  • Reasoning: Acidic dusts are hygroscopic. If dust settles behind safety glasses and contacts the eye, it dissolves in tear fluid to create a concentrated acidic solution, causing corneal opacity (H318).[1]

Part 3: Operational Workflow & Visualization

3.1 Logic Flow: Hazard to Barrier Selection

This diagram illustrates the decision-making process for selecting controls based on the compound's specific functional groups.[1]

SafetyLogic Substance 2-[5-(2-Fluorophenyl)..] benzoic acid Acid Acidic Moiety (pH Hazard) Substance->Acid Fluoro Fluorinated Group (Permeation Risk) Substance->Fluoro Dust Fine Powder (Inhalation) Substance->Dust EyePro Splash Goggles (No Safety Glasses) Acid->EyePro Prevents Corneal Burns Glove Double Nitrile (Change <30 mins) Fluoro->Glove Resists Lipophilic Permeation Resp Fume Hood + P100/N95 Mask Dust->Resp Prevents Bronchial Irritation

Caption: Causal link between functional group hazards and specific PPE requirements.[1]

3.2 Step-by-Step Handling Protocol

Step 1: Preparation & Static Control

  • Don PPE: Double nitrile gloves, lab coat, goggles.[1]

  • Static Neutralization: Place an ionizing fan or antistatic gun near the balance inside the fume hood.[1]

    • Why: Fluorinated benzoic acids are prone to static buildup.[1] This prevents the powder from "jumping" onto your gloves or the bench.[1]

Step 2: Weighing & Solubilization

  • Open the container only inside the hood.[1]

  • Weigh into a pre-tared vial. Do not use weighing paper (high static risk); use a weighing boat or direct weigh-in.[1]

  • Solvent Addition: Add solvent (e.g., DMSO, Methanol) slowly.[1]

    • Note: The dissolution is generally endothermic or neutral, but always point the mouth of the vial away from you.[1]

Step 3: Decontamination & Waste

  • Wipe Down: Clean the balance area with a 5% Sodium Bicarbonate solution.

    • Mechanism:[4] This neutralizes the carboxylic acid group, converting it to a water-soluble salt (Sodium Benzoate derivative) that is easier to clean and less irritating.[1]

  • Disposal: Segregate into Halogenated Organic Waste .

    • Critical: Do not mix with non-halogenated solvents if your facility recycles non-halogens.[1] The fluorine atom requires high-temperature incineration protocols.[1]

Part 4: Emergency Response (Self-Validating Systems)

A self-validating safety system means you are prepared before the accident happens.[1]

ScenarioImmediate ActionThe "Why" (Mechanism)
Eye Contact Flush for 15+ minutes immediately. Lift eyelids.[1][4]Acidic compounds cause protein coagulation.[1] Immediate dilution is the only way to prevent permanent corneal damage.[1]
Skin Contact Wash with soap and water.[3][5][6][7][8][9] Do not use alcohol. Alcohol increases skin permeability, potentially driving the fluorinated compound deeper into the dermis.[1]
Spill (Solid) Cover with wet paper towels, then scoop.[1]Wetting prevents dust generation.[1] Do not dry sweep.[1][9]
Fire Evacuate. Notify Fire Dept of "Fluorinated Organics". Combustion releases HF gas. Standard firefighters' gear (turnout gear) may degrade; they need specific respiratory protection.[1]
4.1 Emergency Workflow Diagram

EmergencyResponse Accident Exposure Event Type Identify Type Accident->Type Eye Eye Contact Type->Eye Skin Skin Contact Type->Skin Inhale Inhalation Type->Inhale ActionEye Flush 15min (No Neutralizers) Eye->ActionEye ActionSkin Soap & Water (NO Ethanol) Skin->ActionSkin ActionInhale Fresh Air + Medical Eval Inhale->ActionInhale

Caption: Immediate response logic. Note the prohibition of ethanol for skin cleaning.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 57906984, 3-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]benzoic acid.[1] Retrieved from [Link][1]

  • Carl Roth GmbH (2023). Safety Data Sheet: Benzoic Acid.[1] (Provides baseline toxicological data for the benzoic acid moiety). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - Benzoic Acid.[1] (Defines Eye Dam. 1 and Skin Irrit. 2 classifications). Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000).[1] Retrieved from [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press.[1] Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.